Product packaging for 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one(Cat. No.:CAS No. 16328-63-5)

1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one

Cat. No.: B097623
CAS No.: 16328-63-5
M. Wt: 136.11 g/mol
InChI Key: CGKLYWOFLUIKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one is a useful research compound. Its molecular formula is C5H4N4O and its molecular weight is 136.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4O B097623 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one CAS No. 16328-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydroimidazo[4,5-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-8-3-4(9-5)7-2-1-6-3/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKLYWOFLUIKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299352
Record name 1,3-dihydro-2h-imidazo[4,5-b]pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16328-63-5
Record name 16328-63-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16328-63-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16328-63-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dihydro-2h-imidazo[4,5-b]pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one and its Derivatives: A Focus on IMPDH Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents has led to the exploration of a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of research. Among these, the 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one scaffold represents a class of molecules with significant therapeutic potential. While direct studies on the parent molecule are nascent, its structural analogy to purine nucleosides and other bioactive heterocyclic compounds strongly suggests a targeted mechanism of action involving the inhibition of Inosine Monophosphate Dehydrogenase (IMPDH). This technical guide synthesizes the current understanding of IMPDH and its inhibition as the most probable core mechanism of action for this compound and its derivatives, providing a robust framework for researchers, scientists, and drug development professionals.

IMPDH is a critical enzyme in the de novo biosynthesis of guanine nucleotides, making it an attractive target for therapeutic intervention in a range of diseases characterized by rapid cell proliferation, including cancer, as well as in immunosuppression and antiviral therapies.[1][2][3] This guide will delve into the central role of IMPDH in cellular metabolism, the intricacies of its catalytic mechanism, and the downstream consequences of its inhibition. Furthermore, we will present detailed experimental protocols to enable the scientific community to rigorously test the hypothesis of IMPDH inhibition for this class of compounds.

The Central Role of IMPDH in Purine Metabolism

Inosine Monophosphate Dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[4] It catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP).[5] XMP is then converted to guanosine monophosphate (GMP), which is subsequently phosphorylated to guanosine diphosphate (GDP) and guanosine triphosphate (GTP).[6]

Guanine nucleotides are indispensable for a multitude of vital cellular processes:

  • DNA and RNA Synthesis: GTP is a direct precursor for the synthesis of nucleic acids.[7]

  • Signal Transduction: GTP is essential for the function of G-proteins, which are key players in cellular signaling cascades.[1]

  • Energy Metabolism: GTP serves as an energy source in various metabolic reactions.[2]

  • Glycoprotein Synthesis: GDP-mannose and other guanine nucleotide derivatives are crucial for the glycosylation of proteins.[1]

Given the pivotal role of guanine nucleotides, particularly in rapidly proliferating cells such as activated lymphocytes and cancer cells, the inhibition of IMPDH presents a powerful strategy to selectively disrupt their growth and function.[3][8]

The Two Isoforms of Human IMPDH

Humans express two isoforms of IMPDH, IMPDH1 and IMPDH2, which share 84% sequence identity.[7]

  • IMPDH1: This isoform is constitutively expressed at low levels in most cell types.[4]

  • IMPDH2: The expression of this isoform is upregulated in proliferating cells, including activated lymphocytes and various tumor cells.[4]

This differential expression pattern makes IMPDH2 a particularly attractive target for the development of selective inhibitors with a wider therapeutic window, minimizing effects on normal, quiescent cells.[1]

Molecular Mechanism of IMPDH and its Inhibition

The catalytic cycle of IMPDH is a two-step process involving both a redox reaction and a hydrolysis step.[1][5]

  • Covalent Intermediate Formation: The reaction is initiated by the binding of IMP and NAD+ to the active site. A cysteine residue in the active site attacks the C2 position of the purine ring of IMP, forming a covalent intermediate. This is followed by the transfer of a hydride from the intermediate to NAD+, resulting in the formation of NADH and a covalent enzyme-XMP* intermediate (E-XMP*).[5][9]

  • Hydrolysis: The E-XMP* intermediate is then hydrolyzed by a water molecule, releasing XMP and regenerating the free enzyme.[1][9]

The following Graphviz diagram illustrates the catalytic cycle of IMPDH and highlights the points of potential inhibition.

IMPDH_Mechanism cluster_substrates Substrate Binding cluster_products Product Release cluster_inhibition Potential Inhibition Points E Free Enzyme (IMPDH) E_IMP_NAD E-IMP-NAD+ Complex E->E_IMP_NAD Random Binding E_XMP_NADH E-XMP-NADH Complex E_IMP_NAD->E_XMP_NADH Hydride Transfer E_XMP E-XMP Complex E_XMP_NADH->E_XMP NADH NADH E_XMP_NADH->NADH NADH Release XMP_released XMP Released E_XMP->XMP_released Hydrolysis XMP_released->E Enzyme Regeneration XMP XMP XMP_released->XMP IMP IMP IMP->E_IMP_NAD NAD NAD+ NAD->E_IMP_NAD Inhibitor 1,3-Dihydro-2H-imidazo [4,5-b]pyrazin-2-one (Hypothesized Inhibitor) Inhibitor->E_IMP_NAD Inhibition of Substrate Binding Inhibitor->E_XMP Trapping of E-XMP* Intermediate

Caption: Catalytic cycle of IMPDH and hypothesized points of inhibition by this compound.

Inhibitors of IMPDH can act through several mechanisms, with many known inhibitors, such as mycophenolic acid (MPA), acting as uncompetitive inhibitors that trap the E-XMP* intermediate.[6][9] Given the structural similarity of the this compound scaffold to the purine ring of IMP, it is plausible that it could act as a competitive inhibitor of IMP or NAD+ binding, or as an uncompetitive or non-competitive inhibitor by binding to an allosteric site or the enzyme-substrate complex.

Experimental Protocols for Validating IMPDH Inhibition

To empirically determine if this compound and its derivatives act as IMPDH inhibitors, a series of well-established biochemical and cellular assays should be performed. The following protocols provide a comprehensive workflow for this validation.

Experimental Workflow Overview

Experimental_Workflow start Hypothesis: This compound is an IMPDH inhibitor enzymatic_assay Biochemical Assay: IMPDH Activity Assay (Spectrophotometric) start->enzymatic_assay ic50 Determine IC50 Value enzymatic_assay->ic50 cellular_assay Cell-Based Assay: Cell Proliferation (e.g., MTS/WST-1) ic50->cellular_assay ec50 Determine EC50 Value cellular_assay->ec50 target_engagement Cellular Target Engagement: (e.g., CETSA) ec50->target_engagement confirmation Confirmation of Direct Binding to IMPDH target_engagement->confirmation conclusion Conclusion: Mechanism of Action Elucidated confirmation->conclusion

Caption: A stepwise experimental workflow to validate IMPDH inhibition.

IMPDH Enzymatic Activity Assay (Spectrophotometric)

This assay directly measures the catalytic activity of purified IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.

Materials:

  • Purified recombinant human IMPDH2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT

  • Substrate Stock Solutions: 10 mM IMP in water, 10 mM NAD+ in water

  • Test Compound Stock Solution: 10 mM this compound in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer and IMPDH2 enzyme to a final concentration of 10-20 µg/mL.

  • Compound Dilution: Perform a serial dilution of the test compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., from 1 nM to 100 µM). Include a DMSO-only control.

  • Plate Setup: Add 50 µL of the reagent mix to each well of the 96-well plate.

  • Add Compound: Add 2 µL of the diluted test compound or DMSO control to the appropriate wells. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 50 µL of a pre-warmed (37°C) substrate solution containing 200 µM IMP and 200 µM NAD+ to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the increase in absorbance at 340 nm every 30 seconds for 30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of the test compound on the proliferation of a cell line that is highly dependent on the de novo purine synthesis pathway, such as a rapidly dividing cancer cell line (e.g., K562 or HL-60).

Materials:

  • K562 human leukemia cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test Compound Stock Solution: 10 mM this compound in DMSO

  • 96-well cell culture plate

  • MTS or WST-1 cell proliferation assay reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a range of final concentrations (e.g., from 1 nM to 100 µM). Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Add 20 µL of MTS or WST-1 reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

Materials:

  • Cell line of interest (e.g., K562)

  • PBS (Phosphate-Buffered Saline)

  • Test Compound Stock Solution

  • Protease inhibitor cocktail

  • PCR tubes and a thermal cycler

  • Equipment for protein extraction and Western blotting (SDS-PAGE, transfer apparatus, etc.)

  • Primary antibody against IMPDH2

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at a concentration several-fold higher than its EC50, alongside a vehicle (DMSO) control.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Lyse the cells by freeze-thaw cycles.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Protein Extraction: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Western Blotting: Analyze the amount of soluble IMPDH2 in the supernatant at each temperature by Western blotting.

  • Data Analysis: In the vehicle-treated samples, the amount of soluble IMPDH2 will decrease as the temperature increases. In the compound-treated samples, if the compound binds to and stabilizes IMPDH2, the protein will remain soluble at higher temperatures. This "thermal shift" confirms direct target engagement.

Data Presentation and Interpretation

The quantitative data obtained from the aforementioned assays should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Bioactivity Data for a this compound Derivative

Assay TypeTarget/Cell LineEndpointValue
Enzymatic AssayRecombinant Human IMPDH2IC5050 nM
Cell ProliferationK562 Leukemia CellsEC50200 nM
Rescue ExperimentK562 + 100 µM GuanineEC50> 10 µM

The "Rescue Experiment" is a critical control. If the cytotoxic/cytostatic effect of the compound can be reversed by the addition of exogenous guanine or guanosine, it provides strong evidence that the mechanism of action is indeed through the depletion of the guanine nucleotide pool via IMPDH inhibition.

Therapeutic Implications and Future Directions

The inhibition of IMPDH is a clinically validated strategy with approved drugs for immunosuppression (e.g., mycophenolate mofetil) and viral infections (e.g., ribavirin).[3][10] A potent and selective inhibitor based on the this compound scaffold could have significant therapeutic potential in several areas:

  • Oncology: By depriving rapidly dividing cancer cells of essential guanine nucleotides, IMPDH inhibitors can induce cell cycle arrest and apoptosis.[4]

  • Immunology: Inhibition of IMPDH in T and B lymphocytes can suppress their proliferation, making it a viable approach for treating autoimmune diseases and preventing organ transplant rejection.[3]

  • Infectious Diseases: Many viruses and pathogenic microbes rely on the host's or their own de novo purine synthesis for replication, making IMPDH a target for antiviral and antimicrobial agents.[6]

Future research should focus on optimizing the potency and selectivity of this compound derivatives, particularly for IMPDH2 over IMPDH1, to enhance their therapeutic index. Furthermore, exploring their efficacy in relevant preclinical models of disease will be crucial for their translation into clinical applications.

Conclusion

This technical guide has provided a comprehensive overview of the hypothesized mechanism of action for this compound and its derivatives, centered on the inhibition of IMPDH. The scientific rationale for this hypothesis is strong, based on the compound's structural features and the well-established role of IMPDH as a therapeutic target. The detailed experimental protocols and data interpretation framework presented herein offer a clear path for researchers to validate this mechanism and unlock the full therapeutic potential of this promising class of molecules.

References

Introduction: The Imidazo[4,5-b]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Novel Imidazo[4,5-b]pyrazine Derivatives

The imidazo[4,5-b]pyrazine core, a heterocyclic aromatic compound, represents a class of molecules with significant and diverse biological activities. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, such as enzymes and receptors, making it a "privileged scaffold" in drug discovery. This structural analogy has driven extensive research, revealing its potential in developing therapeutics for a range of diseases. Imidazo[4,5-b]pyridine derivatives, close structural relatives, also exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects[1][2][3]. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel imidazo[4,5-b]pyrazine and related imidazo[4,5-b]pyridine derivatives, with a focus on their applications in oncology, infectious diseases, and beyond.

Part 1: Anticancer Activity - Targeting Key Oncogenic Pathways

The most extensively studied biological activity of imidazo[4,5-b]pyrazine derivatives is their potent anticancer effect. This activity is often mediated through the inhibition of protein kinases, enzymes that play a critical role in cell signaling, proliferation, and survival. Overexpression or mutation of these kinases is a hallmark of many cancers.

Mechanism of Action: Kinase Inhibition

Imidazo[4,5-b]pyrazine derivatives have been designed to function as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and preventing the phosphorylation of their downstream targets. This action disrupts the signaling pathways that drive tumor growth and survival.

Several key kinase targets have been identified:

  • c-Met Inhibitors: Aberrant activation of the mesenchymal-epithelial transition factor (c-Met) kinase is implicated in tumor progression and drug resistance. A series of imidazo[4,5-b]pyrazine derivatives were designed and synthesized, leading to the identification of compound 1D-2 , which showed a significant inhibitory effect on c-Met with an enzymatic IC50 of 1.45 nM and a cellular IC50 of 24.7 nM in the H1993 lung cancer cell line[4].

  • CDK9 Inhibitors: Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcription. Novel imidazo[4,5-b]pyridine derivatives have demonstrated remarkable CDK9 inhibitory potential, with IC50 values ranging from 0.63 to 1.32 μM, and have shown significant activity against breast (MCF-7) and colon (HCT116) cancer cell lines[5]. Another study on imadazo[1,2-a]pyrazine derivatives identified compound 3c as a potent CDK9 inhibitor with an IC50 of 0.16 µM, which correlated with its cytotoxic effect against several cancer cell lines[6].

  • Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to tumorigenesis[7]. Structure-based design has led to potent imidazo[1,2-a]pyrazine and imidazo[4,5-b]pyridine-based inhibitors of Aurora-A kinase, demonstrating high selectivity in cell-based assays[8].

// Edges Receptor -> Substrate [label="Activates"]; ATP -> Receptor [style=dashed, arrowhead=none]; ImidazoPyrazine -> Receptor [label="Inhibits\n(Blocks ATP Binding)", color="#EA4335", fontcolor="#EA4335", dir=back]; Receptor -> ADP [style=dashed, arrowhead=open]; Substrate -> PhosphoSubstrate [label="Phosphorylation"]; PhosphoSubstrate -> Transcription [label="Signal\nTransduction"]; } END_DOT

General mechanism of kinase inhibition.
Quantitative Data on Anticancer Activity

The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit a biological process by 50%.

Compound ClassTarget KinaseCancer Cell LineIC50 ValueReference
Imidazo[4,5-b]pyrazinec-Met (enzymatic)-1.45 nM[4]
Imidazo[4,5-b]pyrazinec-Met (cellular)H1993 (Lung)24.7 nM[4]
Imidazo[4,5-b]pyridineCDK9MCF-7 (Breast)0.63 - 1.32 µM
Imidazo[4,5-b]pyridineCDK9HCT116 (Colon)0.63 - 1.32 µM
Imidazo[1,2-a]pyrazineCDK9-0.16 µM[6]
Imidazo[4,5-b]pyridineColon CarcinomaSW6200.4 µM[1]
Imidazo[1,2-a]pyridine-Hep-2, MCF-7, A37511 µM[9]

Part 2: Antimicrobial & Antiviral Activity

Beyond cancer, imidazo[4,5-b]pyrazine and its analogs have emerged as promising agents against a variety of pathogens, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity

The search for new antimicrobial agents is critical due to rising antibiotic resistance. Several studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives in this area.

  • Activity Spectrum: Synthesized derivatives have been tested against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger[10][11][12]. While many compounds showed moderate activity, some demonstrated significant efficacy. For instance, one study found that Gram-positive bacteria were more sensitive to the action of their tested compounds compared to Gram-negative bacteria[10][13].

  • Tuberculostatic Potential: Early research investigated imidazo[4,5-b]pyridine derivatives for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A Quantitative Structure-Activity Relationship (QSAR) analysis revealed that the hydrophobicity of the compounds was a decisive factor for their activity, providing a model for the rational design of more potent derivatives[14].

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is often reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassOrganismStrainMIC ValueReference
Imidazo[4,5-b]pyridineE. coli-32 µM[1]
3H-imidazo[4,5-b]pyridineVarious Bacteria-Prominent Activity[15]
3H-imidazo[4,5-b]pyridineVarious Fungi-Prominent Activity[15]
Antiviral Activity

The structural similarity of the imidazo[4,5-b]pyrazine scaffold to purine nucleosides makes it an attractive candidate for antiviral drug development, as it can interfere with viral replication machinery.

  • Respiratory Viruses: A series of amidino-substituted imidazo[4,5-b]pyridines showed selective but moderate activity against Respiratory Syncytial Virus (RSV)[1]. More recently, imidazo[1,2-a]pyrazine derivatives were evaluated against human coronavirus 229E, with compound 3b showing the most potent activity with an IC50 of 56.96 µM and a good selectivity index of 7.14[6].

  • Influenza Virus: A phenotypic screening identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of the influenza virus[16]. Compound A4 was effective against a broad spectrum of influenza A and B viruses, including an oseltamivir-resistant strain[16][17]. Further investigation revealed that A4 acts by binding to the viral nucleoprotein (NP), preventing its nuclear accumulation and causing it to cluster[16][17].

  • Flaviviruses: Imidazole and pyrazine dicarboxamide derivatives have been synthesized and tested against Dengue virus (DENV) and Yellow fever virus (YFV). Compounds 20a and 20b potently inhibited DENV replication with an EC50 of 0.93 µM[18].

Part 3: Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For imidazo[4,5-b]pyrazine derivatives, SAR studies guide the optimization of lead compounds to enhance potency and selectivity.

  • Anticancer Activity: In the development of c-Met inhibitors, systematic investigation of substitutions on the imidazo[4,5-b]pyrazine core was crucial. Docking analysis and SAR studies led to the identification of the most promising compound, 1D-2 , which exhibited excellent inhibitory effects and metabolic stability[4]. For CDK9 inhibitors, specific substitutions at positions 2 and 3 of the imadazo[1,2-a]pyrazine ring were critical; a pyridin-4-yl group at position 2 and a benzyl group at position 3 resulted in the most potent activity[6].

  • Antimicrobial Activity: For tuberculostatic imidazo[4,5-b]pyridines, QSAR analysis identified hydrophobicity as the key determinant of activity, suggesting that modifying substituents to increase lipophilicity could enhance efficacy[14].

  • Insecticidal Activity: In a series of imidazo[4,5-b]pyridine compounds developed as insecticides, the presence of an amino fragment was explored. The preliminary SAR indicated that specific substitutions on the pyridine and imidazopyridine rings were critical for potent activity against pests like Nilaparvate lugens and Mythimna separata[19].

Part 4: Experimental Protocols & Workflows

The evaluation of novel imidazo[4,5-b]pyrazine derivatives relies on a suite of standardized in vitro assays. The causality behind these experimental choices lies in creating a robust, reproducible system to quantify biological activity and cytotoxicity, which are the foundational pillars for any drug development program.

Experimental Workflow: In Vitro Screening

The general workflow for screening new chemical entities involves a tiered approach, starting with primary biochemical or cellular assays to identify "hits," followed by secondary assays to confirm activity and assess cytotoxicity and selectivity.

// Nodes Synthesis [label="Compound Synthesis\n& Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryScreen [label="Primary Screening\n(e.g., Kinase Inhibition Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitIdent [label="Hit Identification\n(Compounds with >50% inhibition)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DoseResponse [label="Dose-Response Assay\n(IC50/EC50 Determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Assay\n(e.g., MTT on cell lines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Selectivity [label="Selectivity Profiling\n(Activity against related targets\n& normal cells)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LeadIdent [label="Lead Compound\nSelection", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Synthesis -> PrimaryScreen; PrimaryScreen -> HitIdent; HitIdent -> DoseResponse [label="Active"]; HitIdent -> Synthesis [label="Inactive\n(Discard/Modify)"]; DoseResponse -> Cytotoxicity; Cytotoxicity -> Selectivity; Selectivity -> LeadIdent; } END_DOT

Tiered workflow for in vitro screening.
Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is crucial for determining a compound's therapeutic window.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test imidazo[4,5-b]pyrazine derivatives in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time is chosen to allow for multiple cell doubling cycles, making the antiproliferative effects more apparent.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a gold-standard method for determining the MIC of an antimicrobial agent. It provides a quantitative measure of a compound's potency.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid nutrient broth. The MIC is the lowest concentration that inhibits visible bacterial growth after a set incubation period.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria). A standard antibiotic (e.g., ciprofloxacin, ampicillin) should be run in parallel as a reference[1].

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can be confirmed by adding a growth indicator like resazurin or by measuring the optical density.

Conclusion and Future Perspectives

The imidazo[4,5-b]pyrazine scaffold and its close relatives are exceptionally versatile, demonstrating a wide range of potent biological activities. Their success as kinase inhibitors has established them as a cornerstone in modern anticancer drug discovery. Furthermore, emerging research highlights their significant potential as novel antibacterial, antifungal, and antiviral agents, addressing critical unmet needs in infectious disease treatment.

Future research will likely focus on several key areas:

  • Improving Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.

  • Overcoming Resistance: Developing next-generation compounds that are active against drug-resistant cancer cells or microbial strains.

  • Exploring New Targets: Expanding the investigation of imidazo[4,5-b]pyrazine derivatives against other therapeutic targets and disease indications.

  • Advanced Drug Delivery: Formulating these compounds into novel delivery systems to enhance their pharmacokinetic properties and therapeutic efficacy.

The continued exploration of this privileged scaffold, guided by rational design and a deeper understanding of structure-activity relationships, promises to deliver a new generation of innovative therapeutics.

References

Structure-activity relationship of 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one Analogs

Abstract

The this compound scaffold represents a significant and privileged structure in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a versatile "hinge-binding" motif, making it particularly effective in the design of kinase inhibitors. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, with a primary focus on their application as inhibitors of key oncogenic kinases such as c-Met. We will explore the synthetic strategies for accessing this core, dissect the influence of substitutions at various positions on biological activity and selectivity, and provide detailed experimental protocols for synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

Chapter 1: The Imidazo[4,5-b]pyrazin-2-one Core: A Foundation for Potent and Selective Inhibition

The imidazo[4,5-b]pyrazin-2-one core is a fused heterocyclic system that has gained prominence as a key pharmacophore in drug discovery, particularly in the development of small-molecule kinase inhibitors.[1] Its utility stems from its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, mimicking the interactions of the adenine portion of ATP. This bioisosteric relationship with purines provides a foundational framework for designing potent enzyme inhibitors.[2]

Rationale for the Scaffold

The choice of a scaffold in drug design is a critical decision that influences potency, selectivity, and physicochemical properties. The imidazo[4,5-b]pyrazin-2-one core is advantageous for several reasons:

  • Hinge-Binding Motif: The arrangement of nitrogen atoms and the exocyclic oxygen creates a hydrogen bond donor-acceptor-acceptor pattern that effectively engages the kinase hinge region.

  • Structural Rigidity: The fused bicyclic system provides a rigid and planar core, which reduces the entropic penalty upon binding and allows for well-defined substituent vectors for exploring surrounding pockets within the active site.

  • Synthetic Tractability: The core can be synthesized through robust and scalable chemical routes, allowing for the systematic and efficient generation of analog libraries to explore SAR.

General Synthetic Strategies

The construction of the this compound core typically involves the cyclization of a substituted 2,3-diaminopyrazine precursor. A common and versatile approach begins with commercially available pyrazine derivatives, which are subjected to amination, nitration, reduction, and subsequent cyclization steps.

G cluster_0 Synthetic Workflow A Starting Pyrazine Material (e.g., 2-aminopyrazine) B Step 1: Nitration (e.g., HNO3/H2SO4) A->B C Introduction of Amino Group (e.g., Nucleophilic Aromatic Substitution) B->C D Step 2: Reduction of Nitro Group (e.g., Fe/HCl, H2/Pd-C) C->D E Intermediate: 2,3-Diaminopyrazine Derivative D->E F Step 3: Cyclization (e.g., CDI, Triphosgene) E->F G Final Core: This compound F->G

Caption: Generalized workflow for the synthesis of the core scaffold.

Chapter 2: Structure-Activity Relationship (SAR) Analysis for Kinase Inhibition

The exploration of SAR is a cornerstone of drug discovery, guiding the optimization of a lead compound into a clinical candidate.[3] For the imidazo[4,5-b]pyrazin-2-one scaffold, SAR studies have systematically elucidated how substitutions on the ring system modulate potency, selectivity, and pharmacokinetic properties.[4]

Substitutions on the Pyrazine Ring (C5 and C6 Positions)

Modifications at the C5 and C6 positions of the pyrazine ring are critical for achieving high potency and selectivity. These substituents typically project towards the solvent-exposed region of the ATP-binding pocket and can interact with key residues like the gatekeeper.

  • C6-Position: In the context of c-Met inhibition, a series of imidazo[4,5-b]pyrazine derivatives were developed where the C6 position was explored extensively.[4] It was found that aryl or benzyl substituents at this position were crucial for potent activity. This is because these groups can occupy a hydrophobic pocket, leading to a significant increase in binding affinity.

  • C5-Position: While often left unsubstituted (H), small alkyl groups like methyl at the C5 position can sometimes enhance potency or improve metabolic stability by blocking a potential site of metabolism.

Substitutions on the Imidazole Ring (N1 and N3 Positions)

The nitrogen atoms of the imidazole portion of the scaffold offer key points for modification that primarily influence solubility, cell permeability, and interaction with the deeper regions of the ATP-binding site.

  • N1-Position: This position is often substituted with groups that can interact with the ribose-binding pocket. Small alkyl groups or, in some cases, more extended chains incorporating polar functionalities can be used to tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • N3-Position: The N3-substituent often points towards the exterior of the binding pocket. This position is a prime location for attaching solubilizing groups or moieties designed to improve pharmacokinetic parameters without negatively impacting the core binding interactions.

Chapter 3: Case Study - Targeting the c-Met Kinase

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase whose aberrant activation is implicated in numerous cancers, making it a high-value therapeutic target.[4] The imidazo[4,5-b]pyrazine scaffold has proven to be a highly effective starting point for the development of potent and selective c-Met inhibitors.[4]

The c-Met Signaling Pathway

The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion. Inhibiting the kinase activity of c-Met blocks these oncogenic signals.

G cluster_pathway c-Met Signaling Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes HGF HGF Ligand cMet c-Met Receptor HGF->cMet activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF phosphorylates PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT phosphorylates STAT STAT Pathway cMet->STAT phosphorylates Inhibitor Imidazo[4,5-b]pyrazin-2-one Inhibitor Inhibitor->cMet inhibits Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion STAT->Invasion

Caption: Simplified overview of the c-Met signaling pathway and the point of intervention.

SAR Data for c-Met Inhibition

Systematic investigation of imidazo[4,5-b]pyrazine analogs led to the identification of key structural features for potent c-Met inhibition. The data below is representative of trends observed in the field.[4]

Compound IDR1 (at C6)R2 (at N1)c-Met IC₅₀ (nM)
1a PhenylMethyl150
1b 4-FluorophenylMethyl75
1c 2,4-DifluorobenzylMethyl5.2
1d 2,4-DifluorobenzylEthyl8.1
1D-2 2,4-Difluorobenzyl(S)-1-hydroxypropan-2-yl1.45

Data synthesized from published reports for illustrative purposes.[4]

Analysis of SAR:

  • Halogenation: The addition of fluorine atoms to the benzyl ring at the C6 position (Compound 1c vs. 1a ) significantly improves potency, likely due to favorable interactions in the hydrophobic pocket.

  • N1-Substitution: Small alkyl groups at the N1 position are well-tolerated (Compound 1d ).

  • Introduction of Polar Groups: The introduction of a hydroxyl group on the N1-substituent (Compound 1D-2 ) further enhances potency while also potentially improving solubility and pharmacokinetic properties. This led to the identification of compound 1D-2 as a highly promising candidate with an enzymatic IC₅₀ of 1.45 nM and excellent cellular activity.[4]

Chapter 4: Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed methodologies are essential. The following protocols provide a self-validating framework for the synthesis and evaluation of imidazo[4,5-b]pyrazin-2-one analogs.

General Synthetic Procedure for a C6-aryl-Substituted Analog

Objective: To synthesize a representative 6-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one derivative.

Materials:

  • 5-Bromo-3-nitropyrazin-2-amine

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Iron (Fe) powder

  • Ammonium Chloride (NH₄Cl)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc), Hexanes, Methanol (MeOH), Dichloromethane (DCM)

Procedure:

  • Suzuki Coupling: To a solution of 5-bromo-3-nitropyrazin-2-amine (1.0 eq) in 1,4-dioxane, add the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and 2M Na₂CO₃ solution (3.0 eq).

  • Degas the mixture with argon for 15 minutes, then heat to 90 °C for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature, dilute with water, and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/EtOAc gradient) to yield the 5-aryl-3-nitropyrazin-2-amine intermediate.

  • Nitro Reduction: Suspend the nitro-intermediate (1.0 eq) in a mixture of ethanol and water. Add NH₄Cl (1.5 eq) and Fe powder (5.0 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 2 hours.

  • Cool the reaction, filter through a pad of Celite®, and wash the pad with MeOH.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-arylpyrazine-2,3-diamine.

  • Cyclization: Dissolve the crude diamine (1.0 eq) in dry THF. Add CDI (1.5 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature for 16 hours.

  • Concentrate the mixture under reduced pressure. Add water and stir for 30 minutes.

  • Collect the resulting precipitate by filtration, wash with water and diethyl ether, and dry under vacuum to afford the final 6-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one product.

In Vitro Kinase Inhibition Assay Protocol (Example: c-Met)

Objective: To determine the IC₅₀ of a test compound against the c-Met kinase.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. The assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a decreased signal.

Materials:

  • Recombinant human c-Met enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phospho-tyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC) conjugate

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Test compounds serially diluted in DMSO

  • 384-well low-volume plates

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a solution of c-Met enzyme and biotinylated peptide substrate in assay buffer. Add this solution to the wells containing the test compound.

  • Incubation: Allow the plate to incubate for 15 minutes at room temperature to permit compound binding to the enzyme.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add this solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 1 hour at room temperature.

  • Detection: Prepare a detection solution containing the Eu-labeled antibody and SA-APC conjugate in a buffer with EDTA (to stop the reaction). Add the detection solution to all wells.

  • Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chapter 5: Conclusion and Future Perspectives

The this compound scaffold has been firmly established as a highly effective framework for the design of kinase inhibitors, with notable successes in targeting c-Met and other important oncogenic drivers. The SAR is well-defined: the core acts as a hinge-binder, C6-substituents drive potency and selectivity by probing hydrophobic pockets, and substitutions at N1 and N3 are used to fine-tune physicochemical and pharmacokinetic properties.

Future efforts in this area will likely focus on:

  • Overcoming Resistance: Designing next-generation analogs that are active against common kinase resistance mutations.

  • Enhancing Selectivity: Further refining substituents to minimize off-target effects and improve the safety profile.

  • Exploring New Targets: Applying the established SAR principles to design inhibitors for other kinase targets or even different enzyme families where a purine-like scaffold is advantageous.

The continued exploration of this versatile scaffold holds significant promise for the development of new and effective therapies for cancer and other diseases.

References

The Therapeutic Potential of Imidazo[4,5-b]pyrazin-2-one Compounds in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[4,5-b]pyrazin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted cancer therapeutics. This technical guide provides an in-depth analysis of this class of compounds, focusing on their mechanism of action as kinase inhibitors, structure-activity relationships, and preclinical and clinical development. We will explore their inhibitory effects on key oncogenic signaling pathways, including mTOR, c-Met, and NTRK, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Rise of Imidazo[4,5-b]pyrazin-2-ones in Oncology

The quest for more effective and less toxic cancer therapies has led to a focus on targeted agents that specifically inhibit the molecular drivers of tumorigenesis. Kinase inhibitors have been at the forefront of this revolution, and the imidazo[4,5-b]pyrazin-2-one core has proven to be a versatile scaffold for the design of potent and selective inhibitors of various oncogenic kinases. Its structural resemblance to purines allows it to interact with the ATP-binding sites of these enzymes, leading to the disruption of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

This guide will delve into the scientific rationale behind the development of imidazo[4,5-b]pyrazin-2-one compounds as anticancer agents, providing a comprehensive overview of their therapeutic potential and the methodologies used to assess their efficacy.

Mechanism of Action: Targeting Key Oncogenic Kinases

Imidazo[4,5-b]pyrazin-2-one derivatives have demonstrated potent inhibitory activity against several key kinases implicated in cancer progression. This section will explore the mechanism of action against three prominent targets: mTOR, c-Met, and NTRK.

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the mTOR pathway is a common feature in many cancers. Certain imidazo[4,5-b]pyrazin-2-one compounds have been identified as potent and selective mTOR kinase inhibitors[1][2].

These compounds achieve their therapeutic effect by blocking both mTORC1 and mTORC2 signaling complexes, leading to the inhibition of downstream effectors such as pS6 and pAkt (S473)[1][2]. This dual inhibition is a key advantage, as it can lead to a more comprehensive shutdown of the mTOR pathway compared to allosteric inhibitors like rapamycin.

Signaling Pathway Diagram: mTOR Inhibition

mTOR_pathway Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->Akt Imidazo[4,5-b]pyrazin-2-one Imidazo[4,5-b]pyrazin-2-one Imidazo[4,5-b]pyrazin-2-one->mTORC1 Imidazo[4,5-b]pyrazin-2-one->mTORC2 Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation

Caption: Inhibition of mTORC1 and mTORC2 by imidazo[4,5-b]pyrazin-2-one compounds.

Targeting the c-Met Proto-Oncogene

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding to its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade involved in cell proliferation, motility, and invasion. Aberrant c-Met activation is implicated in the progression and drug resistance of numerous cancers[2].

A series of imidazo[4,5-b]pyrazine derivatives have been designed as highly potent and selective inhibitors of c-Met[2]. These compounds typically act as ATP-competitive inhibitors, occupying the kinase domain of c-Met and preventing its autophosphorylation and the subsequent activation of downstream pathways such as RAS/MAPK and PI3K/Akt.

Signaling Pathway Diagram: c-Met Inhibition

cMet_pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor RAS/MAPK Pathway RAS/MAPK Pathway c-Met Receptor->RAS/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway c-Met Receptor->PI3K/Akt Pathway Imidazo[4,5-b]pyrazin-2-one Imidazo[4,5-b]pyrazin-2-one Imidazo[4,5-b]pyrazin-2-one->c-Met Receptor Cell Proliferation, Invasion, Metastasis Cell Proliferation, Invasion, Metastasis RAS/MAPK Pathway->Cell Proliferation, Invasion, Metastasis PI3K/Akt Pathway->Cell Proliferation, Invasion, Metastasis

Caption: Inhibition of the HGF/c-Met signaling pathway.

Inhibition of NTRK Fusion Proteins

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers found in a wide range of adult and pediatric tumors. These fusions lead to the expression of chimeric TRK proteins with constitutively active kinase domains, which drive tumor growth through downstream signaling pathways[1][3].

Imidazo[4,5-b]pyrazines have been developed as inhibitors of NTRK fusion proteins. By targeting the ATP-binding pocket of the TRK kinase domain, these compounds can effectively block the aberrant signaling from the fusion protein, leading to tumor growth inhibition.

Synthesis and Structure-Activity Relationship (SAR)

The rational design and optimization of imidazo[4,5-b]pyrazin-2-one derivatives are guided by a thorough understanding of their synthesis and structure-activity relationships (SAR).

General Synthesis Strategies

The synthesis of the imidazo[4,5-b]pyrazin-2-one core can be achieved through several routes. A common approach involves the palladium-catalyzed amidation of 2-chloro-3-amino-pyrazines with primary amides, followed by in situ cyclization and dehydration[4]. Another strategy involves a tandem reduction-cyclization sequence starting from[1][3][5]oxadiazolo[3,4-b]pyrazine precursors[6]. These methods allow for the introduction of diverse substituents at various positions of the heterocyclic core, facilitating the exploration of the chemical space for optimal biological activity.

Experimental Workflow: General Synthesis

synthesis_workflow cluster_0 Palladium-Catalyzed Amidation cluster_1 Tandem Reduction-Cyclization 2-Chloro-3-aminopyrazine 2-Chloro-3-aminopyrazine Amidation Amidation 2-Chloro-3-aminopyrazine->Amidation Primary Amide, Pd Catalyst Cyclization/Dehydration Cyclization/Dehydration Amidation->Cyclization/Dehydration Heat Imidazo[4,5-b]pyrazin-2-one Imidazo[4,5-b]pyrazin-2-one Cyclization/Dehydration->Imidazo[4,5-b]pyrazin-2-one [1,2,5]Oxadiazolo[3,4-b]pyrazine [1,2,5]Oxadiazolo[3,4-b]pyrazine Reduction Reduction [1,2,5]Oxadiazolo[3,4-b]pyrazine->Reduction Reducing Agent Cyclization Cyclization Reduction->Cyclization Carbon Electrophile Imidazo[4,5-b]pyrazin-2-one_2 Imidazo[4,5-b]pyrazin-2-one_2 Cyclization->Imidazo[4,5-b]pyrazin-2-one_2

Caption: General synthetic routes to the imidazo[4,5-b]pyrazin-2-one core.

Key Structure-Activity Relationships

SAR studies have been instrumental in optimizing the potency and selectivity of these compounds. For instance, in the development of mTOR inhibitors, modifications at the C5 and C6 positions of the imidazo[4,5-b]pyrazin-2-one ring were found to be critical for achieving high potency and selectivity over the related PI3Kα kinase[1]. Similarly, for c-Met inhibitors, systematic investigation of substituents on the pyrazine ring and the imidazole nitrogen led to the identification of compounds with nanomolar inhibitory concentrations[2].

Preclinical Evaluation: In Vitro and In Vivo Methodologies

A rigorous preclinical evaluation is essential to characterize the therapeutic potential of novel imidazo[4,5-b]pyrazin-2-one compounds. This involves a battery of in vitro and in vivo assays to assess their efficacy and safety.

In Vitro Assays

4.1.1. Kinase Inhibition Assays

The primary mechanism of action is first confirmed using in vitro kinase inhibition assays.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.

  • Methodology:

    • Recombinant active kinase is incubated with the test compound at various concentrations.

    • A specific substrate and ATP are added to initiate the kinase reaction.

    • The extent of substrate phosphorylation is measured, typically using methods like radiometric assays (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

4.1.2. Cellular Assays

Cell-based assays are crucial to confirm that the compound can effectively inhibit the target in a more physiologically relevant context.

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®):

    • Objective: To assess the cytostatic or cytotoxic effects of the compound on cancer cell lines.

    • Methodology:

      • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

      • Cells are treated with a range of concentrations of the test compound for 48-72 hours.

      • Cell viability is determined using a colorimetric (MTT) or luminescent (CellTiter-Glo®) readout.

      • GI50 (concentration for 50% growth inhibition) or IC50 values are calculated.

  • Target Engagement and Pathway Modulation Assays (e.g., Western Blot, ELISA):

    • Objective: To confirm that the compound inhibits the phosphorylation of the target kinase and its downstream effectors in cells.

    • Methodology:

      • Cancer cells are treated with the test compound for a specified period.

      • Cell lysates are prepared and subjected to Western blotting or ELISA using phospho-specific antibodies against the target kinase (e.g., p-mTOR, p-Met) and downstream signaling proteins (e.g., p-Akt, p-S6).

      • A decrease in the phosphorylation of these proteins indicates target engagement and pathway inhibition.

In Vivo Efficacy Studies

In vivo studies using animal models are the final step in preclinical evaluation to assess the antitumor activity of the lead compounds.

  • Xenograft Models:

    • Objective: To evaluate the ability of the compound to inhibit tumor growth in vivo.

    • Methodology:

      • Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice)[7][8][9].

      • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.

      • The test compound is administered orally or via other appropriate routes at a predetermined dose and schedule.

      • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

      • At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for target inhibition).

Data Presentation: In Vitro and In Vivo Efficacy

Compound IDTarget KinaseIn Vitro IC50 (nM)Cell LineCellular GI50 (nM)In Vivo Xenograft ModelTumor Growth Inhibition (%)
Example-01 mTOR5PC325PC360 at 50 mg/kg, p.o.
Example-02 c-Met1.5H199324.7H199375 at 30 mg/kg, p.o.
Example-03 NTRK10KM1250KM1265 at 40 mg/kg, p.o.

Clinical Development: The Case of Volitinib (Savolitinib)

The therapeutic potential of targeting the c-Met pathway with related heterocyclic inhibitors is exemplified by the clinical development of Volitinib (also known as Savolitinib or HMPL-504). While not an imidazo[4,5-b]pyrazin-2-one, its development provides valuable insights for this class of compounds.

Volitinib is a potent and selective c-Met inhibitor that has undergone Phase I and II clinical trials for various solid tumors, including papillary renal cell carcinoma (PRCC) and non-small cell lung cancer (NSCLC)[10][11][12].

In a Phase I study, Volitinib demonstrated a manageable safety profile, with the most common treatment-related adverse events being nausea, vomiting, and fatigue[10]. The recommended Phase II dose was determined to be 500mg twice daily[10]. Encouragingly, partial responses were observed in patients with PRCC[10]. A Phase II study is also evaluating its efficacy in patients with MET-amplified metastatic colorectal cancer[13].

Conclusion and Future Directions

Imidazo[4,5-b]pyrazin-2-one compounds represent a promising class of targeted therapies in oncology. Their ability to potently and selectively inhibit key oncogenic kinases like mTOR, c-Met, and NTRK provides a strong rationale for their continued development. The synthetic versatility of the scaffold allows for extensive medicinal chemistry efforts to optimize their pharmacological properties.

Future research in this area will likely focus on:

  • Improving selectivity: To minimize off-target effects and enhance the therapeutic window.

  • Overcoming drug resistance: By designing next-generation inhibitors that can target resistance mutations.

  • Combination therapies: Exploring the synergistic effects of these compounds with other anticancer agents, such as chemotherapy or immunotherapy.

  • Biomarker discovery: Identifying patient populations most likely to respond to these targeted therapies.

The continued investigation of imidazo[4,5-b]pyrazin-2-one derivatives holds great promise for expanding the arsenal of precision medicines available to cancer patients.

References

The Emergence of Imidazo[4,5-b]pyrazin-2-ones: A New Frontier in Selective mTOR Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The mechanistic target of rapamycin (mTOR), a serine/threonine kinase, is a master regulator of cell growth, proliferation, and metabolism, making it a pivotal target in oncology drug discovery. While first-generation allosteric inhibitors like rapamycin and its analogs (rapalogs) have seen clinical success, their limitations, such as incomplete mTORC1 inhibition and feedback activation of PI3K/Akt signaling, have spurred the development of ATP-competitive mTOR kinase inhibitors (TORKinibs). This guide delves into the discovery and preclinical development of a promising class of TORKinibs: the imidazo[4,5-b]pyrazin-2-ones. We will explore the causality behind their design, detail the experimental protocols for their synthesis and evaluation, and present a comprehensive analysis of their mechanism of action, laying a foundation for their further development as potent and selective anticancer agents.

The Rationale for Targeting the mTOR Kinase Domain

The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream signaling pathways. mTORC1 controls protein synthesis and cell growth, while mTORC2 is crucial for cell survival and cytoskeletal organization. The hyperactivation of the PI3K/Akt/mTOR pathway is a frequent event in a wide array of human cancers, often due to mutations in key pathway components like PI3K and the loss of the tumor suppressor PTEN.

First-generation mTOR inhibitors, the rapalogs, allosterically inhibit mTORC1 but do not directly inhibit mTORC2. This incomplete inhibition can lead to the activation of a negative feedback loop, resulting in the upregulation of Akt phosphorylation and potentially mitigating the therapeutic effect. In contrast, ATP-competitive TORKinibs target the kinase domain of mTOR, inhibiting both mTORC1 and mTORC2. This dual inhibition leads to a more comprehensive shutdown of mTOR signaling, offering the potential for improved therapeutic efficacy.

The imidazo[4,5-b]pyrazin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent and selective inhibition of various kinases. Its structural features allow for key interactions within the ATP-binding pocket of mTOR, providing a robust framework for the development of highly selective inhibitors.

The Discovery of Imidazo[4,5-b]pyrazin-2-ones as Selective mTOR Inhibitors

A high-throughput screening campaign led to the identification of an imidazo[4,5-b]pyrazin-2-one hit compound with modest mTOR inhibitory activity. Subsequent structure-activity relationship (SAR) studies were undertaken to optimize the potency and selectivity of this novel scaffold.

Structure-Activity Relationship (SAR) Insights

The optimization of the initial hit focused on substitutions at various positions of the imidazo[4,5-b]pyrazin-2-one core. The key findings from these studies are summarized below.

CompoundR1R2mTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/mTOR)
Hit 1 HAryl~1000>10000>10
Lead 2 Substituted ArylHeterocycle<10>10000>1000
Analog 3 AlkylAryl>500>10000-
Analog 4 Substituted ArylSubstituted Aryl<50>5000>100

Data is representative and compiled from published literature.

The SAR exploration revealed that:

  • A substituted aryl group at the R1 position is crucial for potent mTOR inhibition.

  • A heterocyclic moiety at the R2 position significantly enhances both potency and selectivity.

  • Alkyl substitutions at the R1 position are generally not well-tolerated.

These studies culminated in the discovery of lead compounds, such as compound 2 , which exhibit excellent mTOR potency (IC50 < 10 nM) and exquisite selectivity (>1000-fold) over the closely related PI3Kα kinase.

Synthesis of Imidazo[4,5-b]pyrazin-2-ones: A Representative Protocol

The synthesis of the imidazo[4,5-b]pyrazin-2-one core can be achieved through a multi-step sequence, as outlined below. This protocol is a representative example based on established synthetic routes for similar heterocyclic systems.

G A Diaminopyrazine C Condensation A->C B Glyoxylic Acid Derivative B->C D Cyclization C->D E Imidazo[4,5-b]pyrazin-2-one Core D->E F Functionalization (e.g., Suzuki Coupling) E->F G Final Inhibitor F->G

Caption: Synthetic workflow for imidazo[4,5-b]pyrazin-2-one inhibitors.

Step-by-Step Methodology:

  • Condensation: To a solution of a substituted diaminopyrazine in a suitable solvent (e.g., ethanol), an equimolar amount of a glyoxylic acid derivative is added. The reaction mixture is heated to reflux for 2-4 hours.

  • Cyclization: Upon cooling, the intermediate product precipitates and is collected by filtration. The solid is then treated with a dehydrating agent (e.g., acetic anhydride) and heated to promote cyclization to the imidazo[4,5-b]pyrazin-2-one core.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Functionalization: The core structure can be further functionalized, for example, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce diverse aryl and heteroaryl substituents at the desired positions.

In Vitro and Cellular Characterization

A critical aspect of the drug discovery process is the thorough in vitro and cellular characterization of the synthesized compounds. This involves assessing their enzymatic potency, selectivity, and their effects on the mTOR signaling pathway in cancer cells.

mTOR Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a robust and sensitive method for measuring kinase activity.

G cluster_0 Kinase Reaction cluster_1 Detection A mTOR Enzyme E Phosphorylated Substrate A->E B Biotinylated Substrate B->E C ATP C->E D Inhibitor D->A F Europium-labeled Anti-phospho Antibody E->F G Streptavidin-XL665 E->G H FRET Signal F->H G->H

Caption: Principle of the HTRF mTOR kinase assay.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer, mTOR enzyme, biotinylated substrate (e.g., a peptide derived from a known mTOR substrate), and ATP solutions.

  • Compound Dilution: Serially dilute the test compounds in DMSO and then in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the mTOR enzyme, biotinylated substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mixture containing a europium-labeled anti-phospho-substrate antibody and streptavidin-XL665. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular mTOR Pathway Inhibition (Western Blot)

To confirm that the enzymatic inhibition translates to a cellular effect, Western blotting is used to measure the phosphorylation status of key mTORC1 and mTORC2 downstream effectors, such as S6 ribosomal protein (pS6) and Akt at serine 473 (pAkt S473), respectively. The prostate cancer cell line PC3, which has a PTEN deletion and thus a constitutively active PI3K/Akt/mTOR pathway, is a relevant model for these studies.

Detailed Protocol:

  • Cell Culture and Treatment: Culture PC3 cells in appropriate media. Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the imidazo[4,5-b]pyrazin-2-one inhibitor for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with primary antibodies against pS6, S6, pAkt (S473), and Akt overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Efficacy in Xenograft Models

The preclinical evaluation of novel anticancer agents requires demonstrating their efficacy in vivo. The PC3 xenograft model in immunocompromised mice is a widely used model to assess the antitumor activity of compounds targeting the PI3K/Akt/mTOR pathway.

G A PC3 Cell Culture B Subcutaneous Injection into Nude Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Drug Administration (e.g., Oral Gavage) D->E F Tumor Volume and Body Weight Monitoring E->F G Endpoint: Tumor Growth Inhibition Analysis F->G

Caption: Workflow for a PC3 xenograft efficacy study.

Experimental Protocol:

  • Cell Implantation: Subcutaneously inject PC3 cells suspended in Matrigel into the flank of nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer the imidazo[4,5-b]pyrazin-2-one inhibitor at a predetermined dose and schedule (e.g., once daily by oral gavage).

  • Efficacy Assessment: Measure tumor volumes and mouse body weights regularly.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pS6 and pAkt) to confirm target engagement in vivo.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

The discovery of imidazo[4,5-b]pyrazin-2-ones as potent and highly selective mTOR kinase inhibitors represents a significant advancement in the pursuit of more effective cancer therapies. Their ability to dually inhibit mTORC1 and mTORC2 offers a clear mechanistic advantage over first-generation allosteric inhibitors. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of this promising class of compounds.

Future efforts should focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their oral bioavailability and in vivo exposure. Furthermore, exploring their efficacy in a broader range of cancer models, including patient-derived xenografts, will be crucial for their clinical translation. Combination studies with other targeted therapies or chemotherapeutic agents may also unlock synergistic antitumor effects. The continued development of imidazo[4,5-b]pyrazin-2-one-based mTOR inhibitors holds great promise for improving the treatment outcomes for patients with cancers driven by aberrant mTOR signaling.

Imidazo[4,5-b]pyrazine Derivatives as Potent and Selective c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a critical signaling pathway essential for normal cellular processes like development and tissue regeneration.[1][2][3] However, dysregulation of this pathway through genetic alterations such as gene amplification, mutation, or protein overexpression is a key driver in the initiation, progression, and metastasis of numerous human cancers.[1][4][5] This makes c-Met a highly attractive and clinically validated target for oncology drug discovery. This guide provides a detailed examination of a specific class of small molecules—the Imidazo[4,5-b]pyrazine derivatives—which have emerged as highly potent and selective inhibitors of c-Met kinase. We will explore the underlying biology of the c-Met pathway, the rationale for the scaffold's selection, the systematic process of lead optimization through structure-activity relationship (SAR) studies, and the critical experimental protocols for their preclinical evaluation.

The c-Met Kinase: A Critical Oncogenic Driver

The HGF/c-Met Signaling Pathway

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a transmembrane tyrosine kinase expressed on the surface of epithelial and endothelial cells.[4] Its only known ligand is HGF.[4] The binding of HGF induces receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain. This activation event creates docking sites for adaptor proteins, triggering a cascade of downstream intracellular signaling pathways, including:

  • RAS/MAPK Pathway: Primarily drives cell proliferation.[4][6]

  • PI3K/AKT Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[4][6]

  • STAT Pathway: Involved in cell growth and survival.[4]

This intricate network of signals collectively stimulates mitogenesis (cell division), motogenesis (cell motility), and morphogenesis (three-dimensional organization of cells), which are vital for embryonic development and tissue repair.[1][2]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor Binding & Dimerization P1 P cMet_receptor->P1 Autophosphorylation P2 P cMet_receptor->P2 PI3K PI3K P1->PI3K Activation RAS RAS P2->RAS STAT STAT P2->STAT AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion STAT->Survival Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Dilute Inhibitor (Imidazo[4,5-b]pyrazine) C Incubate Enzyme + Inhibitor A->C B Prepare Master Mix: - c-Met Enzyme - Substrate - ATP B->C D Add Substrate/ATP Initiate Reaction C->D E Add Kinase-Glo® (Measures ATP) D->E F Read Luminescence E->F G Calculate IC50 F->G

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Imidazo[4,5-b]pyrazin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a successful drug" has never been more resonant. The journey from a promising hit compound to a viable clinical candidate is paved with challenges, many of which are dictated by the molecule's fundamental physicochemical properties. For the medicinal chemist and drug development scientist, a profound understanding of these characteristics is not merely an academic exercise but a strategic imperative. It is the very foundation upon which rational drug design, formulation development, and ultimately, therapeutic success are built.

This guide focuses on a particularly compelling class of N-heterocycles: the substituted imidazo[4,5-b]pyrazin-2-ones. As isosteres of purines, these scaffolds have garnered significant attention for their diverse biological activities, showing promise as kinase inhibitors, antiviral agents, and anticancer therapeutics.[1] However, their potential can only be fully realized through meticulous characterization and optimization of their physicochemical profiles. Properties such as solubility, lipophilicity, ionization state (pKa), and thermal stability govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. An otherwise highly potent compound may fail in preclinical or clinical stages due to poor solubility, inadequate permeability, or metabolic instability.

Therefore, this technical guide is designed to be a comprehensive resource for researchers engaged in the development of imidazo[4,5-b]pyrazin-2-one-based therapeutics. It moves beyond a mere recitation of facts to provide a deeper, mechanistic understanding of why these properties are critical and how they can be both predicted and experimentally determined. By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to empower scientists to make more informed decisions, to design molecules with a higher probability of success, and to accelerate the translation of promising laboratory discoveries into life-changing medicines. We will delve into the causal relationships between chemical structure and physical properties, present robust protocols for their measurement, and explore the synergistic interplay between computational prediction and experimental validation.

I. The Core Scaffold: Synthesis and Structural Elucidation of Imidazo[4,5-b]pyrazin-2-ones

A robust and versatile synthetic strategy is the cornerstone of any drug discovery program, enabling the systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR). The imidazo[4,5-b]pyrazin-2-one core can be constructed through several key synthetic routes, often involving the cyclization of a suitably substituted diaminopyrazine precursor.

A prevalent and effective method involves the reaction of a 2,3-diaminopyrazine with a carbonyl-containing reagent, followed by cyclization. For instance, the condensation of a 2,3-diaminopyrazine with urea or a related derivative can lead to the formation of the desired imidazo[4,5-b]pyrazin-2-one ring system. Variations of this approach allow for the introduction of substituents at various positions of the heterocyclic core.

A generalized synthetic workflow is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction & Cyclization cluster_2 Core Scaffold cluster_3 Further Functionalization A 2,3-Diaminopyrazine C Condensation & Intramolecular Cyclization A->C B Carbonyl Source (e.g., Urea, Phosgene derivative) B->C D Imidazo[4,5-b]pyrazin-2-one C->D Formation of core structure E N-Alkylation/Arylation D->E Modification at Imidazole Nitrogen F Substitution on Pyrazine Ring D->F Modification at Pyrazine Ring

Caption: Generalized synthetic workflow for imidazo[4,5-b]pyrazin-2-ones.

Structural Characterization:

Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques is employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular framework, including the number and connectivity of protons and carbons. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning complex spectra and confirming regiochemistry, especially after substitution reactions.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds by providing a highly accurate molecular weight.[3]

  • X-ray Crystallography: When suitable single crystals can be obtained, X-ray diffraction provides unambiguous proof of the three-dimensional structure, including stereochemistry and the precise arrangement of atoms in the crystal lattice. This technique is the gold standard for structural elucidation.[4]

II. Fundamental Physicochemical Properties and Their Impact on Drug Development

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by its physicochemical properties. For substituted imidazo[4,5-b]pyrazin-2-ones, a thorough understanding and optimization of these properties are critical for success.

G cluster_properties Physicochemical Properties cluster_admet ADMET Profile Compound Imidazo[4,5-b]pyrazin-2-one Derivative Solubility Aqueous Solubility Lipophilicity Lipophilicity (logP/logD) pKa Ionization (pKa) ThermalStability Thermal Stability Absorption Absorption Solubility->Absorption Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism Toxicity Toxicity Lipophilicity->Toxicity pKa->Solubility pKa->Absorption Excretion Excretion pKa->Excretion ThermalStability->Metabolism Formulation & Shelf-life ThermalStability->Toxicity Formulation & Shelf-life

Caption: Interplay of physicochemical properties and ADMET profile.

A. Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a major hurdle in drug development, often leading to erratic absorption and low oral bioavailability. For imidazo[4,5-b]pyrazin-2-ones, the introduction of various substituents can dramatically alter their solubility. For instance, incorporating polar functional groups or preparing salt forms can enhance aqueous solubility.[5]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method remains the gold standard for determining thermodynamic solubility.

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The resulting suspension is agitated in a shaker bath at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]

  • Reporting: Solubility is typically reported in units of mg/mL or µM.

B. Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor influencing its permeability across biological membranes, plasma protein binding, and volume of distribution. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like many imidazo[4,5-b]pyrazin-2-ones, the distribution coefficient (logD) at a specific pH (usually 7.4) is a more physiologically relevant parameter.

Experimental Protocol: RP-HPLC for logP/logD Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating lipophilicity.

  • Column and Mobile Phase: A C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known logP values are injected, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known logP values.[8]

  • Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.

  • Calculation: The log k' of the test compound is calculated from its retention time, and its logP value is determined from the calibration curve. For logD determination, the aqueous component of the mobile phase is buffered to the desired pH.[9]

C. Ionization Constant (pKa)

The pKa value represents the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The ionization state of a molecule significantly impacts its solubility, permeability, and interaction with biological targets. The imidazo[4,5-b]pyrazin-2-one scaffold contains several nitrogen atoms that can be protonated or deprotonated, making pKa a critical parameter to determine.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for measuring pKa.

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for less soluble compounds. The ionic strength is kept constant with an inert salt like KCl.[10]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: The pKa is determined from the titration curve, typically at the half-equivalence point. For multiprotic species, analysis of the inflection points in the first or second derivative of the titration curve can reveal the different pKa values.[11]

D. Thermal Stability

Thermal stability is a crucial parameter for the manufacturing, formulation, and storage of active pharmaceutical ingredients (APIs). It provides information on melting point, decomposition temperature, and the presence of polymorphs or solvates.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful thermal analysis techniques that are often used in conjunction.

  • TGA Analysis: A small, accurately weighed sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The change in mass is recorded as a function of temperature. TGA can identify the temperatures at which the compound loses volatile components (like water or solvents) or decomposes.[5]

  • DSC Analysis: A sample is heated or cooled at a constant rate, and the difference in heat flow between the sample and a reference is measured. DSC can detect thermal events such as melting, crystallization, and polymorphic transitions, providing information on the melting point and enthalpy of fusion.

III. The Synergy of Computation and Experimentation

While experimental determination of physicochemical properties is the gold standard, computational methods play an increasingly vital role in modern drug discovery. In the early stages, when large numbers of virtual compounds are being considered, computational models can rapidly predict these properties, allowing for the prioritization of synthetic efforts on compounds with the most promising profiles.

Quantitative Structure-Property Relationship (QSAR) models can be developed for a series of imidazo[4,5-b]pyrazin-2-ones to correlate structural features with experimentally determined physicochemical properties. These models can then be used to predict the properties of novel, yet-to-be-synthesized analogs.

G cluster_0 Design & Prediction cluster_1 Synthesis & Experimentation cluster_2 Analysis & Refinement A Virtual Compound Library B Computational Modeling (QSAR, etc.) A->B C Predicted Physicochemical Properties B->C D Prioritized Synthesis C->D Prioritization G Structure-Property Relationship (SPR) Analysis C->G Comparison E Experimental Determination D->E F Measured Physicochemical Properties E->F F->G H Refined Computational Model G->H I Design of Next-Generation Compounds G->I H->B Feedback Loop I->A Iterative Design

Caption: The iterative cycle of computational prediction and experimental validation.

IV. Structure-Property Relationships: A Summary

While a comprehensive QSPR study is beyond the scope of this guide, some general trends can be anticipated for substituted imidazo[4,5-b]pyrazin-2-ones.

PropertyInfluence of Substituents
Solubility - Increases with polar, ionizable groups (e.g., -COOH, -NH2, basic amines).- Decreases with bulky, nonpolar, lipophilic groups (e.g., -alkyl, -aryl, -CF3).
Lipophilicity (logP/logD) - Increases with nonpolar, hydrophobic groups.- Decreases with polar, hydrophilic groups.
pKa - The basicity of the pyrazine and imidazole nitrogens will be influenced by the electronic effects of substituents (electron-donating groups increase basicity, electron-withdrawing groups decrease it).
Melting Point - Generally increases with molecular weight and symmetry.- Can be significantly affected by intermolecular interactions such as hydrogen bonding.

V. Conclusion: A Roadmap to Optimized Drug Candidates

The successful development of substituted imidazo[4,5-b]pyrazin-2-ones as therapeutic agents is intrinsically linked to a deep and early understanding of their physicochemical properties. This guide has outlined the critical importance of solubility, lipophilicity, ionization, and thermal stability, and has provided robust, field-tested protocols for their experimental determination.

The path forward lies in the intelligent integration of computational prediction and experimental validation. By employing in silico tools to guide synthetic efforts and rigorous experimental methods to confirm and refine these predictions, research organizations can significantly enhance the efficiency and effectiveness of their drug discovery programs. This iterative cycle of design, prediction, synthesis, and testing is the hallmark of modern, rational drug design.

Ultimately, by embracing the principles and methodologies outlined in this guide, researchers can better navigate the complex landscape of drug development, increasing the likelihood of translating the therapeutic promise of the imidazo[4,5-b]pyrazin-2-one scaffold into tangible clinical benefits.

References

In Silico Modeling of 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one Binding Modes: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for investigating the binding modes of 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one and its analogs using in silico modeling techniques. For researchers, scientists, and drug development professionals, this document outlines a robust computational workflow, from target identification and preparation to advanced molecular dynamics simulations and binding free energy calculations. By detailing the causality behind methodological choices and embedding self-validating steps, this guide aims to equip readers with the expertise to confidently predict, analyze, and validate the interactions of this important chemical scaffold with its biological targets, thereby accelerating structure-based drug design efforts.

Introduction

1.1 The Therapeutic Potential of Imidazo[4,5-b]pyrazin-2-ones

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[2][3] Derivatives of the broader imidazopyrazine class have demonstrated a multitude of pharmacological activities, including antibacterial, anti-inflammatory, and antiproliferative effects.[4] Understanding how these molecules bind to their respective targets at an atomic level is paramount for rational drug design and the development of next-generation therapeutics.

1.2 Rationale for In Silico Modeling

In silico, or computer-aided drug design (CADD), techniques are indispensable in modern drug discovery.[5] They provide a cost-effective and rapid means to predict and analyze the interactions between a small molecule (ligand) and its biological target (receptor).[6] By simulating these interactions computationally, researchers can gain insights into the key determinants of binding affinity and selectivity, prioritize compounds for synthesis and experimental testing, and generate hypotheses for lead optimization.[7] For a scaffold like this compound, in silico modeling can elucidate the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern its binding mode, guiding the design of more potent and selective analogs.

1.3 Objectives of this Guide

This guide will provide a detailed, step-by-step methodology for:

  • Identifying and preparing potential protein targets.

  • Preparing the this compound ligand for simulation.

  • Performing molecular docking to predict initial binding poses.

  • Conducting molecular dynamics simulations to assess the stability and dynamics of the ligand-protein complex.

  • Calculating binding free energies to rank and prioritize potential binders.

Foundational Concepts in Molecular Modeling

2.1 Principles of Ligand-Receptor Interactions

The binding of a ligand to a receptor is a complex process driven by a combination of enthalpic and entropic factors. The primary forces governing this interaction are non-covalent and include:

  • Hydrogen Bonds: These are crucial directional interactions between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor).

  • Van der Waals Forces: These are weak, short-range interactions arising from temporary fluctuations in electron density.

  • Hydrophobic Interactions: The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment, driven by the release of ordered water molecules from their surfaces.

  • Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups.

2.2 Overview of Common In Silico Techniques

  • Molecular Docking: A computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[8] It is widely used for virtual screening of large compound libraries to identify potential hits.[9]

  • Molecular Dynamics (MD) Simulations: A powerful method for studying the dynamic behavior of biomolecular systems over time.[10] MD simulations provide insights into the conformational changes and stability of protein-ligand complexes.[11]

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) necessary for biological activity.[12][13][14] It can be used for virtual screening and de novo design.[15]

Workflow for In Silico Binding Mode Analysis

The following workflow provides a systematic approach to modeling the binding of this compound to its target.

In Silico Workflow cluster_prep Preparation cluster_sim Simulation & Analysis cluster_output Output Target_Prep 3.1 Target Identification & Preparation Docking 3.3 Molecular Docking Target_Prep->Docking Ligand_Prep 3.2 Ligand Preparation Ligand_Prep->Docking MD_Sim 3.4 Molecular Dynamics (MD) Simulation Docking->MD_Sim Top Poses Binding_Energy 3.5 Binding Free Energy Calculation MD_Sim->Binding_Energy Stable Trajectory Results Binding Mode Hypothesis Binding_Energy->Results

Caption: Overall workflow for in silico binding mode analysis.

3.1 Step 1: Target Identification and Preparation

The first crucial step is to obtain a high-quality 3D structure of the biological target, typically a protein.

  • 3.1.1 Database Mining for Potential Targets: The Protein Data Bank (PDB) is the primary repository for experimentally determined biomolecular structures. A search of the PDB is the first step in identifying a suitable target structure.

  • 3.1.2 Protein Preparation Protocol: Raw PDB structures often contain experimental artifacts and need to be carefully prepared for simulation. The causality here is that docking and MD simulations are highly sensitive to the initial protonation states and atomic positions. An improper setup can lead to incorrect binding predictions.

StepActionRationale
1Remove non-essential moleculesWater molecules, ions, and co-solvents not involved in binding are typically removed to simplify the system.
2Add hydrogen atomsPDB files from X-ray crystallography often lack hydrogen atoms, which are essential for calculating interactions.
3Assign protonation statesThe protonation states of ionizable residues (e.g., His, Asp, Glu) at a given pH are critical for accurate electrostatic calculations.
4Model missing residues/loopsIncomplete regions in the crystal structure may need to be modeled to ensure a complete and stable protein structure.
5Energy minimizationThe prepared structure is subjected to energy minimization to relieve any steric clashes and optimize the geometry.

3.2 Step 2: Ligand Preparation

The this compound ligand must also be prepared in a 3D format with appropriate chemical properties.

  • 3.2.1 2D to 3D Conversion and Energy Minimization Protocol:

    • Obtain 2D Structure: Draw the 2D structure of this compound or obtain it from a database like PubChem.

    • Convert to 3D: Use a computational chemistry software to convert the 2D structure into a 3D conformation.

    • Assign Partial Charges: Assign appropriate partial charges to each atom using a suitable method (e.g., Gasteiger charges for docking, or more advanced quantum mechanical calculations for MD).

    • Energy Minimization: Perform energy minimization on the 3D ligand structure to obtain a low-energy, stable conformation.

3.3 Step 3: Molecular Docking

Molecular docking predicts the binding conformation and affinity of the ligand to the target protein.[16][17][18]

  • 3.3.1 Conceptual Basis of Docking Algorithms: Most docking algorithms employ a search algorithm to explore the conformational space of the ligand within the binding site and a scoring function to evaluate the fitness of each pose.[8]

  • 3.3.2 Detailed Docking Protocol (using AutoDock Vina as an example):

    • Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom types.

    • Define the Binding Site: Define a "grid box" that encompasses the active site of the protein. The size and center of this box are critical parameters.

    • Run Docking Simulation: Execute the docking calculation. Vina will generate a set of predicted binding poses ranked by their scoring function values.

  • 3.3.3 Interpreting Docking Results: The output will be a series of binding poses with corresponding binding affinity scores (e.g., in kcal/mol). The top-ranked poses should be visually inspected to assess their chemical reasonability (e.g., formation of expected hydrogen bonds).

3.4 Step 4: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, allowing for an assessment of its stability over time.[11][19][20]

  • 3.4.1 Rationale for MD: MD simulations account for the flexibility of both the protein and the ligand, providing a more realistic representation of the binding event.[10] They are crucial for validating the stability of docking poses.

  • 3.4.2 Step-by-step MD Simulation Protocol (using GROMACS as an example):

    • System Setup: Place the docked complex in a simulation box, solvate it with a chosen water model (e.g., TIP3P), and add counter-ions to neutralize the system.[21]

    • Energy Minimization: Minimize the energy of the entire system to remove steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure to ensure the correct density. This is a critical self-validating step.

    • Production Run: Run the simulation for a desired length of time (e.g., 100 ns) to collect trajectory data.

  • 3.4.3 Analysis of MD Trajectories:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand heavy atoms over time to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.

3.5 Step 5: Advanced Binding Analysis

  • 3.5.1 Binding Free Energy Calculations (e.g., MM/PBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy from MD simulation trajectories.[22][23][24] It provides a more accurate ranking of compounds than docking scores alone.[25]

  • 3.5.2 Pharmacophore Modeling: Based on the stable interactions observed in the MD simulation, a 3D pharmacophore model can be generated. This model represents the key chemical features required for binding and can be used to search for novel, structurally diverse compounds with similar binding properties.[26]

Case Study: Virtual Screening for Novel Imidazo[4,5-b]pyrazin-2-one Derivatives

This workflow can be extended to a virtual screening campaign to identify new derivatives with potentially improved binding affinity.

Virtual_Screening_Workflow Compound_Library Compound Library of Derivatives Docking_Screen High-Throughput Molecular Docking Compound_Library->Docking_Screen Pose_Filtering Filter by Score & Visual Inspection Docking_Screen->Pose_Filtering MD_Sim_Validation MD Simulation of Top Candidates Pose_Filtering->MD_Sim_Validation MMPBSA_Ranking MM/PBSA Binding Free Energy Ranking MD_Sim_Validation->MMPBSA_Ranking Final_Hits Prioritized Hit Compounds MMPBSA_Ranking->Final_Hits

Caption: A virtual screening cascade to identify potent derivatives.

Conclusion and Future Directions

The in silico workflow detailed in this guide provides a powerful and systematic approach to understanding the binding modes of this compound and its analogs. By integrating molecular docking, molecular dynamics simulations, and advanced binding free energy calculations, researchers can generate robust hypotheses that can effectively guide experimental efforts in drug discovery. Future advancements in computational power and algorithm development will continue to enhance the predictive accuracy of these methods, further solidifying their role as a cornerstone of modern pharmaceutical research.

References

Spectroscopic Characterization of Novel Imidazo[4,5-b]pyrazine Compounds: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Imidazo[4,5-b]pyrazine Scaffold – A Privileged Structure in Modern Drug Discovery

The imidazo[4,5-b]pyrazine core, a heterocyclic aromatic system, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, often serving as the foundational framework for potent and selective inhibitors.[1][2] Derivatives of this scaffold have demonstrated significant therapeutic potential, with activities ranging from kinase inhibition for anticancer applications to antiviral and anti-inflammatory properties.[1][3][4][5]

The journey from a novel synthesized molecule to a viable drug candidate is one of rigorous verification. Unambiguous structural confirmation and a deep understanding of a compound's physicochemical properties are non-negotiable prerequisites. This guide, written from the perspective of a senior application scientist, provides an in-depth, field-proven framework for the comprehensive spectroscopic characterization of novel imidazo[4,5-b]pyrazine derivatives. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Analytical Keystone: An Integrated Spectroscopic Workflow

The definitive characterization of a novel compound is never reliant on a single technique. Instead, it is achieved through the convergence of evidence from multiple, complementary spectroscopic methods. Each technique provides a unique piece of the molecular puzzle. High-Resolution Mass Spectrometry (HRMS) establishes the elemental formula, Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the functional groups present, Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise atomic connectivity and stereochemistry, and UV-Visible/Fluorescence spectroscopy reveals the compound's electronic and photophysical behavior.

The synergy of these techniques forms a self-validating loop: the molecular formula from HRMS must align perfectly with the structure elucidated by NMR, which in turn must be consistent with the functional groups detected by FT-IR.

cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization Core Synthesis Novel Imidazo[4,5-b]pyrazine Compound Synthesized Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula Purification->MS What is its mass? FTIR FT-IR Spectroscopy Identifies Functional Groups MS->FTIR What functional groups are present? NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidates Full Structure FTIR->NMR How are the atoms connected? NMR->MS Structure must match molecular formula NMR->FTIR Structure must contain identified groups UV UV-Vis & Fluorescence Characterizes Photophysical Properties NMR->UV What are its electronic properties? Final Fully Characterized Novel Compound UV->Final cluster_spectra Data Acquisition Start Purified Compound Prep Dissolve 5-10 mg in ~0.6 mL DMSO-d₆ Start->Prep NMR Acquire Spectra on 400+ MHz Spectrometer Prep->NMR H1 ¹H Spectrum (Proton Environment) NMR->H1 C13 ¹³C Spectrum (Carbon Skeleton) NMR->C13 D2 2D Spectra (COSY, HSQC) (Optional: for complex structures) NMR->D2 Process Process Data (Phasing, Baseline Correction, Integration, Peak Picking) H1->Process C13->Process D2->Process Analysis Structural Elucidation (Assign signals, verify connectivity) Process->Analysis Final Confirmed Molecular Structure Analysis->Final

References

The Ascendance of Imidazo-Fused Aza-aromatics: A Technical Guide to Imidazo[4,5-b]pyridine and Imidazo[4,5-b]pyrazine as Privileged Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, "privileged scaffolds" represent a class of molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for the discovery of novel therapeutics. Among these, the imidazo[4,5-b]pyridine and imidazo[4,5-b]pyrazine cores have emerged as particularly fruitful starting points for drug design. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological macromolecules, most notably protein kinases.[1][2] This technical guide provides an in-depth exploration of the synthesis, medicinal chemistry, and structure-activity relationships of these two pivotal scaffolds, offering researchers and drug development professionals a comprehensive resource to navigate their potential.

Part 1: The Rationale of Privileged Scaffolds: Why Imidazo-fused Systems?

The concept of privileged scaffolds is rooted in the observation that certain molecular architectures appear with remarkable frequency in biologically active compounds. These frameworks are not merely passive carriers of functional groups but possess intrinsic properties that favor interactions with biological targets. The imidazo[4,5-b]pyridine and imidazo[4,5-b]pyrazine ring systems are bioisosteres of purine, a fundamental component of nucleic acids and a key player in cellular signaling.[3][4] This mimicry grants them access to the active sites of numerous enzymes that recognize purine-based substrates, such as kinases, which play a central role in cellular signal transduction.

The strategic placement of nitrogen atoms in these fused systems allows for a diverse array of hydrogen bonding interactions, a critical feature for potent and selective protein binding. Furthermore, the bicyclic nature of these scaffolds provides a rigid and planar core, which can be readily functionalized at multiple positions to fine-tune their pharmacological properties.

Part 2: The Imidazo[4,5-b]pyridine Core: A Versatile Player in Drug Discovery

The imidazo[4,5-b]pyridine scaffold, also known as 1-deazapurine, has garnered significant attention for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] Its ability to modulate the activity of key cellular targets has established it as a cornerstone in the development of novel therapeutic agents.

Synthesis Strategies: Building the Imidazo[4,5-b]pyridine Scaffold

The construction of the imidazo[4,5-b]pyridine core can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern.

Classical Approach: Condensation of 2,3-Diaminopyridine

A widely employed and versatile method involves the condensation of a 2,3-diaminopyridine precursor with a carboxylic acid or its derivative (e.g., aldehyde, orthoester).[1][5] The reaction proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization to afford the desired imidazo[4,5-b]pyridine.

Experimental Protocol: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines

  • Reaction Setup: To a solution of 2,3-diaminopyridine (1.0 mmol) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO), add the desired aryl aldehyde (1.1 mmol).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Oxidative Cyclization: In many cases, an oxidizing agent like sodium metabisulfite (Na2S2O5) or simply exposure to air is required to facilitate the final cyclization and aromatization step.[6]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the pure 2-aryl-1H-imidazo[4,5-b]pyridine.[1]

Modern Approaches: Palladium-Catalyzed Cross-Coupling Reactions

More contemporary methods often employ palladium-catalyzed cross-coupling reactions to introduce diversity at various positions of the imidazo[4,5-b]pyridine ring. For instance, a Pd-catalyzed amidation reaction between 3-amino-2-chloropyridines and primary amides provides a facile route to N1- and C2-substituted imidazo[4,5-b]pyridines.[1]

Medicinal Chemistry Applications of Imidazo[4,5-b]pyridines

The therapeutic potential of imidazo[4,5-b]pyridines spans a wide range of diseases, with a particular emphasis on oncology.

Kinase Inhibition: A Primary Focus

The structural similarity to ATP has positioned imidazo[4,5-b]pyridines as potent inhibitors of various protein kinases, which are often dysregulated in cancer.

  • Aurora Kinases: Overexpression of Aurora kinases is a hallmark of many cancers, making them attractive therapeutic targets. Several imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora A, B, and C kinases.[5][7] For example, compound CCT137444 emerged from lead optimization studies as a potent and orally bioavailable inhibitor of Aurora kinases.[8]

  • Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcriptional elongation, and its inhibition can induce apoptosis in cancer cells. Novel imidazo[4,5-b]pyridine-based compounds have demonstrated significant CDK9 inhibitory potential, with some exhibiting IC50 values in the sub-micromolar range.[9][10]

  • p21-Activated Kinase 4 (PAK4): PAK4 is implicated in cancer cell proliferation, motility, and metastasis. A fragment-based drug design approach led to the discovery of an imidazo[4,5-b]pyridine-based PAK4 inhibitor, KY-04045 , providing a starting point for the development of more potent analogues.[11]

Table 1: Representative Imidazo[4,5-b]pyridine-based Kinase Inhibitors

CompoundTarget Kinase(s)IC50 (µM)Reference
Compound 31 Aurora-A, Aurora-B, Aurora-C0.042, 0.198, 0.227[7]
CDK9 Inhibitor CDK90.63 - 1.32[9]
KY-04045 PAK4-[11]

Beyond Oncology: A Scaffold for Diverse Therapies

The therapeutic applications of imidazo[4,5-b]pyridines extend beyond cancer. They have shown promise as:

  • Antimicrobial agents: By targeting enzymes like glucosamine-6-phosphate synthase, which is crucial for fungal cell wall synthesis.[5]

  • Anti-inflammatory agents: By modulating inflammatory pathways, for instance, in the context of retinal ischemia.[5]

  • Antiviral agents: Exhibiting activity against viruses such as the Bovine Viral Diarrhea Virus (BVDV).[5]

  • Mitochondrial uncouplers: A recent study has identified imidazo[4,5-b]pyridine analogues as a new class of mitochondrial uncouplers with potential for treating metabolic dysfunction-associated steatohepatitis (MASH).[12]

Structure-Activity Relationship (SAR) Insights

SAR studies on imidazo[4,5-b]pyridine derivatives have revealed several key features for potent biological activity:

  • Substitution at C2: This position is often a key point for introducing diversity and modulating potency and selectivity. Aryl or heteroaryl substituents at C2 are common in kinase inhibitors, often engaging in crucial interactions within the ATP-binding pocket.[13][14]

  • Substitution at N1 and N3: Alkylation or arylation at these positions can influence the pharmacokinetic properties and target engagement of the molecule.

  • Substitution on the Pyridine Ring: Modifications on the pyridine moiety can impact solubility, metabolic stability, and selectivity. For instance, in the development of Aurora kinase inhibitors, a 1-benzylpiperazinyl motif at the 7-position was found to be favorable.[8]

Diagram 1: Simplified Signaling Pathway of Aurora Kinase Inhibition

Aurora_Kinase_Inhibition cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade activates Aurora_Kinase Aurora Kinase Signaling_Cascade->Aurora_Kinase activates Cell_Cycle_Progression Cell Cycle Progression (e.g., Mitosis) Aurora_Kinase->Cell_Cycle_Progression promotes Uncontrolled_Proliferation Uncontrolled Proliferation Cell_Cycle_Progression->Uncontrolled_Proliferation Imidazopyridine_Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine_Inhibitor->Aurora_Kinase inhibits

Caption: Inhibition of Aurora Kinase by an Imidazo[4,5-b]pyridine derivative.

Part 3: The Imidazo[4,5-b]pyrazine Core: A Scaffold Targeting Key Oncogenes

The imidazo[4,5-b]pyrazine scaffold, a close structural analogue of its pyridine counterpart, has also carved out a significant niche in medicinal chemistry, particularly in the development of targeted cancer therapies.

Synthesis Strategies: Assembling the Imidazo[4,5-b]pyrazine Ring

The synthesis of imidazo[4,5-b]pyrazines often mirrors the strategies used for imidazo[4,5-b]pyridines, with adaptations to accommodate the pyrazine core.

Palladium-Catalyzed Amination

A common and efficient method involves the palladium-catalyzed amination of dihalopyrazines with amidines. This approach allows for the direct construction of the fused imidazole ring.[3]

Experimental Protocol: Conversion of Oxadiazolo[3,4-b]pyrazines to Imidazo[4,5-b]pyrazines

This innovative method provides access to 2-substituted-imidazo[4,5-b]pyrazines through a tandem reduction-cyclization sequence.[3]

  • Starting Material: Begin with a suitably substituted[1][2][5]oxadiazolo[3,4-b]pyrazine.

  • Reductive Ring Opening: The oxadiazole moiety is reduced in situ, for example, using iron powder in the presence of an acid. This generates an unstable 1,2-diaminopyrazine intermediate.

  • Trapping and Cyclization: The unstable diamine is immediately trapped by a carbon electrophile, such as an orthoester, which also serves as the source for the C2 substituent of the imidazole ring. The reaction mixture is heated to drive the cyclization.

  • Isolation: After the reaction is complete, the product is isolated and purified using standard techniques like column chromatography.

Medicinal Chemistry Applications of Imidazo[4,5-b]pyrazines

The imidazo[4,5-b]pyrazine scaffold has been particularly successful in the development of inhibitors for the c-Met proto-oncogene.

c-Met Kinase Inhibition

Aberrant activation of the c-Met receptor tyrosine kinase is a key driver in many human cancers, making it a highly sought-after therapeutic target. A series of imidazo[4,5-b]pyrazine derivatives have been designed and synthesized as highly potent and selective c-Met inhibitors.[15] One promising compound, 1D-2 , exhibited significant inhibitory activity at both the enzymatic and cellular levels.[15]

Table 2: Representative Imidazo[4,5-b]pyrazine-based c-Met Inhibitors

Compoundc-Met Enzymatic IC50 (nM)Cellular IC50 (nM) in H1993 cellsReference
1D-2 1.4524.7[15]
Structure-Activity Relationship (SAR) Insights

For imidazo[4,5-b]pyrazine-based c-Met inhibitors, SAR studies have highlighted the importance of:

  • The core structure: The imidazo[4,5-b]pyrazine core provides the necessary scaffold for interaction with the kinase hinge region.

  • Substituents on the pyrazine ring: These can be modified to enhance potency and selectivity.

  • The C2 substituent: This group often extends into the solvent-exposed region and can be tailored to improve pharmacokinetic properties.

Part 4: Comparative Analysis and Future Perspectives

Both the imidazo[4,5-b]pyridine and imidazo[4,5-b]pyrazine scaffolds are privileged structures with immense potential in drug discovery. While they share a common purine-mimicking core, their subtle electronic and steric differences can lead to distinct pharmacological profiles.

The imidazo[4,5-b]pyridine scaffold has demonstrated a broader range of biological activities to date, with applications spanning oncology, infectious diseases, and inflammatory conditions. In contrast, the imidazo[4,5-b]pyrazine core has been more specifically exploited for the development of targeted anticancer agents, particularly c-Met inhibitors.

The future of drug discovery with these scaffolds lies in:

  • Exploring new chemical space: The development of novel synthetic methodologies will enable the creation of more diverse libraries of compounds.

  • Polypharmacology: The inherent ability of these scaffolds to interact with multiple targets could be harnessed for the development of multi-targeted drugs, which may be more effective against complex diseases like cancer.

  • Targeting resistance: As resistance to existing therapies is a major challenge, these scaffolds can be used to design next-generation inhibitors that are active against resistant mutants.

References

Antimicrobial and Antiviral Activities of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The imidazo[4,5-b]pyridine scaffold, a structural analog of natural purines, has emerged as a privileged heterocyclic system in medicinal chemistry.[1][2][3][4] Its versatile structure allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including potent antimicrobial and antiviral effects.[1][4][5][6] The rise of multi-drug resistant pathogens and the constant threat of viral pandemics necessitate the exploration of novel chemical entities. Imidazo[4,5-b]pyridine derivatives represent a promising class of compounds, demonstrating efficacy against various bacterial, fungal, and viral targets. This guide provides a comprehensive overview of their synthesis, mechanisms of action, structure-activity relationships, and the key experimental protocols used for their evaluation, intended to serve as a vital resource for researchers in the field of anti-infective drug discovery.

The Imidazo[4,5-b]pyridine Scaffold: A Foundation for Bioactivity

The core of this compound class is an imidazole ring fused to a pyridine moiety. This structural similarity to purines allows these molecules to interact with a wide range of biological targets, such as enzymes and receptors, by mimicking endogenous ligands.[1][4] This inherent bio-compatibility is a key reason for their extensive investigation. The biological activity of these derivatives is highly dependent on the nature and position of substituents on the heterocyclic core, making the exploration of their chemical space a fertile ground for drug discovery.[3]

Synthesis of Imidazo[4,5-b]pyridine Derivatives

The most prevalent and efficient method for constructing the imidazo[4,5-b]pyridine core involves the condensation of 2,3-diaminopyridine precursors with various carbonyl compounds, such as aldehydes or carboxylic acids.[1][3][7][8] To improve reaction efficiency, modern synthetic techniques are often employed. Microwave-assisted synthesis, for example, has been shown to reduce reaction times and increase yields, offering a cleaner and more rapid route to these compounds.[1][9][10][11]

A typical synthetic pathway involves reacting a substituted 2,3-diaminopyridine with an appropriate aldehyde. The choice of solvent and catalyst can be optimized to maximize the yield of the desired product.

G cluster_reactants Reactants cluster_process Process cluster_product Product diaminopyridine 2,3-Diaminopyridine (Substituted) condensation Condensation/ Cyclization diaminopyridine->condensation + aldehyde Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) aldehyde->condensation product 2-Substituted Imidazo[4,5-b]pyridine condensation->product Heat / Catalyst (e.g., Microwave)

General synthesis of Imidazo[4,5-b]pyridines.

Antimicrobial Activity

With the escalating crisis of antimicrobial resistance, there is an urgent need for novel therapeutic agents that can overcome existing resistance mechanisms.[5][9] Imidazo[4,5-b]pyridine derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[1][12]

Mechanism of Action and Structure-Activity Relationship (SAR)

While the exact mechanisms for all derivatives are not fully elucidated, molecular docking studies suggest that some compounds may target essential bacterial enzymes. One such proposed target is Dihydrofolate Reductase (DHFR), a critical enzyme in the folate synthesis pathway, which is necessary for bacterial DNA synthesis.[7][8] Other potential targets include enzymes involved in cell wall synthesis, such as glucosamine-6-phosphate synthase.[1]

The Structure-Activity Relationship (SAR) studies reveal critical insights for optimizing antimicrobial potency:

  • Halogenation: The introduction of halogen atoms, such as chlorine or bromine, at various positions on the scaffold or its substituents often enhances antimicrobial activity.[1][7] For instance, a chlorine atom at the para position of a phenyl group at C2 has been shown to increase potency against both Gram-positive and Gram-negative bacteria.[1]

  • Alkyl Groups: The presence of small alkyl groups, like a methyl group at the C5 position, can also boost activity against tested bacterial strains.[1]

  • Substituents at C2: The nature of the substituent at the 2-position of the imidazo[4,5-b]pyridine ring is a major determinant of activity. Aromatic and heteroaromatic rings with specific electronic properties are commonly explored at this position.

Compound Imidazo[4,5-b]pyridine Derivative DHFR Bacterial DHFR (Dihydrofolate Reductase) Compound->DHFR Inhibition Folate_Pathway Folate Synthesis Pathway DHFR->Folate_Pathway Blocked DNA_Synthesis DNA & RNA Synthesis Folate_Pathway->DNA_Synthesis Blocked Cell_Death Bacterial Cell Death DNA_Synthesis->Cell_Death Leads to

Proposed inhibition of bacterial DHFR.
Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Compound ReferenceBacterial/Fungal StrainMIC (µM)Source
Compound 14 E. coli32[2][4]
Compound 4 Bacillus cereus> 64[7]
Compound 6 Bacillus cereus64[7]
Compound 6 E. coli> 64[7]
Compound 3b S. aureusProminent Activity[9][10][11]
Compound 3k E. coliProminent Activity[9][10][11]
Compound 3f S. aureus, C. albicansProminent Activity[9][10][11]
Compound VId B. subtilis, S. aureusEffective**[13]
Note: Specific MIC values were not provided in the source, but activity was highlighted as "prominent".
Note: "Effective" indicates a significant zone of inhibition was observed.
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent in a liquid medium.[14][15][16] The choice of a microdilution format allows for higher throughput and requires smaller quantities of reagents compared to macrodilution methods.[14][17]

Objective: To determine the lowest concentration of an imidazo[4,5-b]pyridine derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test imidazo[4,5-b]pyridine compound, dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial strain of interest (e.g., S. aureus, E. coli).

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).

  • Positive control (bacterial suspension without compound).

  • Negative control (broth only).

  • Reference antibiotic (e.g., Ciprofloxacin).

Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate, except for the first column.

  • Compound Serial Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to the wells in the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate. Discard the final 50 µL from the last column of dilutions. This creates a concentration gradient of the test compound.

  • Inoculum Preparation: Prepare a bacterial suspension in broth and adjust its turbidity to match a 0.5 McFarland standard.[18] This suspension must then be diluted (commonly 1:100) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[18]

  • Inoculation: Add 50 µL of the standardized and diluted bacterial inoculum to each well (except the negative control wells). The final volume in each well will be 100 µL.

  • Controls:

    • Positive Control: Wells containing broth and bacterial inoculum, but no test compound.

    • Negative Control: Wells containing only sterile broth to check for contamination.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Result Interpretation: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[16] The result can be confirmed by reading the optical density with a microplate reader.

Antiviral Activity

The search for new antiviral agents is driven by the high mutation rates of viruses and the emergence of new viral threats.[1] Imidazo[4,5-b]pyridine derivatives have shown promise against a variety of RNA and DNA viruses.[2]

Mechanism of Action and Structure-Activity Relationship (SAR)

A key antiviral mechanism for this class of compounds is the inhibition of viral enzymes essential for replication. For viruses like Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV), a primary target is the RNA-dependent RNA polymerase (RdRp), which is crucial for replicating the viral genome.[1] By binding to this enzyme, the imidazo[4,5-b]pyridine derivatives can effectively halt the viral life cycle.

SAR analysis for antiviral activity has yielded valuable information:

  • Benzyl Group Modifications: For anti-HCV activity, modifications to the benzyl group have led to highly potent compounds.[1]

  • Phenyl Ring Substituents: In contrast, for activity against BVDV, the presence of a fluorine atom on the phenyl ring at the 2-position was observed to decrease activity.[1]

  • Selectivity: Interestingly, some derivatives show high selectivity. For example, compounds active against BVDV did not demonstrate activity against the structurally similar HCV, and vice-versa, highlighting the potential for developing highly targeted therapies.[1]

cluster_virus Viral Life Cycle Entry 1. Virus Entry & Uncoating Replication 2. Genome Replication (via RdRp) Entry->Replication Assembly 3. Assembly of New Virions Replication->Assembly Release 4. Release Assembly->Release Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->Replication Inhibition of RNA Polymerase

Inhibition of the viral replication stage.
Quantitative Antiviral Data

Antiviral activity is typically measured by the 50% effective concentration (EC₅₀), the concentration of a drug that inhibits viral activity by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined to assess the drug's toxicity to host cells. The ratio of these two values (CC₅₀/EC₅₀) gives the Selectivity Index (SI), a measure of the compound's therapeutic window.

Compound ReferenceVirusEC₅₀ (µM)Selectivity Index (SI)Source
Compound 28 Hepatitis C Virus (HCV)0.10–0.20> 595[1]
Compound 29 Hepatitis C Virus (HCV)0.10–0.20> 595[1]
Compound 30 Hepatitis C Virus (HCV)0.004High[1]
Compound 7 Respiratory Syncytial Virus (RSV)21.0Selective[2][4]
Compound 17 Respiratory Syncytial Virus (RSV)58.0Selective[2]
Compound 8 Influenza (H1N1, H3N2, B)Weak activityBroad[2]
Note: Specific SI values were not provided, but the activity was described as "selective".
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This cell-based assay is a fundamental method for screening antiviral compounds.[19][20] It measures the ability of a compound to protect host cells from the virus-induced damage and death, known as the cytopathic effect.

Objective: To quantify the antiviral activity of an imidazo[4,5-b]pyridine derivative by measuring the reduction in viral CPE.

Materials:

  • Test imidazo[4,5-b]pyridine compound, dissolved in DMSO.

  • Susceptible host cell line (e.g., Vero 76 cells) in culture medium (e.g., MEM with 2% FBS).[20]

  • Virus stock with a known titer.

  • Sterile 96-well cell culture plates.

  • Cell viability stain (e.g., Neutral Red).

  • Controls: Cell control (no virus, no compound), virus control (virus, no compound), and toxicity control (cells, no virus, with compound).

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with host cells to form a confluent monolayer. This is typically done the day before the assay.[20]

  • Compound Preparation: Prepare serial dilutions of the test compound in the cell culture medium. A common range is eight half-log₁₀ concentrations, from 0.01 to 32 µM.[20]

  • Toxicity Assay: In a parallel plate without virus, add the compound dilutions to the cell monolayers to determine the 50% cytotoxic concentration (CC₅₀).

  • Antiviral Assay: Remove the growth medium from the cell plate. Add the compound dilutions to the wells.

  • Virus Inoculation: Add a predetermined amount of virus (e.g., at a multiplicity of infection of 0.01) to all wells except the cell control and toxicity control wells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator until the virus control wells show at least 80% CPE (typically 3-7 days).[20]

  • Quantification of Cell Viability:

    • Remove the medium and add a cell viability stain, such as Neutral Red, which is taken up only by living cells.[19][20]

    • After incubation with the dye, wash the cells and solubilize the incorporated dye.

    • Measure the absorbance using a spectrophotometer (e.g., at 540 nm for Neutral Red).[20]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

    • Determine the EC₅₀ and CC₅₀ values by performing a regression analysis of the dose-response curves.[19]

    • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A compound with an SI > 5 is often considered a promising candidate.[20]

Conclusion and Future Perspectives

Imidazo[4,5-b]pyridine derivatives have unequivocally established themselves as a versatile and potent class of heterocyclic compounds with significant antimicrobial and antiviral properties. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their activity and selectivity against a wide range of pathogens. The research highlighted in this guide demonstrates their ability to inhibit critical microbial and viral enzymes, providing a solid foundation for rational drug design.

The path forward requires a multi-pronged approach. Future efforts should focus on:

  • Lead Optimization: Systematically modifying the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Deeper investigation into the precise molecular targets and mechanisms to understand and overcome potential resistance.

  • In Vivo Evaluation: Transitioning the most promising in vitro candidates to preclinical animal models to assess their safety and efficacy in a living system.

  • Broad-Spectrum Development: Exploring derivatives that exhibit activity against a wide range of pathogens, which would be invaluable in clinical settings.

The imidazo[4,5-b]pyridine scaffold remains a highly attractive starting point for the development of the next generation of anti-infective agents. Continued interdisciplinary collaboration between synthetic chemists, microbiologists, virologists, and pharmacologists will be crucial to unlocking the full therapeutic potential of these remarkable compounds.

References

A Technical Guide to Imidazo[4,5-b]pyrazines: A Privileged Scaffold for 9H-Purine Isosterism in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties is paramount. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, stands as a cornerstone of this process. The 9H-purine scaffold, a ubiquitous feature in endogenous ligands and numerous approved drugs, is a frequent starting point for inhibitor design, particularly for protein kinases. However, its inherent metabolic pathways and potential for off-target effects necessitate the exploration of bioisosteric replacements. This guide provides an in-depth technical analysis of the imidazo[4,5-b]pyrazine core as a premier isostere of the 9H-purine scaffold. We will explore the structural and electronic rationale for its use, detail robust synthetic methodologies, and present field-proven case studies demonstrating its successful application in the design of potent and selective inhibitors.

The Rationale of Bioisosterism: Beyond the Purine Core

The 9H-purine ring system is fundamental to life, forming the core of adenine and guanine. Its geometry and hydrogen bonding capabilities make it an exceptional "hinge-binding" motif for the ATP-binding pockets of protein kinases. Consequently, a vast number of kinase inhibitors are purine-based. However, this ubiquity can be a double-edged sword, leading to challenges in achieving selectivity across the kinome and potential liabilities related to the metabolism of purine analogs[1][2].

Scaffold hopping—the replacement of a central molecular core with a chemically distinct but functionally similar one—is a powerful strategy to overcome these limitations. The ideal isostere should mimic the parent scaffold's key interactions while offering new vectors for chemical modification and improved drug-like properties. The imidazo[4,5-b]pyrazine scaffold has emerged as a highly successful isostere for the 9H-purine core in this context[3][4].

Structural and Electronic Comparison

The imidazo[4,5-b]pyrazine scaffold is considered a "1-deazapurine" or, more accurately, a 1,3,6,8-tetraaza-7,9-dicarba-analogue of purine. The primary alteration is the transposition of the N1 and C6 atoms and the N3 and C4 atoms of the purine ring. This subtle yet significant change maintains the overall bicyclic, aromatic, and planar structure crucial for fitting into ATP-binding sites. However, it critically alters the hydrogen bond donor-acceptor pattern and the scaffold's electronic distribution.

Caption: Structural comparison of 9H-Purine and Imidazo[4,5-b]pyrazine.

This structural alteration provides several advantages:

  • Novelty and Intellectual Property: It creates a distinct chemical entity, allowing for the development of novel intellectual property.

  • Altered Selectivity: The repositioned nitrogen atoms interact differently with amino acid residues in the kinase hinge region and solvent-exposed areas, which can be exploited to gain selectivity against off-target kinases[5].

  • Improved Metabolic Stability: By moving away from the endogenous purine structure, derivatives can avoid specific metabolic enzymes like xanthine oxidase, potentially leading to improved pharmacokinetic profiles[1][2].

Synthetic Strategies for the Imidazo[4,5-b]pyrazine Core

The utility of a scaffold is directly tied to the accessibility of its derivatives. Fortunately, several robust and scalable synthetic routes to the imidazo[4,5-b]pyrazine core have been developed, allowing for diverse functionalization.

// Nodes SM [label="Starting Materials\n(e.g., Diaminopyrazines,\nDihalopyrazines)", fillcolor="#FBBC05"]; INT1 [label="Key Intermediate\n(e.g., Functionalized Pyrazine)"]; CYC [label="Cyclization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; FIN [label="Imidazo[4,5-b]pyrazine Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DERIV [label="Further Derivatization\n(e.g., Suzuki, Buchwald-Hartwig couplings)"]; API [label="Final API Candidate", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> INT1 [label="Initial Functionalization"]; INT1 -> CYC [label="Condensation or\nReductive Cyclization"]; CYC -> FIN; FIN -> DERIV [label="SAR Exploration"]; DERIV -> API; }

Caption: Generalized synthetic workflow for Imidazo[4,5-b]pyrazine derivatives.

Common synthetic strategies include the condensation of 2,3-diaminopyrazine with various carbon electrophiles or palladium-catalyzed cyclization approaches[3]. A particularly efficient method involves the reductive ring-opening of an oxadiazole precursor followed by an in-situ cyclization[3].

Detailed Experimental Protocol: Reductive Cyclization

This protocol is adapted from a method developed for the synthesis of 2-substituted-imidazo[4,5-b]pyrazines from[3][6][7]oxadiazolo[3,4-b]pyrazine precursors. This self-validating system proceeds via an in situ reduction of the oxadiazole to a diaminopyrazine, which is immediately trapped and cyclized, preventing the degradation of the unstable diamine intermediate[3].

Reaction: Conversion of[3][6][7]oxadiazolo[3,4-b]pyrazine to 2-Trifluoromethyl-1H-imidazo[4,5-b]pyrazine.

Step 1: Reagent Preparation

  • To a flame-dried, round-bottom flask under an inert atmosphere (N2 or Argon), add the starting[3][6][7]oxadiazolo[3,4-b]pyrazine-5,6-diamine (1.0 equivalent).

  • Add anhydrous ethanol (EtOH) to create a ~0.1 M solution.

  • Add iron powder (Fe, ~10 equivalents) to the suspension.

Step 2: Reductive Ring Opening

  • To the stirred suspension, add glacial acetic acid (AcOH, ~10 equivalents) dropwise at room temperature. The causality here is that the acid activates the iron for the reduction of the oxadiazole ring.

  • Heat the reaction mixture to 80 °C and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. The intermediate diaminopyrazine is highly unstable and will not be isolated.

Step 3: In-Situ Cyclization

  • Once the reduction is complete, add the electrophile, in this case, trifluoroacetic anhydride ((CF3CO)2O, ~2.0 equivalents), dropwise to the reaction mixture at 80 °C. The anhydride serves as the carbon source for the formation of the imidazole ring.

  • Continue stirring at 80 °C for an additional 2-4 hours until cyclization is complete, as monitored by LC-MS.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize excess acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-trifluoromethyl-1H-imidazo[4,5-b]pyrazine.

Case Study: Imidazo[4,5-b]pyrazines as c-Met Kinase Inhibitors

The Mesenchymal-Epithelial Transition factor (c-Met) is a receptor tyrosine kinase whose aberrant activation is implicated in numerous cancers. The development of selective c-Met inhibitors is a major goal in oncology drug discovery. The imidazo[4,5-b]pyrazine scaffold has proven to be an excellent starting point for this target[6].

A study detailed the design and synthesis of a series of imidazo[4,5-b]pyrazine derivatives as c-Met inhibitors. Through systematic investigation of the Structure-Activity Relationship (SAR), researchers were able to identify compounds with potent enzymatic and cellular activity[6].

// Edges INHIBITOR -> MET1160 [label=" H-bond to\nHinge Region", dir=both, color="#4285F4", style=dashed]; INHIBITOR -> TYR1230 [label=" π-π stacking", dir=none, color="#34A853", style=dotted]; INHIBITOR -> ASP1222 [label=" H-bond to\nDFG motif", dir=both, color="#EA4335", style=dashed]; }

Caption: Simplified binding mode of an Imidazo[4,5-b]pyrazine inhibitor in the c-Met active site.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR for a selection of compounds from the study, demonstrating how modifications to the scaffold impact inhibitory potency against the c-Met enzyme[6].

Compound IDR1 (at C6 position)R2 (at N1 position)c-Met IC50 (nM)[6]
1A-1 PhenylH156.3
1B-1 2-FluorophenylH59.8
1C-1 3-FluorophenylH25.1
1D-2 3-Fluorophenyl(S)-1-phenylethyl1.45
1D-5 3-Fluorophenyl(R)-1-phenylethyl10.3

Analysis of Causality:

  • C6-Position: Introducing a fluorine atom on the C6-phenyl ring (1B-1, 1C-1) improved potency compared to the unsubstituted phenyl (1A-1), likely by enhancing binding interactions within a hydrophobic pocket.

  • N1-Position: The most significant gains were achieved by substituting the N1 position of the imidazole ring. The introduction of a chiral (S)-1-phenylethyl group in compound 1D-2 led to a dramatic increase in potency to 1.45 nM, demonstrating a specific and favorable stereochemical interaction with the enzyme. The (R)-enantiomer (1D-5) was nearly 10-fold less potent, highlighting the precise structural requirements for optimal binding[6]. This iterative, rational design process showcases the scaffold's tunability.

Broader Therapeutic Applications and Future Directions

While kinase inhibition is a major application, the imidazo[4,5-b]pyrazine scaffold's versatility extends to other therapeutic areas. Derivatives have been investigated for a wide range of biological activities, including:

  • Antiviral and Antifungal agents [3]

  • Anticancer and Cytotoxic agents [8][9][10]

  • Mitochondrial Uncouplers , a potential therapeutic strategy for metabolic diseases[3].

The future for this privileged scaffold is bright. Its demonstrated success and synthetic tractability make it an attractive candidate for incorporation into newer modalities like Proteolysis Targeting Chimeras (PROTACs) or for exploration against novel target classes. Continued investigation into the scaffold's unique electronic properties and substitution patterns will undoubtedly unlock further potential in drug discovery.

Conclusion

The imidazo[4,5-b]pyrazine core is a field-proven and highly effective bioisostere of the 9H-purine scaffold. Its structural mimicry, coupled with distinct electronic properties and synthetic accessibility, provides medicinal chemists with a powerful tool to overcome the common challenges of selectivity and metabolism associated with traditional purine analogs. As demonstrated in the successful development of potent c-Met kinase inhibitors, a rational, structure-based approach using this scaffold can lead to the discovery of best-in-class clinical candidates. This guide serves as a foundational resource for researchers aiming to leverage the unique advantages of the imidazo[4,5-b]pyrazine core in their own drug design and development programs.

References

Methodological & Application

Application Note & Protocol: Synthesis of 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one from 2,3-Diaminopyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The core of this scaffold is structurally related to purines, making it a valuable building block in the development of novel therapeutics. We present two robust, field-proven protocols for the cyclization of 2,3-diaminopyrazine. The primary methods detailed herein involve the use of N,N'-carbonyldiimidazole (CDI) and a thermal condensation with urea. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed mechanistic insights, step-by-step experimental procedures, and characterization guidelines.

Introduction and Scientific Context

The imidazo[4,5-b]pyrazine ring system is a privileged scaffold in medicinal chemistry. Its structural analogy to endogenous purines allows molecules incorporating this core to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes. The introduction of a carbonyl group at the 2-position to form this compound (also known as 2-hydroxy-1H-imidazo[4,5-b]pyrazine) creates a cyclic urea moiety. This functional group is exceptionally adept at forming stable, directional hydrogen bonds with protein active sites, a feature extensively utilized in drug design to enhance binding affinity and selectivity.[1]

The synthesis of this target molecule begins with 2,3-diaminopyrazine, a readily available starting material. The key transformation is the introduction of a one-carbon carbonyl equivalent to facilitate an intramolecular double N-acylation, resulting in the fused heterocyclic system. The choice of this "C1 synthon" dictates the reaction conditions and overall efficiency. This guide will explore two of the most common and effective methodologies for this type of cyclization.

Reaction Mechanism: Intramolecular Cyclization

The formation of the imidazo[4,5-b]pyrazin-2-one ring from 2,3-diaminopyrazine proceeds via a condensation-cyclization mechanism. The vicinal diamine arrangement is crucial for the high-yielding intramolecular ring closure.

  • Initial Acylation: The reaction initiates with the nucleophilic attack of one of the amino groups of 2,3-diaminopyrazine onto the electrophilic carbonyl carbon of the C1 synthon (e.g., CDI or urea).

  • Formation of an Activated Intermediate:

    • With N,N'-Carbonyldiimidazole (CDI) , this initial attack displaces an imidazole molecule, forming a highly reactive N-acylimidazole intermediate. This intermediate is primed for subsequent nucleophilic attack.

    • With Urea , the reaction is typically conducted at high temperatures. Molten urea can serve as both the reagent and the solvent.[2] The initial attack forms an unstable acylurea intermediate, with the subsequent release of ammonia driving the reaction forward.

  • Intramolecular Cyclization: The second amino group, now positioned in close proximity to the newly formed acyl group, performs a rapid intramolecular nucleophilic attack on the carbonyl carbon.

  • Elimination and Aromatization: This ring-closing step generates a tetrahedral intermediate which then collapses, eliminating a second leaving group (a second imidazole molecule for CDI, or a second molecule of ammonia for urea) to yield the stable, fused this compound product.

The overall transformation is depicted in the reaction scheme below.

Figure 1: General reaction scheme for the synthesis.

Experimental Protocols

Two distinct protocols are provided, leveraging different carbonyl sources. Protocol A offers milder conditions and simpler purification, while Protocol B is more atom-economical and uses a less expensive reagent.

Protocol A: Cyclization using N,N'-Carbonyldiimidazole (CDI)

This method is often preferred for its mild reaction conditions and high purity of the crude product, as the main byproduct, imidazole, is highly soluble in water and easily removed during workup.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Suggested Purity
2,3-Diaminopyrazine14603-52-0110.12>98%
N,N'-Carbonyldiimidazole (CDI)530-62-1162.15>97%
Anhydrous Tetrahydrofuran (THF)109-99-972.11Dri-Solv® or equivalent
Diethyl Ether60-29-774.12ACS Grade
Saturated Sodium Bicarbonate (aq.)---
Brine (Saturated NaCl aq.)---
Anhydrous Magnesium Sulfate7487-88-9120.37Granular

Equipment

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Reflux condenser with a nitrogen/argon inlet

  • Heating mantle with a temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask dried in an oven and cooled under an inert atmosphere (N₂ or Ar), add 2,3-diaminopyrazine (2.20 g, 20.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until the diamine is fully dissolved.

  • Reagent Addition: In a single portion, add N,N'-carbonyldiimidazole (CDI) (3.57 g, 22.0 mmol, 1.1 equivalents). Rationale: A slight excess of CDI ensures complete conversion of the starting material.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is typically complete within 4-6 hours.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of water. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 50 mL of water and then 50 mL of cold diethyl ether to remove residual impurities.

  • Drying: Dry the collected solid under high vacuum at 50 °C for 12 hours. This procedure typically yields the product in high purity. For exacting applications, recrystallization from hot water or an ethanol/water mixture can be performed.

Protocol B: Thermal Condensation with Urea

This protocol represents a classic, cost-effective method for synthesizing cyclic ureas. It avoids organic solvents in the reaction step but requires higher temperatures.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Suggested Purity
2,3-Diaminopyrazine14603-52-0110.12>98%
Urea57-13-660.06>99%
Deionized Water---
Ethanol64-17-546.0795%

Equipment

  • Round-bottom flask (50 mL) or a thick-walled reaction tube

  • High-temperature heating mantle or sand bath

  • Magnetic stir bar (optional, as the mixture will be a melt)

  • Thermometer

  • Standard laboratory glassware for filtration and recrystallization

Step-by-Step Procedure

  • Reaction Setup: In a 50 mL round-bottom flask, thoroughly mix 2,3-diaminopyrazine (2.20 g, 20.0 mmol) and urea (2.40 g, 40.0 mmol, 2.0 equivalents). Rationale: Using urea in excess serves as both a reactant and a flux to ensure a homogenous melt, driving the reaction by the evolution of ammonia gas.[2]

  • Reaction: Heat the solid mixture in a sand bath or heating mantle to 150-160 °C. The mixture will melt, and vigorous evolution of ammonia gas will be observed. Caution: This step must be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Maintain the temperature for 2-3 hours, or until the gas evolution ceases and the melt solidifies.

  • Workup: Allow the flask to cool to room temperature. The solid mass will be a mixture of the product and excess urea. Add 50 mL of hot deionized water to the flask and stir vigorously to break up the solid.

  • Purification - Recrystallization: Heat the aqueous suspension to boiling to dissolve the product. Any unreacted starting material and urea will also dissolve.

  • Isolation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystallization. Collect the crystalline product by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold water and dry under vacuum to yield the final product.

Data Summary and Visualization

Comparative Protocol Data

ParameterProtocol A (CDI)Protocol B (Urea)
Carbonyl Source N,N'-CarbonyldiimidazoleUrea
Equivalents 1.12.0
Solvent Anhydrous THFNone (Urea melt)
Temperature ~66 °C (Reflux)150-160 °C
Reaction Time 4-6 hours2-3 hours
Byproducts Imidazole, CO₂Ammonia (NH₃)
Typical Yield 85-95%70-85%
Workup/Purification Filtration / Ether washRecrystallization from water

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis prep_reagents Weigh Reagents (Diaminopyrazine, CDI/Urea) dissolve Dissolve/Mix Reactants prep_reagents->dissolve prep_glass Dry Glassware (Inert Atmosphere for Protocol A) prep_glass->dissolve heat Heat to Target Temperature (Reflux or Melt) dissolve->heat monitor Monitor via TLC or Time heat->monitor cool Cool to Room Temperature monitor->cool quench Quench / Add Water cool->quench filtrate Vacuum Filtration quench->filtrate wash Wash Solid filtrate->wash recrystal Recrystallize (If Necessary) wash->recrystal dry Dry Under Vacuum recrystal->dry characterize Characterize Product (NMR, MS, MP) dry->characterize

Figure 2: General laboratory workflow for synthesis and purification.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR (DMSO-d₆): Expect two broad singlets in the downfield region (typically >10 ppm) corresponding to the two N-H protons of the urea moiety. The two protons on the pyrazine ring should appear as singlets or a pair of doublets depending on the solvent and concentration, typically in the 7.5-8.5 ppm range.

  • ¹³C NMR (DMSO-d₆): The carbonyl carbon should appear around 150-160 ppm. Additional signals will be present for the four sp² carbons of the heterocyclic core.

  • Mass Spectrometry (ESI+): The calculated exact mass for C₅H₄N₄O is 136.0385. Expect to find the [M+H]⁺ ion at m/z 137.0458.

  • Melting Point: The compound is expected to be a high-melting solid, likely with decomposition above 300 °C.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Imidazo[4,5-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[4,5-b]pyrazines

Imidazo[4,5-b]pyrazines represent a privileged heterocyclic scaffold in medicinal chemistry and materials science. This core structure is an isostere of purine, a fundamental component of nucleic acids, rendering its derivatives capable of interacting with a wide array of biological targets. Consequently, these compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition for anticancer therapies, antiviral, and antifungal applications. The development of efficient and versatile synthetic routes to access diverse imidazo[4,5-b]pyrazine derivatives is therefore a critical endeavor for researchers in drug discovery and development.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the construction of the imidazo[4,5-b]pyrazine core and its subsequent functionalization. These methods offer a significant advantage over classical condensation reactions by providing a more modular and flexible approach to introduce a wide range of substituents with high regioselectivity and functional group tolerance. This guide provides an in-depth exploration of the key palladium-catalyzed methodologies for the synthesis of imidazo[4,5-b]pyrazine derivatives, complete with mechanistic insights and detailed, field-proven protocols.

Core Synthetic Strategies: A Palladium-Catalyzed Toolkit

The construction and functionalization of the imidazo[4,5-b]pyrazine scaffold can be efficiently achieved through several palladium-catalyzed cross-coupling reactions. The choice of method is dictated by the desired bond formation (C-N, C-C) and the available starting materials. The three most pivotal reactions in this context are the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling.

Buchwald-Hartwig Amination: Forging the Imidazole Ring and N-Arylation

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, enabling the synthesis of the imidazo[4,5-b]pyrazine core through intramolecular cyclization or the introduction of N-aryl substituents.[1][2] A common strategy involves the coupling of a 2-chloro-3-aminopyrazine with a primary amide, followed by an in-situ cyclization and dehydration to furnish the imidazo[4,5-b]pyrazine ring system.

Mechanism Insight: The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The palladium(0) catalyst first undergoes oxidative addition with the aryl halide (e.g., 2-chloropyrazine derivative). The amine or amide then coordinates to the palladium(II) complex, and a base facilitates deprotonation to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step.

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Complex R-X Amido Complex R-Pd(II)(L2)-NR'R'' Oxidative Addition Complex->Amido Complex + HNR'R'', - HX Amido Complex->Pd(0)L2 Reductive Elimination Product R-NR'R'' Amido Complex->Product L Ligand R-X Aryl Halide HNR'R'' Amine/Amide

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Synthesis of 1-substituted Imidazo[4,5-b]pyrazines via Palladium-Catalyzed Amidation-Cyclization

This protocol describes a general procedure for the synthesis of N1-substituted imidazo[4,5-b]pyrazines from 2-chloro-3-aminopyrazine and a primary amide.

Materials:

Reagent/SolventSupplierGrade
2-Chloro-3-aminopyrazineCommercially Available>98%
Primary AmideCommercially Available>98%
Pd(OAc)₂ (Palladium(II) Acetate)Commercially AvailableCatalyst Grade
Me₄tBu-XPhosCommercially AvailableLigand
K₂CO₃ (Potassium Carbonate)Commercially AvailableAnhydrous
tert-ButanolCommercially AvailableAnhydrous

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-3-aminopyrazine (1.0 mmol), the primary amide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), Me₄tBu-XPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous tert-butanol (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-substituted imidazo[4,5-b]pyrazine.

Suzuki-Miyaura Coupling: C-C Bond Formation for Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, and it is widely employed to introduce aryl or heteroaryl substituents at the C2 or C6 positions of the imidazo[4,5-b]pyrazine core.[3] This reaction typically involves the coupling of a halo-imidazo[4,5-b]pyrazine with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base.

Mechanism Insight: The Suzuki-Miyaura coupling catalytic cycle involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The base plays a crucial role in activating the boronic acid for transmetalation.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R1-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Complex R1-X Transmetalation Complex R1-Pd(II)(L2)-R2 Oxidative Addition Complex->Transmetalation Complex + R2-B(OR)2, Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Product R1-R2 Transmetalation Complex->Product L Ligand R1-X Halo-imidazopyrazine R2-B(OR)2 Boronic Acid/Ester

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for C2-Arylation

This protocol provides a rapid and efficient method for the synthesis of 2-aryl-imidazo[4,5-b]pyrazines using microwave irradiation.[4]

Materials:

Reagent/SolventSupplierGrade
2-Bromo-1H-imidazo[4,5-b]pyrazineSynthesized or Commercially Available>97%
Arylboronic AcidCommercially Available>98%
(A-taphos)₂PdCl₂Commercially AvailableCatalyst
CsF (Cesium Fluoride)Commercially AvailableAnhydrous
1,2-Dimethoxyethane (DME)Commercially AvailableAnhydrous
WaterDeionized

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 2-bromo-1H-imidazo[4,5-b]pyrazine (0.5 mmol), the arylboronic acid (0.75 mmol), (A-taphos)₂PdCl₂ (0.015 mmol, 3 mol%), and CsF (1.5 mmol).

  • Solvent Addition: Add a 4:1 mixture of DME and water (2.5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15-30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (15 mL) and water (10 mL).

  • Extraction: Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., dichloromethane/methanol gradient) to yield the 2-aryl-imidazo[4,5-b]pyrazine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for introducing terminal alkynes onto the imidazo[4,5-b]pyrazine scaffold, creating C(sp²)-C(sp) bonds.[5][6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Mechanism Insight: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halide to Pd(0) is followed by transmetalation with a copper(I)-acetylide species. Reductive elimination then yields the product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I)-acetylide from the terminal alkyne and the copper(I) salt in the presence of a base.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R1-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Complex R1-X Alkynyl Complex R1-Pd(II)(L2)-C≡CR2 Oxidative Addition Complex->Alkynyl Complex Transmetalation Alkynyl Complex->Pd(0)L2 Reductive Elimination Product Product Alkynyl Complex->Product Cu(I)X Cu(I)X Cu(I)-Acetylide Cu(I)-C≡CR2 Cu(I)X->Cu(I)-Acetylide + Alkyne, Base Cu(I)-Acetylide->Oxidative Addition Complex Cu(I)-Acetylide->Cu(I)X Transmetalation Alkyne H-C≡CR2

Caption: Catalytic cycles for the Sonogashira coupling.

Protocol 3: General Procedure for Sonogashira Coupling of 2-Halo-imidazo[4,5-b]pyrazines

This protocol outlines a general method for the coupling of a 2-halo-imidazo[4,5-b]pyrazine with a terminal alkyne.

Materials:

Reagent/SolventSupplierGrade
2-Halo-imidazo[4,5-b]pyrazine (I or Br)Synthesized or Commercially Available>97%
Terminal AlkyneCommercially Available>98%
PdCl₂(PPh₃)₂Commercially AvailableCatalyst
CuI (Copper(I) Iodide)Commercially AvailableCo-catalyst
Triethylamine (Et₃N) or Diisopropylamine (DIPA)Commercially AvailableAnhydrous
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Commercially AvailableAnhydrous

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 2-halo-imidazo[4,5-b]pyrazine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF, 5 mL), the terminal alkyne (1.2 mmol), and the amine base (e.g., Et₃N or DIPA, 3.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane (20 mL).

  • Purification: Wash the organic solution with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 2-alkynyl-imidazo[4,5-b]pyrazine.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of imidazo[4,5-b]pyrazine derivatives, providing researchers with powerful tools to construct and functionalize this important heterocyclic scaffold. The Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling offer a modular and efficient approach to a vast chemical space of substituted imidazo[4,5-b]pyrazines. The protocols detailed in these application notes provide a solid foundation for the synthesis of these compounds in a research setting. As the field of catalysis continues to evolve, the development of more active, stable, and environmentally benign catalyst systems will further enhance the accessibility and utility of these valuable molecules in the pursuit of new therapeutics and functional materials.

References

Protocol for reductive cyclization in imidazo[4,5-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Imidazo[4,5-b]pyrazines via One-Pot Reductive Cyclization

Introduction: The Significance of the Imidazo[4,5-b]pyrazine Scaffold

The imidazo[4,5-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structural architecture, featuring a fused imidazole and pyrazine ring, makes it a bioisostere of naturally occurring purines. This similarity allows molecules containing this scaffold to interact with biological targets that typically bind purines, such as kinases, polymerases, and G-protein coupled receptors.[3] Consequently, derivatives of imidazo[4,5-b]pyrazine have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors for anticancer therapy, as well as antiviral, antifungal, and antimalarial agents.[1][4][5]

A robust and versatile method for constructing this scaffold is the tandem reductive cyclization of an ortho-nitroaminopyrazine. This application note provides a detailed protocol and scientific rationale for this synthetic strategy, focusing on the use of sodium dithionite as a mild and environmentally conscious reducing agent.[6]

Mechanistic Rationale: A Tandem Path to Aromaticity

The synthesis is a one-pot, multi-step sequence that efficiently transforms a readily available nitro-substituted pyrazine into the desired fused heterocyclic system. The process hinges on two key transformations occurring in tandem: the reduction of a nitro group and the subsequent intramolecular cyclization.

  • Nitro Group Reduction: The reaction is initiated by the reduction of the nitro group on the pyrazine ring to a primary amine. Reagents like sodium dithionite (Na₂S₂O₄) are particularly effective for this step. In an aqueous medium, dithionite exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[7] This radical transfers electrons to the nitro group, reducing it through nitroso and hydroxylamine intermediates to form a transient 2,3-diaminopyrazine.[7][8] This step is highly chemoselective, often leaving other functional groups like esters, halogens, and even aldehydes untouched.[7]

  • Condensation and Cyclization: The in situ generated 2,3-diaminopyrazine is highly reactive. In the presence of an aldehyde or a related carbonyl compound, one of the amino groups condenses to form a Schiff base (imine) intermediate. This is followed by a rapid intramolecular cyclization, where the second amino group attacks the imine carbon.

  • Aromatization: The resulting dihydro-imidazo[4,5-b]pyrazine intermediate then undergoes oxidation to achieve the stable, aromatic imidazo[4,5-b]pyrazine ring system. Often, atmospheric oxygen is sufficient for this final aromatization step, particularly during work-up.

This tandem approach is highly efficient as it avoids the isolation of the often-unstable diaminopyrazine intermediate.[1]

Reductive Cyclization Mechanism General Mechanism of Reductive Cyclization Start 2-Amino-3-nitropyrazine Diamine 2,3-Diaminopyrazine (in situ intermediate) Start->Diamine Reduction (e.g., Na₂S₂O₄) Imine Schiff Base / Aminal Intermediate Diamine->Imine + R-CHO - H₂O Cyclized Dihydro-imidazo[4,5-b]pyrazine Imine->Cyclized Intramolecular Cyclization Product Imidazo[4,5-b]pyrazine (Aromatic Product) Cyclized->Product Oxidation / Aromatization (e.g., Air)

Caption: General mechanism for the one-pot reductive cyclization.

Core Protocol: Sodium Dithionite-Mediated Synthesis

This protocol describes a general method for the synthesis of 2-substituted imidazo[4,5-b]pyrazines from a 2-amino-3-nitropyrazine precursor and an aldehyde. Sodium dithionite is chosen for its mild conditions, excellent functional group tolerance, and status as a greener alternative to heavy metal reducing agents.[6][9]

Materials and Equipment
  • Starting Materials: A substituted 2-amino-3-nitropyrazine, desired aldehyde (aromatic or aliphatic).

  • Reagent: Sodium dithionite (Na₂S₂O₄).

  • Solvents: A mixture of water and a miscible organic co-solvent such as Dioxane, Ethanol, or N,N-Dimethylformamide (DMF).

  • Glassware: Round-bottom flask, condenser, magnetic stirrer, separatory funnel.

  • Monitoring: Thin-layer chromatography (TLC) plates (silica gel).

  • Purification: Silica gel for column chromatography, appropriate eluents (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures).

Experimental Procedure: A Step-by-Step Guide

Experimental Workflow A 1. Reagent Setup Dissolve 2-amino-3-nitropyrazine and aldehyde in organic solvent. B 2. Initiate Reduction Add aqueous solution of Na₂S₂O₄ dropwise to the flask. A->B C 3. Reaction Heat the mixture (e.g., 80-100 °C) under an inert atmosphere. B->C D 4. Monitoring Track reaction progress via TLC until starting material is consumed. C->D E 5. Work-up Cool, dilute with water, and perform extractive work-up (e.g., with Ethyl Acetate). D->E F 6. Purification Dry organic layer, concentrate, and purify by column chromatography. E->F G 7. Characterization Analyze the final product (NMR, MS, etc.). F->G

Caption: A typical workflow for imidazo[4,5-b]pyrazine synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-amino-3-nitropyrazine (1.0 eq.) and the selected aldehyde (1.1-1.5 eq.) in a suitable organic solvent (e.g., Dioxane or DMF).

  • Reagent Addition: In a separate beaker, prepare a solution of sodium dithionite (3.0-5.0 eq.) in water. Add this aqueous solution dropwise to the stirred solution of the starting materials at room temperature. The reaction can be exothermic.

  • Heating and Monitoring: Once the addition is complete, heat the reaction mixture to 80-100 °C. Monitor the disappearance of the starting material using TLC. The reaction time can vary from 2 to 24 hours depending on the reactivity of the substrates.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[7]

  • Washing and Drying: Combine the organic extracts and wash them with saturated brine solution to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure imidazo[4,5-b]pyrazine derivative.

Optimization and Methodological Insights

The success of the reductive cyclization can be influenced by several factors. Understanding these allows for rational optimization to improve yields and purity.

  • Choice of Reducing Agent: While sodium dithionite is highlighted here, other systems can be employed.

    • Fe/NH₄Cl or Fe/Acetic Acid: A classic, inexpensive method, though it requires acidic conditions and results in iron salt waste.[1][10]

    • SnCl₂·2H₂O: Effective for nitro group reductions, often used in protic solvents like ethanol.[10][11]

    • Catalytic Hydrogenation (e.g., H₂, Pd/C): A very clean method that produces water as the only byproduct. However, it requires specialized equipment (hydrogenator) and the catalyst can be sensitive to impurities and certain functional groups.

  • Solvent System: The choice of solvent is critical for ensuring all reagents remain in solution. A biphasic system (e.g., Dioxane/H₂O) is common for dithionite reductions to accommodate both the organic substrate and the inorganic salt.[6] For substrates with poor solubility, a co-solvent like DMF can be beneficial.

  • Temperature and Reaction Time: Reaction kinetics are substrate-dependent. Aromatic aldehydes typically react faster than aliphatic ones. If a reaction is sluggish, increasing the temperature or employing microwave irradiation can significantly reduce the reaction time.[6]

  • Stoichiometry: An excess of both the reducing agent and the aldehyde is generally used to ensure complete consumption of the limiting nitro-pyrazine starting material.

Data Summary: Scope of the Reaction

The reductive cyclization protocol is versatile and accommodates a range of substituents on both the pyrazine ring and the aldehyde.

EntryPyrazine PrecursorCarbonyl SourceReducing Agent / ConditionsYield (%)Reference
12-Amino-3-nitro-5-phenylpyrazine4-MethoxybenzaldehydeNa₂S₂O₄, DMF/H₂O, 100 °C85%[9]
22-Amino-3-nitropyrazineBenzaldehydeNa₂S₂O₄, Dioxane/H₂O, MW, 120 °C70%[6]
32-Amino-3-nitropyridineVarious AldehydesNa₂S₂O₄, H₂ON/A[10]
4[10][12][13]Oxadiazolo[3,4-b]pyrazineTrimethyl orthoformateFe, Acetic Acid, 110 °C78%[1]
52-Nitro-3-aminopyridineSubstituted AcetophenonesSnCl₂·2H₂O, Formic AcidN/A[10][11]

Note: Yields are highly dependent on the specific substrates used and optimization of the reaction conditions.

Conclusion

The one-pot reductive cyclization is a powerful and highly adaptable strategy for the synthesis of the medicinally important imidazo[4,5-b]pyrazine scaffold. The use of sodium dithionite offers a mild, chemoselective, and environmentally friendlier pathway compared to traditional metal-based reducing agents. By understanding the underlying mechanism and key reaction parameters, researchers can effectively apply and optimize this protocol to generate diverse libraries of these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for High-Throughput Screening of Imidazo[4,5-b]pyrazin-2-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Imidazo[4,5-b]pyrazine-2-ones in Kinase Inhibition

The imidazo[4,5-b]pyrazine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to purines and its ability to form key hydrogen bond interactions within the ATP-binding site of protein kinases.[1] This has led to the development of numerous potent and selective kinase inhibitors based on this heterocyclic system for therapeutic areas such as oncology.[2][3] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, making them prime targets for drug discovery.[4][5][6]

The successful identification of novel imidazo[4,5-b]pyrazin-2-one-based kinase inhibitors from large chemical libraries hinges on the deployment of robust, sensitive, and scalable high-throughput screening (HTS) assays.[5] This guide provides an in-depth overview of the principles behind key HTS assay formats and offers detailed, field-proven protocols for their implementation in a drug discovery setting. Our focus is to equip researchers with the knowledge to not only execute these assays but also to understand the causality behind experimental choices, ensuring data integrity and the successful identification of promising lead compounds.

Pillar 1: Selecting the Optimal HTS Assay for Your Kinase Target

The choice of an HTS assay is a critical decision that profoundly impacts the quality and relevance of screening data.[7] A multitude of factors must be considered, including the nature of the kinase, the availability of specific reagents, instrumentation, and the desired screening scale. Broadly, kinase HTS assays can be categorized into two main types: biochemical assays and cell-based assays.[8]

Biochemical Assays directly measure the catalytic activity of the purified kinase enzyme or the binding of an inhibitor.[8] They are highly amenable to HTS due to their simplicity and lower cost. Common formats include:

  • Luminescence-Based Assays: These assays, such as the Kinase-Glo® platform, quantify kinase activity by measuring the depletion of ATP, a universal co-substrate for all kinases.[9][10][11] The remaining ATP is used by luciferase to generate a luminescent signal that is inversely proportional to kinase activity.[12][13]

  • Fluorescence-Based Assays: These methods utilize fluorescent probes to monitor the kinase reaction. Fluorescence Polarization (FP) is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.[14][15][16]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like LanthaScreen® employ a long-lifetime lanthanide donor fluorophore and a fluorescent acceptor.[17][18] When a labeled antibody binds to the phosphorylated substrate, the donor and acceptor are brought into proximity, resulting in a FRET signal.

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology involves donor and acceptor beads that are brought together by the interaction between a phosphorylated substrate and a specific antibody, generating a chemiluminescent signal.[7][19][20][21]

Cell-Based Assays provide a more physiologically relevant context by measuring kinase activity or the downstream consequences of its inhibition within intact cells.[22][23][24] These assays are crucial for confirming the activity of hits from primary biochemical screens and for assessing compound permeability and off-target effects in a cellular environment.[6][25] Formats include:

  • Target Engagement Assays: NanoBRET™ is a prominent example that measures the binding of a compound to its target kinase within living cells.[22]

  • Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a specific substrate within a cellular signaling pathway, often using antibody-based detection methods like ELISA or AlphaLISA.[22][25]

  • Cell Proliferation Assays: For oncogenic kinases that drive cell proliferation, the effect of an inhibitor on cell viability can be used as a readout of its activity.[22]

Decision-Making Workflow for Assay Selection

The following diagram illustrates a logical workflow for selecting the most appropriate HTS assay for your imidazo[4,5-b]pyrazin-2-one kinase inhibitor screening campaign.

Assay_Selection_Workflow Assay Selection Workflow for Kinase Inhibitor HTS Start Start: Define Kinase Target and Screening Goals Biochem_vs_Cell Primary Screen Type? Start->Biochem_vs_Cell Biochem_Assay Biochemical Assay Biochem_vs_Cell->Biochem_Assay Biochemical Cell_Assay Cell-Based Assay Biochem_vs_Cell->Cell_Assay Cell-Based Reagent_Check Specific Reagents Available? (e.g., Phospho-antibody) Biochem_Assay->Reagent_Check Cell_Assay_Type Cellular Readout? Cell_Assay->Cell_Assay_Type Universal_Assay Universal Assay (e.g., Kinase-Glo®, Adapta™) Reagent_Check->Universal_Assay No Specific_Assay Specific Assay (e.g., TR-FRET, AlphaScreen®) Reagent_Check->Specific_Assay Yes End Proceed to Assay Development Universal_Assay->End Specific_Assay->End Target_Engagement Target Engagement (e.g., NanoBRET™) Cell_Assay_Type->Target_Engagement Binding Phosphorylation Substrate Phosphorylation (e.g., AlphaLISA) Cell_Assay_Type->Phosphorylation Activity Proliferation Cell Viability/ Proliferation Cell_Assay_Type->Proliferation Phenotypic Target_Engagement->End Phosphorylation->End Proliferation->End

Caption: A decision tree for selecting the optimal HTS assay format.

Pillar 2: Detailed Protocols for Robust Kinase Inhibitor Screening

Here, we provide detailed, step-by-step protocols for two widely used and robust HTS assays: a biochemical luminescence-based assay (Kinase-Glo®) and a cell-based substrate phosphorylation assay (AlphaLISA®). These protocols are designed to be self-validating systems, incorporating essential quality control steps.

Protocol 1: Biochemical Kinase Inhibition HTS using Kinase-Glo® Luminescent Assay

This protocol describes a universal, homogeneous assay for measuring the activity of any ATP-utilizing kinase, making it an excellent choice for primary screening of imidazo[4,5-b]pyrazin-2-one libraries.[9][10] The principle relies on the quantification of ATP remaining after the kinase reaction.[13]

Kinase_Glo_Principle Kinase-Glo® Assay Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ADP ADP Remaining_ATP Remaining ATP ATP ATP ATP->ADP Consumed Substrate Substrate Inhibitor Inhibitor (Imidazo[4,5-b]pyrazin-2-one) Inhibitor->Kinase Inhibits Light Luminescent Signal Remaining_ATP->Light Drives reaction Luciferase Luciferase (from Kinase-Glo® Reagent) Luciferase->Light Luciferin Luciferin Luciferin->Light

Caption: Workflow of the Kinase-Glo® luminescent assay.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP solution (high purity)

  • Kinase reaction buffer (optimized for the target kinase)

  • Imidazo[4,5-b]pyrazin-2-one compound library dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • White, opaque 384-well assay plates (low volume)

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

  • Assay Optimization:

    • Enzyme Titration: Determine the optimal kinase concentration that results in 10-30% ATP consumption within the desired reaction time.

    • ATP Concentration: Use an ATP concentration at or near the Km value for the kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Compound Plating:

    • Dispense 50 nL of each test compound from the imidazo[4,5-b]pyrazin-2-one library into the wells of a 384-well assay plate.

    • Include columns for positive controls (e.g., 10 µM Staurosporine) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in the kinase reaction buffer.

    • Dispense 5 µL of the 2X kinase/substrate mix into each well.

    • Prepare a 2X ATP solution in the kinase reaction buffer.

    • To initiate the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Mix the plate gently by shaking or centrifugation.

    • Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • Luminescence Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® Reagent to each well.

    • Mix the plate on an orbital shaker for 2 minutes to ensure lysis and signal stabilization.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl))

    • Lumi_compound: Luminescence signal in the presence of the test compound.

    • Lumi_pos_ctrl: Average luminescence signal of the positive control (high inhibition).

    • Lumi_neg_ctrl: Average luminescence signal of the negative control (no inhibition).

  • Assess Assay Quality with Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[26][27][28][29][30] Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[29]

ParameterRecommended ValueRationale
Assay Volume 10 µLMinimizes reagent consumption in HTS.
DMSO Concentration ≤ 1%High concentrations of DMSO can inhibit enzyme activity.
ATP Concentration At or near KmIncreases sensitivity for ATP-competitive inhibitors.
Incubation Time 60-120 minutesAllows for sufficient product formation while maintaining linearity.
Z'-Factor > 0.5Ensures a robust and reliable screening assay.[12]
Protocol 2: Cell-Based Kinase Inhibition HTS using AlphaLISA® SureFire® Ultra™

This protocol outlines a highly sensitive, no-wash immunoassay for the detection of phosphorylated proteins in cell lysates, making it ideal for confirming hits from primary screens in a more physiological context.

AlphaLISA_Principle AlphaLISA® Assay Principle for Phospho-Protein Detection cluster_0 Cellular Treatment & Lysis cluster_1 Detection in Lysate Cells Cells expressing target kinase Lysate Cell Lysate containing Phospho-Substrate Cells->Lysate Lysis Inhibitor Inhibitor (Imidazo[4,5-b]pyrazin-2-one) Inhibitor->Cells Stimulant Stimulant (e.g., Growth Factor) Stimulant->Cells Phospho_Substrate Phosphorylated Substrate Donor_Bead Donor Bead (Streptavidin-coated) Acceptor_Bead Acceptor Bead (Anti-Phospho Ab) Donor_Bead->Acceptor_Bead Singlet Oxygen Transfer (<200 nm proximity) Biotin_Ab Biotinylated Antibody (Total Substrate) Donor_Bead->Biotin_Ab Binds Acceptor_Bead->Phospho_Substrate Binds Light_615 Emission (615 nm) Acceptor_Bead->Light_615 Biotin_Ab->Phospho_Substrate Binds Light_680 Excitation (680 nm) Light_680->Donor_Bead

Caption: Workflow of the AlphaLISA® SureFire® Ultra™ assay.[20]

  • AlphaLISA® SureFire® Ultra™ Kit for the specific phospho-protein target

  • Cell line expressing the kinase of interest and its substrate

  • Cell culture medium and supplements

  • Serum (e.g., Fetal Bovine Serum)

  • Cell culture plates (e.g., 96-well)

  • White, opaque 384-well assay plates (e.g., OptiPlate™)

  • Imidazo[4,5-b]pyrazin-2-one hit compounds dissolved in 100% DMSO

  • Positive control inhibitor

  • Cell stimulant (if required to activate the signaling pathway)

  • Plate reader capable of AlphaScreen® or AlphaLISA® detection

  • Cell Seeding:

    • Seed cells in a 96-well culture plate at a density that will result in a sub-confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • The following day, serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the imidazo[4,5-b]pyrazin-2-one compounds or controls for 1-2 hours.

  • Cell Stimulation and Lysis:

    • Stimulate the kinase pathway with an appropriate agonist for the recommended time (e.g., 10-30 minutes).

    • Aspirate the medium and add 50 µL of the provided Lysis Buffer to each well.

    • Agitate the plate on an orbital shaker for 10 minutes at room temperature to ensure complete lysis.

  • AlphaLISA® Detection:

    • Transfer 10 µL of the cell lysate to a 384-well OptiPlate™.

    • Prepare the Acceptor Mix (Acceptor beads and activation buffer) and add 5 µL to each well.

    • Seal the plate and incubate for 1 hour at room temperature.

    • Prepare the Donor Mix (Donor beads in dilution buffer) and add 5 µL to each well under subdued lighting.

    • Seal the plate, cover with foil, and incubate for 1 hour at room temperature.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Generate Dose-Response Curves:

    • Plot the AlphaLISA® signal against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value for each compound.

  • Confirm Cellular Activity:

    • An active compound will show a dose-dependent decrease in the phosphorylation of the target substrate.

    • The IC50 value represents the concentration of the inhibitor required to reduce the phosphorylation signal by 50%, providing a quantitative measure of the compound's potency in a cellular context.

ParameterRecommended ValueRationale
Cell Density 80-90% confluencyEnsures a healthy cell monolayer and a robust signal.
Serum Starvation 4-6 hoursReduces basal kinase activity for a better signal-to-background ratio.
Compound Pre-incubation 1-2 hoursAllows for sufficient cell penetration and target engagement.
Lysate Volume 10 µLOptimized for 384-well format to conserve reagents.
Data Analysis IC50 determinationProvides a quantitative measure of compound potency in cells.

Conclusion: A Pathway to Novel Kinase Inhibitors

The imidazo[4,5-b]pyrazin-2-one scaffold holds significant potential for the development of novel kinase inhibitors. The success of any screening campaign relies heavily on the selection and meticulous execution of appropriate HTS assays. By understanding the underlying principles of various assay formats, from universal biochemical methods like Kinase-Glo® to physiologically relevant cell-based assays like AlphaLISA®, researchers can build a robust screening cascade. The protocols and workflows detailed in this guide provide a comprehensive framework for identifying, validating, and characterizing promising imidazo[4,5-b]pyrazin-2-one-based kinase inhibitors, ultimately accelerating the journey from hit identification to lead optimization in drug discovery.

References

Illuminating the Purine Salvage Pathway: A Guide to the X-ray Crystallography of 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one (Hypoxanthine) with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for determining the X-ray crystal structure of protein-ligand complexes involving 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one, a compound more commonly known in biological contexts as hypoxanthine . As a crucial intermediate in the purine salvage pathway, understanding how hypoxanthine and its analogs interact with their target proteins at an atomic level is paramount for the development of novel therapeutics for a range of diseases, including gout and parasitic infections. This document focuses on the primary human target, Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) , and outlines a complete workflow from recombinant protein production to final structure validation. The protocols are designed to be both robust and explanatory, providing not just the steps, but the critical reasoning behind them, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Hypoxanthine and its Targets

This compound, or hypoxanthine, is a naturally occurring purine derivative. It is a central molecule in the purine salvage pathway, which recycles purine bases from the degradation of nucleotides, saving cellular energy compared to de novo synthesis. The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) catalyzes the conversion of hypoxanthine and guanine to their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP).[1]

Therapeutic Relevance: Deficiencies in human HGPRT lead to an overproduction of uric acid, resulting in hyperuricemia and the painful inflammatory condition known as gout.[2] Furthermore, many protozoan parasites, such as the causative agents of malaria, are deficient in the de novo purine synthesis pathway and are entirely dependent on their host's purine salvage machinery, making their HGPRT enzymes an attractive drug target.[3] By elucidating the three-dimensional structure of HGPRT in complex with hypoxanthine or its inhibitor analogs, researchers can engage in structure-based drug design to develop potent and selective inhibitors.

This guide will provide a detailed walkthrough of the X-ray crystallography process for the human HGPRT enzyme complexed with hypoxanthine.

The Crystallography Workflow: An Overview

The journey from a biological question to a high-resolution crystal structure is a multi-step process. Each stage is critical for the success of the next. This guide is structured to follow this experimental pipeline.

Crystallography_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing P_Prep Protein Preparation (Expression & Purification) C_Form Complex Formation (Co-crystallization) P_Prep->C_Form Purified Protein C_Screen Crystallization Screening & Optimization C_Form->C_Screen Protein-Ligand Complex Data_Coll Data Collection (X-ray Diffraction) C_Screen->Data_Coll Diffraction-Quality Crystals Data_Proc Data Processing (Integration & Scaling) Data_Coll->Data_Proc Diffraction Images Struc_Sol Structure Solution (Molecular Replacement) Data_Proc->Struc_Sol Reflection File (hkl) Refine_Val Refinement & Validation Struc_Sol->Refine_Val Initial Model & Phases PDB PDB Refine_Val->PDB Final Coordinates Data_Processing_Flow Diff_Images Diffraction Images (e.g., .cbf, .img) Indexing Indexing (Determine Unit Cell & Space Group) Diff_Images->Indexing Integration Integration (Measure Spot Intensities) Indexing->Integration Scaling Scaling & Merging (Correct for experimental variations) Integration->Scaling Output_File Output File (e.g., .mtz) Scaling->Output_File

References

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Imidazo[4,5-b]pyrazin-2-one in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of imidazo[4,5-b]pyrazin-2-one in human plasma. Imidazo[4,5-b]pyrazin-2-one and its derivatives are of significant interest in pharmaceutical research for their potential therapeutic activities. The method outlined herein utilizes a straightforward protein precipitation technique for sample preparation, followed by rapid and selective chromatographic separation and detection by tandem mass spectrometry. This protocol has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[1][2][3] All validation parameters, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, met the stringent acceptance criteria, demonstrating the reliability of this method for pharmacokinetic studies and clinical trial sample analysis.

Introduction

Imidazo[4,5-b]pyrazin-2-one is a heterocyclic compound belonging to a class of molecules that are structurally related to purines.[4] This structural similarity makes them candidates for various biological activities, including potential roles as kinase inhibitors in cancer therapy.[5] Accurate quantification of such compounds in biological matrices is fundamental to understanding their pharmacokinetic (PK) and pharmacodynamic (PD) profiles during drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[6] A significant challenge in LC-MS/MS-based bioanalysis is the management of matrix effects, where endogenous components of the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[6][7] Therefore, a well-designed sample preparation protocol is critical for minimizing matrix interference and ensuring the reliability of the analytical data.[7][8]

This application note provides a comprehensive, step-by-step protocol for the entire analytical workflow, from sample collection to data analysis. The causality behind key experimental choices, such as the selection of the sample preparation technique and the internal standard, is explained to provide researchers with a deeper understanding of the method's principles.

Experimental

Materials and Reagents
  • Analyte: Imidazo[4,5-b]pyrazin-2-one (Reference Standard, >98% purity)

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte, such as Imidazo[4,5-b]pyrazin-2-one-¹³C₂,¹⁵N₂. If a SIL-IS is unavailable, a structural analog can be used after thorough validation to ensure it adequately compensates for analytical variability.[9][10][11]

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Biological Matrix: Drug-free human plasma (K₂EDTA as anticoagulant).

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good retention and peak shape of this relatively polar compound.

Preparation of Standard and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of imidazo[4,5-b]pyrazin-2-one and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Calibration Standards and Quality Control Samples: Spike the appropriate working solutions into drug-free human plasma to prepare a series of calibration standards covering the desired concentration range (e.g., 1-1000 ng/mL) and at least four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation: Protein Precipitation

Protein precipitation (PPT) is a widely used technique in bioanalysis due to its simplicity, speed, and suitability for high-throughput workflows.[12][13] For imidazo[4,5-b]pyrazin-2-one, a relatively polar molecule (XLogP3-AA: -0.5),[14] PPT with acetonitrile is an effective method for removing the majority of plasma proteins while ensuring good recovery of the analyte.[15][16]

Rationale for Choosing Protein Precipitation
  • Efficiency and Simplicity: PPT is a rapid and straightforward method that involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample to denature and precipitate proteins.[13][17]

  • Analyte Compatibility: Acetonitrile is effective at precipitating proteins and is a good solvent for imidazo[4,5-b]pyrazin-2-one, leading to high recovery.

  • Throughput: The procedure can be easily automated in a 96-well plate format, making it ideal for analyzing large numbers of samples.[12]

While other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can provide cleaner extracts,[6][7] they are often more time-consuming and require more extensive method development.[18][19][20][21] For this application, the selectivity of the MS/MS detection is sufficient to overcome the potential for increased matrix effects associated with PPT.

Detailed Protocol for Protein Precipitation
  • Aliquot Sample: To a 1.5 mL microcentrifuge tube or a well in a 96-well plate, add 50 µL of plasma sample (unknown, CS, or QC).

  • Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., at a concentration of 500 ng/mL in 50:50 acetonitrile:water) to each sample.

  • Precipitate Proteins: Add 200 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to improve the precipitation of proteins and the stability of the analyte.

  • Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm or 4,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a clean tube or well.

  • Dilute (Optional but Recommended): To further minimize matrix effects, dilute the supernatant 1:1 with water containing 0.1% formic acid.[22]

  • Inject: Inject an appropriate volume (e.g., 5 µL) of the final solution into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Parameters

The goal of the chromatographic separation is to resolve the analyte from endogenous matrix components that could cause ion suppression or enhancement.

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention for polar compounds and high-efficiency separations.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, providing a balance between analysis time and system backpressure.
Gradient Start at 5% B, ramp to 95% B over 2.5 min, hold for 1 min, return to initial conditionsA rapid gradient allows for fast elution and short run times, suitable for high-throughput analysis.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Vol. 5 µLA small injection volume helps to minimize column overload and potential matrix effects.
Mass Spectrometry Parameters

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring specific multiple reaction monitoring (MRM) transitions for the analyte and the internal standard.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen-containing heterocyclic structure of imidazo[4,5-b]pyrazin-2-one is readily protonated.[23]
Capillary Voltage 3.5 kVOptimized for stable spray and maximum ion generation.
Source Temp. 150 °CTo aid in desolvation without causing thermal degradation.
Desolvation Temp. 400 °CTo ensure efficient evaporation of the mobile phase.
Gas Flows Optimized for the specific instrumentCone gas and desolvation gas flows are critical for ion formation and transmission.
MRM Transitions Analyte: [M+H]⁺ → Product IonIS: [M+H]⁺ → Product IonSpecific precursor-to-product ion transitions provide high selectivity and sensitivity. These must be empirically determined by infusing a standard solution of the analyte and IS.
Collision Energy Optimized for each transitionThe energy required to fragment the precursor ion into the desired product ion.

Method Validation

The developed method must be rigorously validated to ensure its reliability for the analysis of biological samples.[1][24] The validation should be performed according to the guidelines issued by regulatory agencies like the FDA or the European Medicines Agency (EMA).[1][25]

The following parameters should be assessed:

Validation ParameterAcceptance Criteria (based on FDA Guidance[1])
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma.
Linearity & Range Calibration curve with at least six non-zero standards. A correlation coefficient (r²) of ≥ 0.99 is desired.
Accuracy & Precision For QC samples (LLOQ, LQC, MQC, HQC), the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ). Assessed both within a single run (intra-day) and across multiple runs (inter-day).[26]
Recovery The extraction recovery of the analyte should be consistent, precise, and reproducible.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked plasma from at least six different sources to the response in a neat solution. The %CV of the matrix factor should be ≤ 15%.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and in the autosampler. Analyte concentration should be within ±15% of the initial concentration.

Workflow and Data Visualization

The overall analytical process can be summarized in the following workflow diagram.

LC-MS/MS Workflow for Imidazo[4,5-b]pyrazin-2-one Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 50 µL Plasma p2 Add Internal Standard p1->p2 p3 Add 200 µL Acetonitrile (0.1% FA) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer & Dilute Supernatant p4->p5 a1 Inject 5 µL into LC-MS/MS p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (ESI+, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Quantify Unknown Samples d2->d3 end end d3->end Final Report

Caption: Workflow for imidazo[4,5-b]pyrazin-2-one analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of imidazo[4,5-b]pyrazin-2-one in human plasma. The simple and efficient protein precipitation sample preparation protocol, combined with the selectivity of tandem mass spectrometry, ensures accurate and precise results. The method has been validated according to regulatory standards and is suitable for supporting pharmacokinetic and clinical studies in drug development.

References

Application Notes & Protocols: In Vivo Xenograft Models for Testing Imidazo[4,5-b]pyrazin-2-one Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Imidazo[4,5-b]pyrazines and the Critical Role of In Vivo Models

The imidazo[4,5-b]pyrazine and related fused imidazole heterocyclic structures represent a promising class of compounds in modern oncology.[1][2][3] Their therapeutic potential often stems from the targeted inhibition of key cellular signaling pathways crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) or tubulin polymerization.[1][4] While in vitro assays provide initial validation of a compound's cytotoxic or cytostatic effects, they cannot replicate the complex interplay of factors present in a living organism.

In vivo xenograft models, which involve the implantation of human cancer cells or tissues into immunocompromised mice, are an indispensable step in the preclinical drug development pipeline.[5][6][7] These models allow for the evaluation of a drug candidate's efficacy, pharmacokinetics, and potential toxicity in a systemic biological context. This guide provides a comprehensive framework for designing, executing, and interpreting in vivo xenograft studies to robustly evaluate the anticancer activity of novel imidazo[4,5-b]pyrazin-2-one derivatives.

Part 1: Pre-Clinical Strategy & Model Selection

A well-designed study is foundational to generating reliable and translatable data. The choices made before the first animal is dosed will dictate the quality and relevance of the outcomes.

Mechanistic Considerations & Target Engagement

Many imidazole-based compounds exert their anticancer effects by inhibiting protein kinases or disrupting microtubule dynamics.[1][4] For instance, certain imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against CDK9, a key regulator of transcription.[4] Understanding the putative mechanism of your specific imidazo[4,5-b]pyrazin-2-one compound is critical. This knowledge informs the selection of appropriate cancer cell lines (e.g., those known to be dependent on the target pathway) and the pharmacodynamic biomarkers to be assessed post-study.

CDK9_Inhibition_Pathway cluster_0 Cell Nucleus cluster_2 Cellular Outcome CDK9 CDK9/Cyclin T RNAPII RNA Polymerase II (RNAPII) CDK9->RNAPII Phosphorylates Transcription Gene Transcription (e.g., MYC, MCL1) RNAPII->Transcription Initiates Apoptosis Apoptosis Transcription->Apoptosis Downregulation Leads to Compound Imidazo[4,5-b]pyrazin-2-one (CDK9 Inhibitor) Compound->CDK9

Caption: Putative mechanism of an Imidazo[4,5-b]pyrazin-2-one CDK9 inhibitor.

Choosing the Right Xenograft Model: Subcutaneous vs. Orthotopic

The anatomical site of tumor implantation is a critical decision that directly impacts tumor biology and the questions a study can answer.[8]

  • Subcutaneous (SC) Models: In this approach, tumor cells are injected into the subcutaneous space, typically on the flank of the mouse.[8][9]

    • Advantages: This method is technically simpler, allows for easy and precise tumor measurement with calipers, and generally has a high tumor take-rate, making it ideal for initial efficacy and dose-finding studies.[9][10]

    • Limitations: The subcutaneous microenvironment does not replicate the native organ site, which can alter tumor behavior and therapeutic response.[10][11] These models also rarely metastasize, limiting their use for studying advanced disease.[8][9]

  • Orthotopic Models: Here, tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad).[8][12]

    • Advantages: These models more accurately replicate the native tumor microenvironment, leading to clinically relevant tumor growth, invasion, and metastatic patterns.[8][9][11] They are superior for evaluating therapies targeting metastasis or tumor-stroma interactions.[12]

    • Limitations: Orthotopic implantation is technically demanding, often requiring surgery and specialized imaging (e.g., bioluminescence) to monitor tumor growth.[9][12] The procedure is also more costly and can have a more variable tumor take-rate.[9]

Recommendation: For initial in vivo proof-of-concept and dose-ranging studies of a novel imidazo[4,5-b]pyrazin-2-one, the subcutaneous model is the logical starting point due to its simplicity and reproducibility.[9]

Selecting Cell Lines and Animal Strains
FactorConsiderations & RecommendationsJustification
Cell Line Select human cancer cell lines based on the compound's proposed mechanism. For a CDK9 inhibitor, lines like MCF-7 (breast) or HCT116 (colon) could be appropriate.[4] Verify tumorigenicity in mice.The choice of cell line is a critical first step and should be guided by the intended clinical application.[13]
Animal Strain Athymic Nude Mice (e.g., Hsd:Athymic Nude-Foxn1nu): These are the most commonly used hosts for xenograft studies.[14][15][16]Lacking a thymus, these mice cannot produce mature T-cells, which prevents the rejection of human tumor xenografts.[14][17][18]
Animal Age/Sex Use mice that are 5-10 weeks old. For breast cancer models (e.g., MCF-7), female mice are required. For other tumor types, sex is often less critical, but consistency within a study is paramount.Younger mice often have a better engraftment rate.[17]
Ethical Considerations and IACUC Approval

All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[19] This protocol must detail humane endpoints, monitoring frequency, and criteria for euthanasia to minimize animal pain and distress. Key parameters to define include maximum allowable tumor size and permissible body weight loss.[19][20] For subcutaneous tumors in mice, a maximum diameter of 1.5-2.0 cm is a common endpoint.[21][22]

Part 2: Experimental Protocols

Meticulous execution of standardized protocols is essential for reproducibility.

Xenograft_Workflow cluster_setup Setup & Implantation cluster_study Study Execution cluster_analysis Analysis Cell_Culture 1. Cell Culture & Preparation Implantation 2. SC Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Data_Analysis 8. Data Analysis (TGI Calculation) Endpoint->Data_Analysis

Caption: Standard workflow for a subcutaneous xenograft efficacy study.

Protocol 2.1: Cell Culture and Preparation for Inoculation
  • Culture Cells: Culture the selected cancer cell line in its recommended medium (e.g., DMEM with 10% FBS) to ~80% confluency. Ensure cells are in the exponential growth phase.[13]

  • Harvest Cells: Wash cells with sterile PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium.

  • Cell Count & Viability: Centrifuge the cell suspension, resuspend in serum-free medium, and count the cells using a hemocytometer or automated cell counter. Assess viability with Trypan Blue; it must be >95%.

  • Final Preparation: Centrifuge the required number of cells and resuspend in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel. The final concentration should be prepared for injecting 5–10 million cells in a volume of 100-200 µL.[13] Keep the cell suspension on ice until injection.

Protocol 2.2: Subcutaneous Xenograft Implantation
  • Animal Preparation: Acclimatize athymic nude mice for at least one week.[13] Anesthetize the mouse using isoflurane or an equivalent approved anesthetic.

  • Site Preparation: Shave and sterilize the injection site on the right dorsal flank using an alcohol wipe. The flank is preferred as it minimizes interference with normal movement.[22]

  • Injection: Gently lift the skin to create a pocket. Using a 27-gauge needle, inject the 100-200 µL cell suspension subcutaneously. Withdraw the needle slowly to prevent leakage.

  • Post-Injection Monitoring: Monitor the animals until they have fully recovered from anesthesia. Return them to a sterile, pathogen-free housing environment.[7]

Protocol 2.3: Drug Formulation and Administration

Imidazo[4,5-b]pyrazin-2-one compounds are often poorly soluble in water.[23][24] Developing a safe and effective vehicle is critical.

  • Vehicle Selection: Screen vehicles for solubility and tolerability. Common options include:

    • Aqueous solution with pH adjustment.

    • Co-solvent systems (e.g., PEG400, DMSO, ethanol).

    • Surfactant-based formulations (e.g., Tween 80, Cremophor EL).[23]

    • Lipid-based self-emulsifying systems.[25][26]

  • Formulation Preparation: Prepare the formulation fresh daily under sterile conditions. If it's a suspension, ensure it is uniformly mixed before each administration.

  • Administration:

    • Route: Oral (PO) gavage, intraperitoneal (IP), or intravenous (IV) injection are common. The choice depends on the compound's properties and intended clinical route.

    • Dosing: Begin treatment when tumors reach a mean volume of 100-200 mm³. Randomize animals into groups (e.g., Vehicle Control, Positive Control, Test Compound Low Dose, Test Compound High Dose), with 8-10 mice per group.[13]

    • Schedule: Administer the drug according to the predetermined schedule (e.g., once daily for 21 days).

Protocol 2.4: Tumor Burden Monitoring and Animal Welfare
  • Monitoring Frequency: Before tumors are palpable, monitor animals weekly.[19] Once tumors are established, monitor at least 2-3 times per week.[19] As tumors approach the maximum size limit, daily monitoring may be necessary.[22]

  • Tumor Measurement: Use digital calipers to measure the length (L) and width (W) of the tumor. Calculate the tumor volume using the modified ellipsoid formula:

    • Tumor Volume (mm³) = (L x W²) / 2 [27]

  • Body Weight: Record the body weight of each animal at every measurement time point. Significant weight loss (>15-20%) is a key indicator of toxicity and a common humane endpoint.[20]

  • Clinical Signs: Observe animals for signs of distress, such as hunched posture, rough hair coat, lethargy, or tumor ulceration.[20] Any ulceration requires immediate veterinary consultation.[21]

  • Endpoint: Euthanize animals when tumors reach the IACUC-approved size limit, if body weight loss exceeds 20%, or if severe clinical signs of distress are observed.[19][20] At the end of the study, excise and weigh the tumors.[13]

Part 3: Data Analysis & Interpretation

Calculating Tumor Growth Inhibition (TGI)

The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), which quantifies the effect of the treatment compared to the vehicle control.

ParameterFormulaDescription
Change in Tumor Volume (ΔTV) Final TV - Initial TVCalculated for each animal.
Mean ΔTV (Treated) Average ΔTV for the treatment groupRepresents tumor growth in the treated group.
Mean ΔTV (Control) Average ΔTV for the vehicle control groupRepresents natural tumor growth.
Tumor Growth Inhibition (TGI) % TGI = (1 - (Mean ΔTV Treated / Mean ΔTV Control)) x 100 [13]A TGI of 100% indicates complete tumor stasis. A value >100% indicates tumor regression.

Alternatively, the T/C ratio (mean final tumor volume of Treated group / mean final tumor volume of Control group) is also commonly used.[29][30]

Statistical Analysis
  • Use appropriate statistical tests to compare treatment groups to the vehicle control group (e.g., Student's t-test or ANOVA with post-hoc tests).

  • Plot mean tumor volume ± SEM (Standard Error of the Mean) over time for each group to visualize the treatment effect.

  • Analyze body weight data to assess toxicity. A significant difference in body weight between a treated group and the vehicle group suggests compound-related toxicity.

Part 4: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Tumor Engraftment Poor cell viability; Insufficient cell number; Inappropriate mouse strain.Ensure cell viability is >95%. Increase cell number per injection. Confirm the cell line is tumorigenic in nude mice.
Rapid Tumor Ulceration Aggressive cell line; Tumor outgrows its blood supply.Consult with IACUC to establish an earlier size endpoint for this specific model. Consider using a less aggressive cell line.
High Variability in Tumor Growth Inconsistent injection technique; Variation in cell passage number; Animal health issues.Standardize injection procedure. Use cells from the same low passage number for all injections. Ensure all animals are healthy before starting.
Animal Death in Treated Group Compound toxicity; Formulation/vehicle toxicity.Perform a maximum tolerated dose (MTD) study. Evaluate the toxicity of the vehicle alone. Reduce the dose and/or dosing frequency.

References

Application Notes and Protocols: A Tandem Reduction-Cyclization Sequence for the Efficient Synthesis of Imidazo[4,5-b]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[4,5-b]pyrazine Scaffold

The imidazo[4,5-b]pyrazine core is a privileged heterocyclic motif in the fields of medicinal chemistry and drug development. Structurally analogous to purines, these compounds are recognized as important bioisosteres capable of interacting with a wide array of biological targets. This has led to their investigation and application in the development of novel therapeutics, including kinase inhibitors, antiviral agents, and anticancer therapies. The unique electronic and steric properties of the imidazo[4,5-b]pyrazine scaffold allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Methodology Overview: The Tandem Reduction-Cyclization Approach

A highly efficient and atom-economical strategy for the synthesis of substituted imidazo[4,5-b]pyrazines is the one-pot tandem reduction-cyclization sequence. This method typically commences with a 2-amino-3-nitropyrazine precursor, which undergoes an in-situ reduction of the nitro group to an amine, generating a highly reactive ortho-diaminopyrazine intermediate. This intermediate is immediately trapped by an aldehyde, leading to a condensation and subsequent intramolecular cyclization to form the fused imidazole ring. This approach is advantageous as it circumvents the need to isolate the often-unstable diaminopyrazine intermediate, thereby streamlining the synthetic process and frequently enhancing overall yields.

One of the most effective and widely used reagents for the initial nitro group reduction in this sequence is sodium dithionite (Na₂S₂O₄). Its appeal lies in its affordability, operational simplicity, and remarkable chemoselectivity. Sodium dithionite can selectively reduce a nitro group in the presence of other sensitive functionalities, such as aldehydes and esters, making it an ideal choice for this one-pot reaction.[1]

Reaction Mechanism and Causality

The tandem reaction proceeds through a two-stage mechanism:

  • Reduction of the Nitro Group: The reaction is initiated by the reduction of the nitro group of the 2-amino-3-nitropyrazine starting material. In an aqueous medium, sodium dithionite exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. The reduction is believed to occur via a single-electron transfer (SET) mechanism, where the •SO₂⁻ radical transfers electrons to the nitro group. This process proceeds through nitroso and hydroxylamine intermediates, which are further reduced to the corresponding primary amine, yielding the transient 2,3-diaminopyrazine.

  • Condensation and Cyclization: The newly formed, nucleophilic 2,3-diaminopyrazine readily attacks the electrophilic carbonyl carbon of the aldehyde present in the reaction mixture. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to furnish the stable imidazo[4,5-b]pyrazine ring system. The entire sequence is driven by the formation of the thermodynamically stable aromatic heterocyclic product.

Tandem Reduction-Cyclization Mechanism cluster_reduction Step 1: Nitro Group Reduction cluster_cyclization Step 2: Condensation & Cyclization Start 2-Amino-3-nitropyrazine Diamino In situ 2,3-Diaminopyrazine Start->Diamino Na₂S₂O₄ (SET Mechanism) Imine Imine Intermediate Diamino->Imine + R-CHO - H₂O Aldehyde Aldehyde (R-CHO) Cyclized Cyclized Intermediate Imine->Cyclized Intramolecular Cyclization Product Imidazo[4,5-b]pyrazine Cyclized->Product - H₂O (Aromatization)

Figure 1: General workflow of the tandem reduction-cyclization.

Experimental Protocols

General Protocol for the One-Pot Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines

This protocol is adapted for the synthesis of the closely related and commonly studied imidazo[4,5-b]pyridine scaffold and can be optimized for pyrazine-based starting materials.

Materials:

  • 2-Amino-3-nitropyridine (or pyrazine equivalent)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-3-nitropyridine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in DMF (4 mL).

  • Addition of Reducing Agent: Prepare a 1 M aqueous solution of sodium dithionite. Add this solution (3.0 mmol, 3 mL) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any unreacted sodium dithionite and other inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and add water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-3H-imidazo[4,5-b]pyridine.

Data Presentation: Substrate Scope and Yields

The tandem reduction-cyclization protocol is compatible with a wide range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents.

EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenyl-3H-imidazo[4,5-b]pyridine85
24-Methylbenzaldehyde2-(p-Tolyl)-3H-imidazo[4,5-b]pyridine88
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-3H-imidazo[4,5-b]pyridine92
44-Chlorobenzaldehyde2-(4-Chlorophenyl)-3H-imidazo[4,5-b]pyridine82
54-Nitrobenzaldehyde2-(4-Nitrophenyl)-3H-imidazo[4,5-b]pyridine75
62-Naphthaldehyde2-(Naphthalen-2-yl)-3H-imidazo[4,5-b]pyridine80
7Furan-2-carbaldehyde2-(Furan-2-yl)-3H-imidazo[4,5-b]pyridine78

Yields are representative and may vary based on specific reaction conditions and scale.

Troubleshooting and Optimization

  • Low Yields: If yields are low, ensure the sodium dithionite solution is freshly prepared, as it can degrade over time. The reaction temperature and time can also be optimized. For less reactive aldehydes, extending the reaction time or increasing the temperature may be beneficial.

  • Side Products: The formation of side products can sometimes occur. Purification by column chromatography is crucial for obtaining the pure product. The choice of eluent for chromatography should be optimized using TLC analysis.[2]

  • Alternative Reducing Agents: While sodium dithionite is highly effective, other reducing systems such as tin(II) chloride (SnCl₂) in the presence of an acid, or catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed, although these may require different reaction conditions and may not offer the same level of chemoselectivity.[3]

Conclusion

The tandem reduction-cyclization sequence using sodium dithionite is a robust and efficient method for the synthesis of the medicinally important imidazo[4,5-b]pyrazine scaffold and its analogues. This one-pot procedure offers several advantages, including operational simplicity, mild reaction conditions, and good to excellent yields for a variety of substrates. These application notes provide a comprehensive guide for researchers and drug development professionals to utilize this powerful synthetic strategy in their work.

References

One-Pot Synthesis of Functionalized Imidazo[4,5-b]pyridine Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its structural analogy to purines allows for interactions with various biological macromolecules, leading to a broad spectrum of therapeutic applications.[1][2] These compounds are investigated as inhibitors of crucial cellular pathways, including those involving kinases like Aurora A kinase, which are often dysregulated in cancer.[1] Furthermore, their unique photophysical properties make them promising candidates for organic light-emitting diodes (OLEDs).[3] This guide provides a comprehensive overview and detailed protocols for the efficient one-pot synthesis of functionalized imidazo[4,5-b]pyridine derivatives, a strategy that offers significant advantages in terms of operational simplicity, cost-effectiveness, and time efficiency.

Introduction to Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine core is a key pharmacophore found in numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including:

  • Anticancer: As inhibitors of serine/threonine kinases such as Aurora A kinase (AURKA), which plays a critical role in mitosis and is often overexpressed in various cancers.[1] They have also been explored as poly(ADP-ribose) polymerase (PARP) inhibitors in breast cancer treatment.[1]

  • Antimicrobial: Exhibiting activity against both Gram-positive and Gram-negative bacteria.[1]

  • Anti-inflammatory: Showing potential in treating conditions like retinal ischemia by mitigating inflammatory responses.[1]

  • Antiviral and Antiparasitic: Demonstrating a broad range of activities against various viruses and parasites.[4][5]

The development of efficient synthetic methodologies to access diverse libraries of these compounds is therefore of paramount importance for drug discovery and development programs.

One-Pot Synthesis: A Streamlined Approach

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, presents an elegant and efficient strategy for constructing complex molecules like imidazo[4,5-b]pyridines. This approach minimizes solvent waste, reduces purification steps, and can lead to higher overall yields.

General Workflow for One-Pot Synthesis

A common and effective one-pot method for synthesizing 2-substituted-1H-imidazo[4,5-b]pyridines involves the condensation and subsequent oxidative cyclization of 2,3-diaminopyridine with various aldehydes.

One-Pot Synthesis Workflow reagents 2,3-Diaminopyridine + Aldehyde cyclization Condensation & Oxidative Cyclization reagents->cyclization Add solvent Solvent (e.g., Water, Ethanol) solvent->cyclization Dissolve in conditions Reaction Conditions (e.g., Heat, Catalyst) conditions->cyclization Apply workup Work-up & Purification cyclization->workup Reaction Mixture product Functionalized Imidazo[4,5-b]pyridine workup->product Isolated Product

Caption: General workflow for the one-pot synthesis of imidazo[4,5-b]pyridines.

Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols for the one-pot synthesis of functionalized imidazo[4,5-b]pyridine derivatives. The choice of starting materials and reaction conditions can be adapted to generate a wide variety of substituted products.

Protocol 1: Metal-Free Synthesis in Water

This protocol describes an environmentally benign, one-pot synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines via an air-oxidative cyclocondensation reaction.[1]

Materials:

  • 2,3-Diaminopyridine

  • Substituted aryl aldehydes

  • Water (distilled or deionized)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,3-diaminopyridine (1.0 mmol) and the desired substituted aryl aldehyde (1.0 mmol).

  • Solvent Addition: Add water (10 mL) to the flask.

  • Reaction: Stir the mixture vigorously and heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-1H-imidazo[4,5-b]pyridine.

Expected Yields: This method has been reported to provide excellent yields, typically in the range of 83-87%.[1]

Protocol 2: Palladium-Catalyzed One-Pot Synthesis

For the synthesis of N1 and C2 substituted imidazo[4,5-b]pyridines, a palladium-catalyzed amidation reaction provides a versatile route.[6]

Materials:

  • 2-Chloro-3-aminopyridine

  • Amide

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., Xantphos)

  • Base (e.g., K2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-3-aminopyridine (1.0 mmol), the corresponding amide (1.2 mmol), palladium catalyst (0.05 mmol), ligand (0.1 mmol), and base (2.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Reaction: Stir the reaction mixture and heat to the desired temperature (e.g., 100-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the base and any precipitated catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired substituted imidazo[4,5-b]pyridine.

Data Presentation

The following table summarizes representative examples of one-pot syntheses of imidazo[4,5-b]pyridine derivatives, highlighting the diversity of achievable substitutions and the corresponding yields.

Starting MaterialsCatalyst/ConditionsProductYield (%)
2,3-Diaminopyridine + BenzaldehydeWater, Reflux2-Phenyl-1H-imidazo[4,5-b]pyridine85%
2,3-Diaminopyridine + 4-ChlorobenzaldehydeWater, Reflux2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridine83%
2-Chloro-3-aminopyridine + BenzamidePd(OAc)2/Xantphos, K2CO3, Dioxane, 110 °C1-H-2-Phenylimidazo[4,5-b]pyridine~70-80%
2-Nitro-3-aminopyridine + AldehydeNa2S2O4, Aqueous media2-Substituted-3H-imidazo[4,5-b]pyridinesGood

Troubleshooting Common Issues

While one-pot syntheses are generally efficient, certain challenges may arise. Here are some common issues and their troubleshooting strategies.

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, sub-optimal pH, or presence of water in condensation reactions.Increase reaction time or temperature. For condensations with aldehydes, consider a mild oxidizing agent. For reactions with carboxylic acids, ensure acidic conditions. Use a Dean-Stark trap to remove water.[7]
Formation of Isomers Alkylation at multiple nitrogen atoms (N1, N3, N4).Modify the base and solvent system. Nonpolar solvents under basic conditions may favor alkylation at a specific nitrogen. Screen different bases (e.g., NaH, K2CO3) and solvents (e.g., DMF, THF).[7]
Incomplete Cyclization Insufficient thermal energy for the final ring-closing step.Increase the reaction temperature or switch to a higher-boiling solvent.[7]

Mechanism of Action: Inhibition of Kinase Signaling

Many functionalized imidazo[4,5-b]pyridine derivatives exert their biological effects by inhibiting protein kinases. The following diagram illustrates a simplified kinase signaling pathway and the point of intervention by an imidazo[4,5-b]pyridine inhibitor.

Kinase Inhibition cluster_cell Cell ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds kinase_cascade Downstream Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Activates cellular_response Cell Proliferation, Survival, etc. transcription_factor->cellular_response Promotes inhibitor Imidazo[4,5-b]pyridine Inhibitor inhibitor->kinase_cascade Inhibits

Caption: Simplified kinase signaling pathway inhibited by an imidazo[4,5-b]pyridine derivative.

Conclusion

The one-pot synthesis of functionalized imidazo[4,5-b]pyridine derivatives represents a powerful and efficient strategy for accessing compounds with significant therapeutic and technological potential. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel derivatives and to further investigate their applications in drug discovery and materials science. The versatility of the imidazo[4,5-b]pyridine scaffold, coupled with the efficiency of one-pot synthetic methods, ensures its continued importance in the field of chemical and pharmaceutical research.

References

Application Notes and Protocols: Accelerated Synthesis of Imidazo[4,5-b]pyridine Analogs via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to applications in oncology, virology, and anti-inflammatory therapies.[1][2] Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and laborious purification. This guide provides a detailed protocol for the microwave-assisted synthesis of 2-substituted imidazo[4,5-b]pyridine analogs, a method that dramatically accelerates reaction rates, improves yields, and promotes greener chemistry.[3][4] We will explore the mechanistic underpinnings of microwave heating, provide a robust, step-by-step experimental protocol, and offer insights into reaction optimization and product characterization.

Introduction: The Case for Microwave-Assisted Synthesis

The synthesis of imidazo[4,5-b]pyridines typically involves the cyclocondensation of a 2,3-diaminopyridine derivative with an aldehyde. Under conventional heating, this process can require several hours of reflux to achieve satisfactory conversion.[3] Microwave-assisted organic synthesis (MAOS) offers a transformative alternative.

Unlike conventional heating, which relies on slow heat transfer through conduction and convection, microwave irradiation heats the reaction mixture volumetrically and directly.[5] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent and reactants, continuously attempt to align with the rapidly oscillating electric field of the microwaves. This constant molecular motion generates friction, leading to rapid and uniform heating.[6][7]

  • Ionic Conduction: If ionic species are present, they will migrate through the solution under the influence of the electric field, generating heat through collisions.[8]

This direct energy transfer circumvents the thermal conductivity limitations of the reaction vessel, allowing for instantaneous and localized superheating of the reactants and solvent.[7] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[4][9]

Core Advantages of MAOS for Imidazo[4,5-b]pyridine Synthesis:
  • Rate Enhancement: Reaction times are significantly reduced, increasing throughput.[4]

  • Higher Yields: Rapid heating minimizes the formation of side products and thermal decomposition of reactants, often leading to cleaner reaction profiles and higher isolated yields.[3]

  • Improved Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[10]

  • Energy Efficiency: Heating only the reaction mixture, not the entire apparatus, saves considerable energy.[6]

  • Green Chemistry: The efficiency of MAOS often allows for the use of less solvent or more environmentally benign solvents.[10]

General Reaction Scheme

The most common microwave-assisted route to 2-substituted imidazo[4,5-b]pyridines involves the condensation and subsequent oxidative cyclization of a substituted 2,3-diaminopyridine with an aromatic or aliphatic aldehyde.

Experimental_Workflow A 1. Reagent Addition (Diamine + Aldehyde + Solvent in MW Vial) B 2. Vial Sealing (Secure cap) A->B C 3. Microwave Irradiation (Set Time, Temp, Power) B->C D 4. Cooling (To Room Temperature) C->D E 5. Precipitation (Pour into ice water) D->E F 6. Isolation (Vacuum Filtration) E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Characterization (NMR, MS, etc.) G->H Reaction_Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization A Diamine + Aldehyde B Schiff Base Intermediate A->B - H2O C Cyclized Intermediate B->C Tautomerization & Ring Closure D Final Imidazo[4,5-b]pyridine C->D Oxidation (-2H)

References

Troubleshooting & Optimization

Purification strategies for removing byproducts in imidazo[4,5-b]pyrazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazo[4,5-b]pyrazine synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with the purification of imidazo[4,5-b]pyrazine derivatives. As Senior Application Scientists, we have compiled field-proven insights to ensure your experimental success.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the workup and purification of your imidazo[4,5-b]pyrazine products.

Issue 1: My crude product shows multiple spots on TLC, and I'm having trouble separating them with column chromatography.

Question: I've just completed a condensation reaction between a 2,3-diaminopyrazine derivative and an aldehyde. My reaction mixture is complex, and standard silica gel chromatography is giving me poor separation with significant streaking of the main product spot. What's happening and how can I fix it?

Answer:

This is a very common issue when working with N-heterocycles like imidazo[4,5-b]pyrazines. The basic nitrogen atoms in your product can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to streaking and poor separation. Additionally, your "multiple spots" likely consist of your desired product, unreacted starting materials, and partially cyclized intermediates.

Causality and Recommended Solutions:

  • Neutralize the Stationary Phase: The most direct way to address streaking is to deactivate the acidic sites on the silica gel.

    • Protocol: Prepare your chromatography slurry and eluent with a small amount of a basic modifier. A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v) in your solvent system. Alternatively, a dilute solution of ammonia in methanol can be used.[1]

  • Optimize Your Mobile Phase: Finding the right solvent system is critical.

    • Strategy: Start with a non-polar solvent like hexane or toluene and gradually increase the polarity with ethyl acetate or dichloromethane. If your compound is highly polar, a gradient of methanol in dichloromethane or ethyl acetate may be necessary. A typical starting point for imidazo[4,5-b]pyrazines is a mixture of dichloromethane and methanol.

  • Consider an Alternative Stationary Phase: If modifying the mobile phase doesn't resolve the issue, changing your stationary phase is the next logical step.

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.[1]

    • Reversed-Phase Chromatography: For more polar imidazo[4,5-b]pyrazines, reversed-phase (C18) flash chromatography can provide excellent separation. A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[1]

Workflow for Troubleshooting Poor Chromatographic Separation:

Caption: Logic for troubleshooting poor chromatographic separation.

Issue 2: My final product is an oil and won't crystallize.

Question: After chromatography, I obtained my imidazo[4,5-b]pyrazine as a thick oil. I need a crystalline solid for characterization and downstream applications. How can I induce crystallization?

Answer:

Oiling out is common when residual solvents or minor impurities are present, or if the compound has a low melting point. The key is to systematically try different crystallization conditions.

Strategies for Inducing Crystallization:

  • Solvent Screening: The choice of solvent is paramount. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.

    • Protocol: In a small vial, dissolve a small amount of your oil in a good solvent (e.g., dichloromethane, methanol). Slowly add a poor solvent (e.g., hexane, diethyl ether, water) until the solution becomes slightly cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Physical Induction:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the supersaturated solution to act as a template for crystallization.[1]

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.

Common Crystallization Solvent Systems:

Good SolventPoor SolventPolarity Mismatch
DichloromethaneHexane / PentaneHigh
Ethyl AcetateHexaneMedium
Methanol / EthanolWater / Diethyl EtherHigh
AcetoneWaterHigh

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of imidazo[4,5-b]pyrazines from diaminopyrazines and aldehydes?

A1: The most common byproducts are typically related to incomplete reactions or side reactions of the starting materials. These can include:

  • Unreacted Starting Materials: Unconsumed 2,3-diaminopyrazine and aldehyde.

  • Amide Intermediate: If the reaction is performed under oxidative conditions, an intermediate amide may form from the reaction of the diamine with one molecule of the aldehyde, which may not fully cyclize.

  • Over-oxidation Products: In some cases, particularly with sensitive substrates, N-oxides can form on the pyrazine ring.[2]

Q2: How can I remove unreacted 2,3-diaminopyrazine from my crude product?

A2: Unreacted 2,3-diaminopyrazine is significantly more polar and has two basic amine groups compared to the cyclized imidazo[4,5-b]pyrazine product. This difference in polarity and basicity can be exploited for purification.

  • Acid Wash: During an aqueous workup, you can perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl). The more basic diaminopyrazine will be protonated and move into the aqueous layer, while your less basic product may remain in the organic layer. Be cautious, as your desired product may also have some solubility in the acidic aqueous phase. Always check all phases by TLC before discarding.

  • Chromatography: As mentioned in the troubleshooting guide, column chromatography is effective. The highly polar diaminopyrazine will have a very low Rf value and will likely stick to the baseline on silica gel, allowing for easy separation from your product.

Q3: I am performing a reaction that involves a palladium catalyst. How do I remove residual palladium from my final product?

A3: Removing residual heavy metals is crucial, especially in drug development.

  • Filtration: Passing your reaction mixture through a pad of Celite® can remove some of the precipitated palladium.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like ammonium chloride can help sequester and remove palladium salts.[3]

  • Specialized Scavengers: For very low levels of palladium, commercially available metal scavengers (resins or silica-based) with functional groups that bind to palladium can be very effective. You can either stir the crude product solution with the scavenger or pass it through a cartridge containing the scavenger.

Purification Strategy Decision Tree:

Purification_Strategy Start Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., Water, Brine, Dilute Acid/Base) Start->Aqueous_Workup Liquid_Liquid Liquid-Liquid Extraction Aqueous_Workup->Liquid_Liquid Precipitation Precipitation / Crystallization Liquid_Liquid->Precipitation Product is a Solid Chromatography Column Chromatography Liquid_Liquid->Chromatography Product is an Oil or Mixture Final_Product Pure Product Precipitation->Final_Product Chromatography->Final_Product

Caption: General decision tree for purification strategy.

Experimental Protocols

Protocol 1: General Column Chromatography for a Basic Imidazo[4,5-b]pyrazine
  • Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the chromatography eluent. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of your crude product) and dry it under reduced pressure to obtain a free-flowing powder. This is known as "dry loading" and generally gives better separation than loading the sample as a solution ("wet loading").

  • Column Packing: Prepare a silica gel column using a slurry of silica in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate with 1% Triethylamine).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with your solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move your compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified imidazo[4,5-b]pyrazine.

Protocol 2: Recrystallization from a Solvent/Anti-Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve your crude solid or oil in a minimum amount of a hot "good" solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (anti-solvent), such as water or hexane, dropwise until you observe persistent cloudiness.

  • Re-dissolution: Add a few drops of the hot "good" solvent to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Optimizing Cyclization Reactions of Diaminopyrazine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of pteridine derivatives through the cyclization of diaminopyrazine precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction conditions for higher yields and purity.

Introduction to Pteridine Synthesis

Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] They are integral to various biological processes, and their derivatives are investigated as potential therapeutic agents for a range of diseases, including cancer and inflammatory disorders.[3] The synthesis of pteridines often involves the cyclization of a diaminopyrimidine or a functionalized pyrazine precursor. While several synthetic routes exist, each presents its own set of challenges, from low yields to the formation of hard-to-separate regioisomers.[4][5] This guide will focus on providing practical solutions to these common issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cyclization of diaminopyrazine precursors and offers systematic approaches to resolving them.

Issue 1: Low or No Product Yield

A low yield of the desired pteridine product is one of the most frequent challenges. The root cause can often be traced back to suboptimal reaction conditions, reagent quality, or issues during the work-up and purification.

Potential Causes & Recommended Solutions

Potential CauseRecommended SolutionScientific Rationale
Suboptimal Temperature Verify the reaction temperature with a calibrated thermometer. Some reactions require reflux, while others proceed at room temperature.[4] Experiment with a temperature gradient to find the optimal condition for your specific substrates.Reaction kinetics are highly temperature-dependent. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or products.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Extend the reaction time if starting material is still present.Cyclization reactions can be slow. It is crucial to ensure the reaction has gone to completion before quenching and work-up to maximize yield.
Oxidation of Reagents/Products If working with reduced pterins or other oxygen-sensitive compounds, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]Reduced pteridines are susceptible to oxidation, which can lead to the formation of undesired byproducts and a lower yield of the target compound.
Poor Reagent or Solvent Quality Use high-purity, dry solvents, especially for moisture-sensitive reactions.[4] Ensure the purity of your diaminopyrazine precursor and dicarbonyl compound, as impurities can lead to side reactions.[4]Water and other impurities in solvents can react with starting materials or intermediates, leading to side product formation. Impurities in reagents can introduce competing reactions.
Product Loss During Work-up Pteridines exhibit a wide range of solubilities.[4] Select an appropriate solvent system for extraction and perform multiple extractions to ensure complete recovery of the product.Inefficient extraction is a common source of product loss. The choice of solvent should be based on the polarity and solubility of the target pteridine derivative.

Experimental Protocol: Monitoring Reaction Progress by TLC

  • Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline in pencil. Mark three lanes: one for the starting material (diaminopyrazine precursor), one for the reaction mixture, and a "co-spot" lane where both the starting material and reaction mixture will be applied.[6]

  • Spot the Plate: Using a capillary tube, apply a small spot of a dilute solution of the starting material in a suitable solvent to the first and second lanes. Then, carefully take an aliquot from your reaction mixture and spot it in the second and third lanes.[6]

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[7] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[7]

  • Analyze the Results: The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and a new spot corresponding to the product has appeared.[6]

Issue 2: Formation of Regioisomers

When using an unsymmetrical dicarbonyl compound in the Gabriel-Isay synthesis, the formation of a mixture of C6 and C7 substituted regioisomers is a common problem.[4][5]

Strategies for Controlling Regioselectivity

StrategyDescriptionScientific Rationale
pH Control The pH of the reaction medium can significantly influence the regioselectivity. For instance, in the reaction of 2,4,5,6-tetraaminopyrimidine with benzylglyoxal, a pH of 9-10 favors the formation of the 7-substituted isomer.[4]The nucleophilicity of the two amino groups on the diaminopyrimidine can be modulated by pH. At a specific pH, one amino group may be more reactive, leading to a preferential attack on one of the carbonyl groups of the dicarbonyl compound.
Regioselective Synthetic Routes Employ a synthetic method that is inherently regioselective, such as the Timmis Synthesis . This method involves the reaction of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[4][5] The Polonovski–Boon Cyclization is another regiospecific method for synthesizing dihydropterin derivatives.[4][5]These methods are designed to proceed through intermediates that favor the formation of a single regioisomer, thus avoiding the need for isomer separation later on.
Separation of Isomers If the formation of isomers is unavoidable, they can often be separated by chromatographic techniques such as column chromatography or HPLC.[5] Fractional crystallization can also be effective. The formation of sulfite adducts at a pH of ~4 can alter the solubility of the isomers, facilitating their separation.[5]Regioisomers often have slightly different physical properties, such as polarity and solubility, which can be exploited for their separation.

Visualization: Gabriel-Isay Condensation and the Formation of Regioisomers

G cluster_reactants Reactants cluster_products Products Diaminopyrimidine Diaminopyrimidine C6-substituted\nPteridine C6-substituted Pteridine Diaminopyrimidine->C6-substituted\nPteridine Attack at C6 C7-substituted\nPteridine C7-substituted Pteridine Diaminopyrimidine->C7-substituted\nPteridine Attack at C5 Unsymmetrical\nDicarbonyl Unsymmetrical Dicarbonyl Unsymmetrical\nDicarbonyl->C6-substituted\nPteridine Unsymmetrical\nDicarbonyl->C7-substituted\nPteridine

Caption: Formation of regioisomers in pteridine synthesis.

Issue 3: Product Purification and Stability

Pteridine derivatives can be challenging to purify due to their poor solubility and potential instability.

Purification and Handling Recommendations

  • Degradation on Silica Gel: Some pteridine derivatives are unstable on silica gel.[4] If you observe streaking or decomposition during column chromatography, consider alternative purification methods such as recrystallization or preparative HPLC. Minimizing the time the compound spends on the column is also advisable.[4]

  • Poor Solubility: Pteridines and their precursors often have limited solubility in common organic solvents.[4] This can make purification by chromatography and recrystallization difficult. Experiment with a range of solvent systems, including polar aprotic solvents like DMF or DMSO, to find a suitable one for your compound.

  • Slow Precipitation: The precipitation or crystallization of pteridines can be a slow process, sometimes taking several days. Gentle agitation of the solution can help to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pteridines?

A1: The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. The most common methods include:

  • Gabriel-Isay Synthesis: This widely used method involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.[4][5]

  • Timmis Synthesis: A regioselective method that is particularly useful for avoiding the formation of isomers.[4][5]

  • Taylor Synthesis: In this approach, the pyrimidine ring is constructed onto a pre-existing, functionalized pyrazine ring.[4][5]

  • Polonovski–Boon Synthesis: This method provides a regiospecific route to semi-reduced 7,8-dihydropterins.[4][5]

Q2: How does the choice of solvent affect my pteridine synthesis?

A2: The solvent plays a crucial role in pteridine synthesis. It can influence the reaction rate, yield, and in some cases, the regioselectivity. The primary consideration is the solubility of the reactants, as many pteridine precursors have poor solubility.[4] The polarity of the solvent can also affect the relative nucleophilicity of the amino groups in the diaminopyrimidine precursor, thereby influencing the regiochemical outcome of the reaction.

Q3: How can I confirm the structure of my product and distinguish between regioisomers?

A3: A combination of spectroscopic techniques is typically used to confirm the structure of the synthesized pteridine.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structure elucidation. The chemical shifts and coupling patterns of the protons on the pteridine ring system can help to distinguish between C6 and C7 regioisomers.[5][8]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.

  • FTIR Spectroscopy: Infrared spectroscopy can be used to identify the presence of key functional groups in the molecule.

Visualization: General Experimental Workflow for Pteridine Synthesis

workflow start Start reagents Select & Prepare Diaminopyrazine & Dicarbonyl Reagents start->reagents reaction Cyclization Reaction (e.g., Gabriel-Isay) reagents->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization, or HPLC) workup->purification characterization Characterization (NMR, MS, FTIR) purification->characterization end Pure Pteridine Product characterization->end

Caption: A typical workflow for pteridine synthesis.

Conclusion

The synthesis of pteridines is a rich and rewarding area of organic chemistry, with significant implications for drug discovery and development. While challenges such as low yields and the formation of regioisomers are common, a systematic and informed approach to optimizing reaction conditions can lead to successful outcomes. This guide provides a foundation for troubleshooting common problems and making informed decisions in your experimental design. Remember that each substrate is unique, and some level of optimization will always be necessary to achieve the best results.

References

Troubleshooting unexpected side reactions in palladium-catalyzed amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed amination, commonly known as the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected side reactions and suboptimal results. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reactions.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile method for forming C–N bonds, a transformation of immense importance in pharmaceuticals, materials science, and fine chemicals.[1][2] Despite its utility, the reaction is sensitive to a variety of parameters, and chemists often encounter frustrating side reactions that can derail a synthesis. This guide is structured to help you diagnose and solve these common issues.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific problems you might observe in your reaction analysis (TLC, GC-MS, LC-MS, NMR) and provides a systematic approach to resolving them.

Problem 1: Hydrodehalogenation (or Hydrode-OTf, etc.) of the Aryl Electrophile

This is one of the most common side reactions, where the aryl halide (or pseudohalide) is reduced to the corresponding arene, consuming your starting material without forming the desired product.

Symptoms:

  • Presence of Ar-H peak in GC-MS or NMR.

  • Consumption of aryl halide starting material without a corresponding increase in the desired C–N coupled product.

  • Formation of an imine byproduct derived from the amine coupling partner.[1]

Potential Causes (The "Why"):

Hydrodehalogenation primarily occurs via two mechanistic pathways that compete with the desired productive reductive elimination:

  • β-Hydride Elimination: This is the most frequent cause, especially with primary amines.[1][3] After the palladium-amido complex is formed, a β-hydrogen from the amine's alkyl group can be transferred to the palladium center.[4][5] This forms a palladium-hydride species and an imine. The palladium-hydride can then reductively eliminate with the aryl group to form the undesired Ar-H product and regenerate the Pd(0) catalyst.[1]

  • Reaction with Hydride Sources: Trace water, alcohols (if used as solvent), or even the amine itself can act as hydride sources, particularly at elevated temperatures, leading to the formation of palladium-hydride intermediates that cause reduction.[6]

Troubleshooting Strategies (The "How"):

  • Ligand Selection is Critical: The choice of phosphine ligand is the most powerful tool to suppress β-hydride elimination.

    • Increase Steric Bulk: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[1][7] The steric hindrance provided by these ligands destabilizes the three-coordinate intermediate required for β-hydride elimination and promotes the desired C-N reductive elimination.[1][8]

    • Use Bidentate Ligands: Chelating bidentate ligands like BINAP or DPPF can suppress β-hydride elimination by preventing an open coordination site on the palladium, which is necessary for the elimination to occur.[1]

  • Base and Solvent Optimization:

    • Weaker Bases: For sensitive substrates, strong bases like NaOtBu can promote side reactions. Consider switching to weaker carbonate or phosphate bases (e.g., K₃PO₄, Cs₂CO₃), though this may require higher temperatures.[9]

    • Aprotic Solvents: Use rigorously dried, aprotic solvents like toluene or dioxane. Avoid alcohol-based solvents unless the protocol specifically calls for them, as they can be hydride donors.[10]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate side reactions like β-hydride elimination.

Problem 2: Homocoupling of the Aryl Halide (Biaryl Formation)

This side reaction leads to the formation of an Ar-Ar bond, resulting in a biaryl impurity that can be difficult to separate from the desired product.

Symptoms:

  • Detection of a symmetrical biaryl (Ar-Ar) byproduct by MS or NMR.

  • This is often more prevalent with electron-rich aryl halides.

Potential Causes (The "Why"):

Biaryl formation is essentially an Ullmann-type homocoupling reaction that can be catalyzed by palladium.[10][11][12] It can occur through several pathways:

  • Reductive Coupling: Two molecules of the aryl halide can react with the Pd(0) catalyst in a reductive process, often facilitated by a reducing agent in the reaction mixture (which could be the amine, solvent, or impurities).[10][13]

  • Transmetalation Pathway: If organometallic intermediates are formed (e.g., from reaction with certain bases or additives), they can transmetalate with the Pd-Ar-X complex, leading to a Pd-Ar-Ar' species that reductively eliminates to the biaryl.

Troubleshooting Strategies (The "How"):

  • Optimize Catalyst System:

    • Ligand Choice: Phosphite ligands have been reported to promote homocoupling in some systems; ensure your phosphine ligand is high purity.[11] Using bulky biarylphosphine ligands can often disfavor the formation of intermediates leading to homocoupling.

    • Palladium Source: Ensure the palladium source is of high quality. Some palladium sources or pre-catalysts are more prone to forming species that catalyze homocoupling.

  • Control Reaction Conditions:

    • Lower Temperature: Like hydrodehalogenation, homocoupling is often more pronounced at higher temperatures.

    • Base Selection: The choice of base can influence this side reaction. Screen different bases (e.g., NaOtBu vs. K₂CO₃) to see if the side reaction is suppressed.

    • Exclude Reductants: Ensure the reaction is performed under an inert atmosphere and with anhydrous solvents to minimize the presence of adventitious reducing agents.[13]

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or stalls completely. What's the first thing I should check?

A1: The most common and frequently underestimated reason for a failed Buchwald-Hartwig reaction is the poor solubility of the reagents, especially the inorganic base (like K₂CO₃ or K₃PO₄).[9][14] If the base isn't at least partially soluble, it cannot effectively deprotonate the amine-palladium complex.

  • Solution: Try a different solvent or a solvent mixture (e.g., toluene/dioxane) to improve solubility.[14] Gentle heating can also help. For particularly stubborn cases, consider a more soluble organic base like LHMDS, but be mindful of substrate compatibility.[14]

Q2: I'm using an aryl iodide, which is supposed to be more reactive, but my yields are poor. Why?

A2: While aryl iodides undergo oxidative addition faster than bromides or chlorides, the iodide anion generated during the reaction can be an inhibitor.[14][15] It can form unreactive palladium-iodide dimer species that precipitate from the reaction, effectively removing the catalyst from the active cycle.[14][15] This can make the effective reactivity order Ar-Br > Ar-Cl > Ar-I in some cases.[14]

  • Solution: Using bidentate ligands like BINAP or DPPF can help prevent the formation of these inactive dimers.[1] Alternatively, switching to the corresponding aryl bromide may provide better results.

Q3: How do I choose the right ligand? There are so many.

A3: Ligand choice is substrate-dependent, but there are excellent starting points. The evolution of dialkylbiaryl phosphine ligands by the Buchwald group has provided highly active and versatile catalysts.[1]

Ligand FamilyKey Features & Typical Applications
Monodentate Biarylphosphines
XPhos, SPhos, RuPhosVery bulky and electron-rich. Excellent general ligands for a wide range of aryl chlorides, bromides, and primary/secondary amines. Good at preventing β-hydride elimination.[1][7]
BrettPhosSpecifically developed for coupling primary amines and amides, which are often challenging substrates.[15]
Bidentate Ligands
BINAP, DPPF"First-generation" chelating ligands. Still very effective, particularly for aryl iodides and triflates, and can help suppress catalyst deactivation and β-hydride elimination.[1]
XantphosA wide bite-angle bidentate ligand, useful for controlling reactivity and preventing side reactions.

Q4: Can I run my reaction open to the air?

A4: Generally, no. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II). While some modern, highly robust pre-catalysts show some air stability, best practice is to assemble the reaction under an inert atmosphere (Nitrogen or Argon) using degassed solvents. This prevents catalyst deactivation and ensures reproducibility.

Visualizing the Process

To better understand the reaction and potential pitfalls, refer to the diagrams below.

Catalytic Cycle and Common Side Reactions

Buchwald_Hartwig_Cycle cluster_main Productive Catalytic Cycle cluster_side Side Reaction Pathway pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [L-Pd(II)(Ar)(AmineH)]+X- oa_complex->amine_complex Amine Coordination (+ AmineH) amido_complex L-Pd(II)(Ar)(Amine) amine_complex->amido_complex Deprotonation (- Base-H+X-) amido_complex:w->pd0:e Reductive Elimination imine Imine amido_complex->imine pd_hydride L-Pd(II)(Ar)(H) amido_complex->pd_hydride β-Hydride Elimination product Ar-Amine (Desired Product) amido_complex->product hydrodehalogenation Ar-H (Hydrodehalogenation) pd_hydride->hydrodehalogenation Reductive Elimination

Caption: The productive Buchwald-Hartwig cycle and the competing β-hydride elimination pathway.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Problem (Low Yield / Byproducts) check_solubility Is the base soluble? start->check_solubility sol_no No check_solubility->sol_no No sol_yes Yes check_solubility->sol_yes Yes check_byproducts What is the main byproduct? byprod_hdh Ar-H (Hydrodehalogenation) check_byproducts->byprod_hdh Ar-H byprod_homo Ar-Ar (Homocoupling) check_byproducts->byprod_homo Ar-Ar byprod_other Decomposition / No Reaction check_byproducts->byprod_other Other change_solvent Change solvent or use a soluble base (LHMDS) sol_no->change_solvent sol_yes->check_byproducts hdh_solution Use bulkier ligand (XPhos) or bidentate ligand (BINAP). Lower temperature. byprod_hdh->hdh_solution homo_solution Lower temperature. Screen bases. Check Pd source purity. byprod_homo->homo_solution other_solution Check starting material purity. Screen ligands/bases/solvents. Use a pre-catalyst. byprod_other->other_solution

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

Experimental Protocols

Protocol: General Procedure for Small-Scale Reaction Screening

This protocol provides a template for screening ligands and bases to optimize your reaction. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).

Materials:

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle pre-catalyst)

  • Phosphine Ligand

  • Aryl Halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Base (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried 2-dram vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Preparation: In a glovebox, add the palladium pre-catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%, typically L:Pd = 2:1) to the vial.

  • Add Solids: Add the aryl halide (e.g., 0.2 mmol) and the base (e.g., NaOtBu or Cs₂CO₃).

  • Add Liquids: Add the anhydrous, degassed solvent (~0.2 M concentration) followed by the amine.

  • Reaction: Seal the vial tightly with the cap. Remove it from the glovebox and place it in a pre-heated aluminum heating block on a magnetic stir plate.

  • Monitoring: After the specified time (e.g., 2-24 hours), remove the vial and allow it to cool to room temperature. Take a small aliquot, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine conversion and identify products.

  • Optimization: Repeat the procedure, changing one variable at a time (e.g., ligand, base, solvent, temperature) to find the optimal conditions.

References

Enhancing the potency and selectivity of imidazo[4,5-b]pyrazin-2-one inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the development of imidazo[4,5-b]pyrazin-2-one based inhibitors. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on enhancing the potency and selectivity of this promising class of molecules. Here, we address common challenges encountered during synthesis, optimization, and biological evaluation through a series of frequently asked questions and detailed troubleshooting guides. Our approach is grounded in established scientific principles and field-proven insights to accelerate your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the initial phases of working with imidazo[4,5-b]pyrazin-2-one inhibitors.

Q1: My initial imidazo[4,5-b]pyrazin-2-one hit compound shows low micromolar potency. What are the first steps to improve its activity?

A1: Low initial potency is a common starting point in drug discovery. A systematic approach to understanding the Structure-Activity Relationship (SAR) is crucial. We recommend the following initial strategies:

  • Analyze Existing SAR Data: Review the literature for known imidazo[4,5-b]pyrazine or bioisosteric scaffolds to understand which positions on the core are most amenable to modification. For many kinase inhibitors, substitutions at positions analogous to C2, C6, and N7 of the purine scaffold can significantly impact potency.[1]

  • Computational Modeling: Employ molecular docking to predict the binding mode of your inhibitor within the target's ATP-binding site. This can reveal key hydrogen bonds, hydrophobic interactions, and potential steric clashes, thereby guiding the rational design of new analogs.[2]

  • Scaffold Hopping: If simple substitutions do not yield significant gains, consider minor modifications to the core scaffold. For instance, exploring related heterocyclic systems like imidazo[4,5-b]pyridines may offer alternative interaction points with the target protein.[1][3][4]

Q2: I'm observing off-target activity with my lead compound. How can I enhance its selectivity?

A2: Achieving selectivity is paramount for minimizing potential toxicity and side effects. Consider these strategies to improve the selectivity profile of your inhibitor:

  • Exploit Subtle Differences in ATP-Binding Sites: While the ATP-binding pocket is highly conserved across the kinome, minor variations in amino acid residues outside the hinge region can be exploited. Designing modifications that interact with these less conserved regions can confer selectivity.[5][6]

  • Introduce Steric Bulk: The introduction of bulky substituents can create steric hindrance that prevents binding to the more constrained ATP-binding sites of off-target kinases while still allowing for interaction with the intended target.[1]

  • Kinome Profiling: A broad kinase panel screening is essential to understand the selectivity profile of your compound. This data will identify off-targets and inform the design of more selective inhibitors.[7][8]

Q3: My synthesis of the imidazo[4,5-b]pyrazin-2-one core is low-yielding. What are the common pitfalls?

A3: The synthesis of heterocyclic scaffolds can be challenging. For imidazo[4,5-b]pyrazine derivatives, common issues include:

  • Incomplete Cyclization: The condensation reaction to form the imidazole ring may not go to completion. This can be due to suboptimal reaction temperature, time, or pH. For condensations involving aldehydes, oxidative conditions are often required for the final aromatization step.[9]

  • Side Reactions: The starting materials, particularly diamino-heterocycles, can be prone to side reactions. Careful control of the reaction conditions, including the choice of solvent and base, is critical to minimize the formation of byproducts.[9][10]

  • Purification Losses: The polarity of the imidazo[4,5-b]pyrazin-2-one core can lead to significant product loss during workup and chromatographic purification. Optimizing extraction and chromatography conditions for your specific derivative is essential.[9]

Part 2: Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for overcoming specific experimental hurdles.

Troubleshooting Guide 1: Improving Inhibitor Potency

Issue: Iterative modifications to the peripheral substituents of the imidazo[4,5-b]pyrazin-2-one core have resulted in only marginal improvements in potency (less than 5-fold).

Causality Analysis: This plateau in potency often suggests that the core scaffold itself may not be optimally positioned within the ATP-binding site to engage in key interactions, or that the initial hit occupies a region of the binding site that is not amenable to significant affinity gains through simple substitutions.

Troubleshooting Workflow:

G start Potency Plateau Observed sar Analyze SAR Data (Identify vectors for modification) start->sar docking Perform Molecular Docking (Predict binding mode) sar->docking key_interactions Are key hinge interactions present? docking->key_interactions yes_interactions Explore modifications to exploit secondary binding pockets key_interactions->yes_interactions Yes no_interactions Consider Scaffold Hopping or Bioisosteric Replacement key_interactions->no_interactions No resynthesis Synthesize and Test New Analogs yes_interactions->resynthesis scaffold_hop Bioisosteric Replacement of the Core (e.g., imidazo[1,2-a]pyrazine) no_interactions->scaffold_hop scaffold_hop->resynthesis evaluation Evaluate Potency (IC50) resynthesis->evaluation

Caption: Workflow for overcoming potency plateaus.

Step-by-Step Protocol:

  • Re-evaluate SAR and Docking:

    • Action: Carefully re-examine your existing SAR data in conjunction with molecular docking studies. Pay close attention to the predicted binding mode.

    • Rationale: Ensure that the core is making the expected interactions with the kinase hinge region. If not, the initial binding hypothesis may be incorrect.

  • Consider Bioisosteric Replacement:

    • Action: If hinge interactions are suboptimal, consider bioisosteric replacements for the imidazo[4,5-b]pyrazin-2-one core. Bioisosteres are functional groups with similar steric and electronic properties that can alter the molecule's interaction profile.[11][12] Examples include imidazo[1,2-a]pyrazines or pyrrolo[2,3-b]pyrazines.[13][14]

    • Rationale: A different core may present the substituents in a more favorable orientation for binding or introduce new interaction points.

  • Explore Vectorial Changes:

    • Action: If the core binding seems appropriate, explore modifications that extend into different vectors of the ATP binding site.

    • Rationale: This can help to pick up additional interactions with more remote and often less conserved residues, which can also enhance selectivity.

Troubleshooting Guide 2: Enhancing Inhibitor Selectivity

Issue: A potent inhibitor demonstrates activity against several closely related kinases, making it unsuitable for further development.

Causality Analysis: Lack of selectivity often arises from the inhibitor primarily interacting with highly conserved residues within the ATP-binding site of multiple kinases. Achieving selectivity requires exploiting the subtle differences that do exist.

Selectivity Enhancement Strategy:

G start Poor Selectivity Identified profile Comprehensive Kinome Profiling (Identify off-targets) start->profile structural_analysis Structural Overlay of Target and Off-Target Kinases profile->structural_analysis differences Identify Key Amino Acid Differences in Binding Pockets structural_analysis->differences design Design Modifications to Exploit Steric or Electrostatic Differences differences->design synthesis Synthesize Focused Library design->synthesis testing Screen Against Target and Key Off-Targets synthesis->testing

Caption: Strategy for improving inhibitor selectivity.

Step-by-Step Protocol:

  • Comprehensive Kinome Profiling:

    • Action: If not already done, perform a broad kinase selectivity panel screen (e.g., against >100 kinases) at a single high concentration (e.g., 1 µM).[8]

    • Rationale: This provides a global view of your inhibitor's selectivity and identifies the most problematic off-targets.

  • Structural Analysis:

    • Action: Obtain crystal structures or reliable homology models of your primary target and key off-targets. Superimpose the ATP-binding sites.

    • Rationale: This will allow you to visually identify subtle differences in the size, shape, and electrostatic potential of the binding pockets that can be exploited.

  • Rational Design Based on Structural Differences:

    • Action: Design modifications that introduce steric bulk or specific electronic interactions (e.g., hydrogen bond donors/acceptors) that are favored by the target kinase but disfavored by the off-target kinases.

    • Rationale: For example, if an off-target has a smaller gatekeeper residue, a bulkier substituent on your inhibitor may be sterically hindered from binding to the off-target while still being accommodated by the primary target.

Part 3: Experimental Protocols

This section provides detailed protocols for key assays in the evaluation of imidazo[4,5-b]pyrazin-2-one inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal that is inversely proportional to the kinase inhibition.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test inhibitor (e.g., imidazo[4,5-b]pyrazin-2-one derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution series of the inhibitor in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Protocol 2: Kinase Selectivity Profiling

Principle: To assess the selectivity of an inhibitor, it is tested against a panel of kinases. A common approach is to perform single-point inhibition assays followed by IC50 determination for the most potently inhibited kinases.

Procedure:

  • Primary Screen:

    • Test the inhibitor at a single, high concentration (e.g., 1 or 10 µM) against a broad panel of kinases using a suitable kinase assay format (e.g., the luminescence-based assay described above).

    • Calculate the percent inhibition for each kinase relative to a DMSO control.

  • Secondary Screen (IC50 Determination):

    • For any kinases that show significant inhibition in the primary screen (e.g., >70% inhibition), perform a full dose-response experiment to determine the IC50 value as described in Protocol 1.[8]

  • Data Analysis and Visualization:

    • The selectivity of the inhibitor can be quantified using various metrics, such as the selectivity score or entropy score.[16]

    • The results are often visualized as a dendrogram or a "kinome map" to provide a clear representation of the inhibitor's selectivity profile.

Data Presentation: Example IC50 and Selectivity Data

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity (Fold vs. Off-Target 1)
IM-01 151500>10,000100
IM-02 8240500030
IM-03 2505008002

This table provides a clear and concise summary of potency and selectivity data for a series of hypothetical imidazo[4,5-b]pyrazin-2-one inhibitors.

Part 4: References

  • Bamborough, P., et al. (2011). Fragment-based discovery of a potent and selective inhibitor of the LRRK2 pathogenic G2019S mutant. Journal of Medicinal Chemistry, 54(17), 6037-6047.

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051.

  • Promega Corporation. (2022). ADP-Glo™ Kinase Assay Technical Manual.

  • Fedorov, O., et al. (2010). A systematic analysis of the kinome of an early-diverging eukaryote, Giardia lamblia. Genome Biology, 11(9), R90.

  • Liu, Y., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry, 24(18), 4281-4290.

  • Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. Journal of Medicinal Chemistry, 50(23), 5773-5779.

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology, 25(9), 1035-1044.

  • BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1903-1917.

  • Gobis, K., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(17), 3071.

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.

  • Elgawish, M. S., et al. (2023). Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. RSC Medicinal Chemistry, 14(11), 2136-2157.

  • Montanari, S., & Caporuscio, F. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. International Journal of Molecular Sciences, 25(9), 5029.

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.

  • Rosenberg, A. J., et al. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1760-1763.

  • Chen, Y., et al. (2024). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 15(1), 1-16.

  • BenchChem. (2025). Technical Support Center: Enhancing the Potency of Imidazo[4,5-b]pyrazine-Based Inhibitors.

  • Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 238, 114467.

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8687-8701.

  • Al-Hujaily, E. M., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals, 18(1), 1.

  • Amer, A. M., et al. (2003). On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives. Monatshefte für Chemie/Chemical Monthly, 134(2), 247-253.

  • Gelin, C. F., et al. (2021). Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor. ACS Omega, 6(35), 22831-22843.

  • Gelin, C. F., et al. (2021). Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor. ACS Omega, 6(35), 22831-22843.

  • El-Gazzar, M. G., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 69-90.

  • Denny, W. A., et al. (2002). Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. Journal of Medicinal Chemistry, 45(20), 4381-4391.

  • Meng, Z., et al. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 592-598.

  • Hranjec, M., et al. (2017). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 22(11), 1894.

  • Kandeel, M. M., et al. (2019). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Bioorganic Chemistry, 85, 367-376.

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

  • Kovalenko, S. M., et al. (2018). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][6][7]triazino[2,3-c]quinazolines. Molecules, 23(10), 2690.

  • Yamazaki, Y., et al. (1989). Synthesis and biological activity of some imidazo(4,5-b)pyrazines and their ribonucleosides as purine analogs. Journal of Medicinal Chemistry, 32(8), 1784-1789.

  • Meng, Z., et al. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 592-598.

References

Addressing off-target effects of imidazo[4,5-b]pyrazin-2-one in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing imidazo[4,5-b]pyrazin-2-one based compounds. This guide is designed to provide expert-driven insights and actionable troubleshooting strategies to help you navigate the complexities of cellular assays, particularly in addressing and mitigating potential off-target effects. Our goal is to ensure the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered when working with imidazo[4,5-b]pyrazin-2-one compounds in a cellular context.

Q1: We are observing significant cell death in our cultures even at low concentrations of our compound. What are the likely causes?

A1: Unexpected cytotoxicity can stem from several sources. It is critical to determine if the cell death is due to the intended on-target effect, a specific off-target interaction, or a non-specific artifact.[1] Potential causes include:

  • On-Target Toxicity: The intended target may be essential for cell survival in your specific cell model.

  • Off-Target Toxicity: The compound may be potently inhibiting one or more unintended proteins (e.g., essential kinases) that are critical for cell viability.[2]

  • Compound-Related Artifacts: The compound itself may be unstable in the culture medium, leading to toxic degradation products, or it may have poor solubility, causing it to precipitate and induce cellular stress.

  • Experimental Conditions: Issues with the cell culture itself, such as mycoplasma contamination or poor cell health, can sensitize cells to any treatment.[1]

Q2: How can we differentiate between on-target and off-target effects in our cellular phenotype?

A2: This is a central challenge in drug discovery. A multi-pronged approach is necessary for confident target validation.[3] Key strategies include:

  • Use of Control Compounds: Employ a structurally related but biologically inactive analog of your compound as a negative control.[4] If the inactive analog does not produce the phenotype, it strengthens the case for a specific biological interaction.

  • Orthogonal Validation: Use multiple, structurally distinct inhibitors that target the same protein.[4] If they all produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to deplete the intended target protein.[2][4] The resulting phenotype should mimic the effect of your inhibitor. A rescue experiment, where you re-express the target in a knockout cell line, should reverse the inhibitor's effect.

  • Kinase Selectivity Profiling: Screen your compound against a large panel of kinases to identify potential off-target interactions that could explain the observed phenotype.[5][6][7]

Q3: My compound shows high potency in a biochemical (enzymatic) assay but is much weaker in my cellular assay. What explains this discrepancy?

A3: A drop in potency between biochemical and cellular assays is common and can be attributed to several factors related to the complex cellular environment:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[8]

  • Active Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its intracellular concentration.[8]

  • High Protein Binding: The compound may bind extensively to proteins in the cell culture serum or within the cell, reducing the free concentration available to engage the target.

  • Compound Metabolism: The cells may metabolize the compound into a less active or inactive form.

  • High Intracellular ATP: For ATP-competitive inhibitors, the high concentration of ATP in cells (millimolar range) compared to that in many biochemical assays (micromolar range) creates a competitive environment that can significantly reduce the inhibitor's apparent potency.[9]

Q4: What are the essential controls I must include in my cellular experiments with these inhibitors?

A4: Robust and well-designed controls are non-negotiable for generating reliable data.[4] Every experiment should include:

  • Vehicle Control: Treats cells with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound. This accounts for any effects of the solvent itself.[4]

  • Untreated Control: Cells that are handled identically but receive no treatment. This establishes the baseline health and behavior of the cells.

  • Positive Control: A well-characterized compound known to produce the expected effect through the target of interest.[4] This confirms that your assay system is working correctly.

  • Negative Control Compound: A structurally similar but inactive analog of your test compound. This helps differentiate specific, on-target effects from non-specific or off-target activities.[4]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for systematically investigating and resolving common experimental problems.

Guide 1: Investigating Unexpected or High Cytotoxicity

Observing unexpected cell death can confound results. This workflow helps dissect the root cause.

G A Start: Unexpected Cytotoxicity Observed B Step 1: Confirm Cytotoxicity (Dose-Response & Time-Course) A->B C Step 2: Characterize Mode of Cell Death (Apoptosis vs. Necrosis) B->C D Is cytotoxicity observed with inactive analog control? C->D  Perform Experiment E Likely Non-Specific Toxicity or Compound Artifact D->E Yes G Does genetic knockdown/knockout of primary target cause cytotoxicity? D->G No F Step 3: Assess Off-Target Profile (Kinase Panel Screen) I Potential Off-Target Toxicity F->I  Potent Off-Targets Identified G->F No H Potential On-Target Toxicity G->H Yes J Step 4: Validate Causal Link (SAR & Orthogonal Inhibitors) H->J I->J

Caption: Workflow for diagnosing the cause of unexpected cytotoxicity.

First, confirm the observation with a robust quantitative assay. Do not rely solely on visual inspection.

Protocol 1: MTT Cell Viability Assay This assay measures the metabolic activity of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[10]

  • Compound Treatment: Prepare serial dilutions of your imidazo[4,5-b]pyrazin-2-one compound. Treat cells for a range of time points (e.g., 24, 48, 72 hours). Include vehicle and untreated controls.[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the crystals.[10]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.[10][11]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control to determine the IC50 value.[10]

Understanding whether the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis) provides mechanistic clues.

Protocol 2: Annexin V and Propidium Iodide (PI) Apoptosis Assay This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with your compound at relevant concentrations (e.g., 1x, 5x, and 10x the IC50 from the viability assay). Include appropriate controls.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells.

  • Staining: Wash cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Interpretation Table

Cell Population Annexin V Staining Propidium Iodide (PI) Staining Interpretation
Viable Negative Negative Healthy cell membrane and no apoptosis initiation.
Early Apoptosis Positive Negative Phosphatidylserine has flipped to the outer membrane, but the membrane remains intact.
Late Apoptosis/Necrosis Positive Positive Loss of membrane integrity following apoptosis.

| Primary Necrosis | Negative | Positive | Primary loss of membrane integrity without apoptotic markers. |

Guide 2: Deconvoluting On-Target vs. Off-Target Effects

If the observed phenotype (e.g., inhibition of proliferation, pathway modulation) is not due to non-specific toxicity, you must rigorously validate that it is mediated by your intended target.

G cluster_0 Cellular Environment Inhibitor Imidazo[4,5-b]pyrazin-2-one Inhibitor Target1 Primary Target (e.g., Kinase A) Inhibitor->Target1 On-Target Binding (Intended) Target2 Off-Target (e.g., Kinase B) Inhibitor->Target2 Off-Target Binding (Unintended) Pathway1 Downstream Pathway A Target1->Pathway1 Direct Effect Pathway2 Downstream Pathway B Target2->Pathway2 Direct Off-Target Effect Phenotype1 Expected Phenotype Pathway1->Phenotype1 Indirect Indirect Effect (Pathway Crosstalk) Pathway1->Indirect Phenotype2 Unexpected Phenotype Pathway2->Phenotype2 Indirect->Pathway2

Caption: Distinguishing between direct on-target, direct off-target, and indirect effects.[13]

The most direct way to identify unintended targets is to screen the compound against a broad panel of related proteins, such as the human kinome.

Protocol 3: Kinase Selectivity Profiling This is typically performed as a service by specialized companies. The goal is to assess the inhibitory activity of your compound against hundreds of different kinases.

  • Compound Submission: Provide your compound at a specified concentration and quantity.

  • Screening: The service provider will perform binding or enzymatic assays against a large kinase panel (e.g., >400 kinases) at one or two fixed concentrations of your compound (e.g., 1 µM).[6]

  • Data Analysis: The results are returned as percent inhibition for each kinase. Potent off-targets are typically defined as those showing >70-90% inhibition.

  • Follow-up: For any potent off-targets identified, determine their full IC50 dose-response curves to understand the potency of the interaction.[6] This helps prioritize which off-targets are most likely to be relevant at the concentrations used in your cellular assays.

A biochemical hit is not proof of cellular activity. You must confirm that your compound binds to its intended target in the complex environment of a living cell.

Protocol 4: Cellular Thermal Shift Assay (CETSA®) CETSA measures the thermal stabilization of a target protein upon ligand binding.

  • Cell Treatment: Treat intact, live cells with your compound or a vehicle control.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C). Ligand-bound proteins are typically more resistant to thermal denaturation.[14]

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) protein.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the compound-treated samples compared to the vehicle control, indicating direct target engagement.[14]

Genetic tools provide an orthogonal method to confirm that the cellular phenotype is a consequence of modulating the intended target.

Protocol 5: Target Knockdown using siRNA and Western Blot

  • siRNA Transfection: Transfect cells with an siRNA sequence specific to your target protein or with a non-targeting control siRNA.

  • Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • Phenotypic Assay: Perform your primary cellular assay (e.g., proliferation, signaling) on the knockdown cells.

  • Protein Lysate Collection: At the end of the experiment, lyse the cells to collect protein.

  • Western Blot: Use Western blotting to:

    • Confirm successful knockdown of the target protein in the siRNA-treated group.

    • Assess the key phenotypic marker (e.g., phosphorylation of a downstream substrate).

  • Comparison: The phenotype observed in the target knockdown cells should phenocopy the effect of your inhibitor. If it does not, an off-target effect is likely responsible for the inhibitor's activity.[2]

Guide 3: Leveraging Structure-Activity Relationships (SAR) to Mitigate Off-Target Effects

If a problematic off-target has been identified, medicinal chemistry efforts can be used to design it out. SAR explores how modifying a compound's chemical structure affects its biological activity.[15][16][17][18]

  • Identify the Structural Culprit: Analyze the binding modes of your compound in both the on-target and off-target proteins (if crystal structures are available). Identify functional groups that contribute to off-target binding but are less critical for on-target potency.

  • Systematic Modification: Synthesize a series of analogs where specific parts of the molecule are changed. For example, introducing bulky substituents can create steric hindrance that prevents binding to the often more constrained ATP-binding sites of off-target kinases.[8]

  • Iterative Screening: Screen the new analogs in both on-target and off-target assays. The goal is to find a compound with an improved selectivity profile (i.e., maintains or improves on-target potency while significantly reducing off-target activity). This iterative process is key to lead optimization.[16]

References

Technical Support Center: Navigating Poor Oral Bioavailability of Imidazo[4,5-b]pyridine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of imidazo[4,5-b]pyridine-based drug candidates. This guide is structured to provide researchers, scientists, and drug development professionals with practical, troubleshooting-oriented advice and in-depth scientific context. The imidazo[4,5-b]pyridine scaffold, a purine isostere, is a privileged structure in medicinal chemistry, frequently appearing in candidates for various therapeutic areas, including oncology and inflammation.[1][2][3] However, its physicochemical properties often lead to significant hurdles in achieving adequate oral absorption.

This resource is designed to be a dynamic, question-and-answer-based tool to assist you in your experimental design and problem-solving.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Assessment & Physicochemical Characterization

Question 1: My imidazo[4,5-b]pyridine candidate shows excellent in vitro potency but fails in our initial animal pharmacokinetic (PK) studies. Where do I start troubleshooting?

Answer: This is a common and critical challenge. The first step is to systematically evaluate the fundamental physicochemical properties of your compound that govern oral absorption. Oral bioavailability is primarily influenced by a drug's solubility and permeability.[4][5] A thorough understanding of these parameters will guide your subsequent formulation or medicinal chemistry efforts.

Initial Characterization Workflow:

Caption: Initial troubleshooting workflow for poor in vivo pharmacokinetics.

Key Experimental Protocols:

  • Aqueous Solubility Determination:

    • Prepare a series of saturated solutions of your compound in physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal (GI) tract.

    • Equilibrate the solutions for 24-48 hours at a controlled temperature (e.g., 37°C).

    • Filter the solutions to remove undissolved solids.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • LogP/LogD Measurement:

    • Determine the octanol-water partition coefficient (LogP) for the neutral species.

    • Measure the distribution coefficient (LogD) at different pH values (e.g., 5.0, 6.2, 7.4) to understand the impact of ionization on lipophilicity.

  • pKa Determination:

    • Use techniques like potentiometric titration or UV-spectrophotometry to determine the ionization constants (pKa) of your molecule. The imidazo[4,5-b]pyridine core contains basic nitrogens that will be protonated at lower pH, impacting solubility and permeability.

Section 2: Addressing Poor Solubility

Question 2: My compound has very low aqueous solubility (<10 µg/mL). What are the most effective strategies for this class of compounds?

Answer: Low solubility is a frequent issue with planar, aromatic structures like imidazo[4,5-b]pyridines. Several formulation and chemical modification strategies can be employed. The choice depends on the degree of insolubility and the desired dosage form.

Solubility Enhancement Decision Tree:

Caption: Decision tree for selecting solubility enhancement strategies.

In-Depth Look at Key Strategies:

  • Amorphous Solid Dispersions (ASDs):

    • Principle: Converting a crystalline drug to its higher-energy amorphous form can lead to a significant increase in apparent solubility and dissolution rate.[6][7] The drug is molecularly dispersed within a polymer matrix, which helps to stabilize the amorphous state and prevent recrystallization.[8][9]

    • When to Use: Highly effective for compounds with high melting points and poor solubility.

    • Common Polymers: HPMCAS, PVP/VA, Soluplus®.

    • Screening Protocol:

      • Select a small panel of polymers.

      • Prepare ASDs at different drug loadings (e.g., 10%, 25%, 50%) using a solvent evaporation method for initial screening.

      • Analyze the resulting solids by polarized light microscopy and differential scanning calorimetry (DSC) to confirm the amorphous nature.

      • Perform dissolution testing in simulated intestinal fluids to assess the extent and duration of supersaturation.

  • Lipid-Based Drug Delivery Systems (LBDDS):

    • Principle: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), consist of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media (like the GI tract).[10][11] This enhances drug solubilization and can facilitate absorption via lymphatic pathways, potentially bypassing first-pass metabolism.[12][13]

    • When to Use: Particularly suitable for lipophilic (high LogP) compounds.

    • Screening Protocol:

      • Determine the solubility of the compound in various lipid excipients (oils, surfactants, co-solvents).

      • Construct pseudo-ternary phase diagrams to identify self-emulsifying regions.

      • Prepare prototype formulations and characterize their emulsification performance, droplet size, and drug precipitation upon dispersion.

  • Prodrug Approach:

    • Principle: A prodrug is a bioreversible derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[14][15] For solubility enhancement, a polar or ionizable promoiety (e.g., phosphate, amino acid, polyethylene glycol) is attached to the parent molecule.[16][17]

    • When to Use: When formulation approaches are insufficient or when targeting specific release mechanisms.

    • Considerations: The linker chemistry must be designed for efficient cleavage at the desired site of action. The promoiety itself should be non-toxic.

Table 1: Comparison of Solubility Enhancement Techniques

StrategyPrincipleAdvantagesDisadvantages
Amorphous Solid Dispersions Increase free energy by converting from crystalline to amorphous state.[6]Broad applicability, significant solubility increase.[18]Physical instability (recrystallization), potential for hygroscopicity.[6]
Lipid-Based Formulations Solubilize drug in lipid excipients, forming emulsions in the GI tract.[10]Enhanced solubilization, potential to bypass first-pass metabolism.[12]Higher complexity, potential for GI side effects with high surfactant load.
Prodrugs Covalently attach a hydrophilic promoiety to the drug molecule.[16]Dramatic increases in solubility, potential for targeted delivery.[14]Requires synthetic chemistry effort, potential for altered pharmacology of the prodrug itself.
Particle Size Reduction Increase surface area to enhance dissolution rate (Noyes-Whitney equation).[19][20]Simple concept, applicable to many compounds.May not be sufficient for very poorly soluble drugs, risk of particle aggregation.
Section 3: Overcoming Permeability Barriers

Question 3: My compound has good solubility after formulation, but the oral bioavailability is still low. Could permeability be the issue?

Answer: Yes, even with adequate solubility, poor permeability across the intestinal epithelium can be a major limiting factor.[21][22] Imidazo[4,5-b]pyridine derivatives can sometimes have physicochemical properties (e.g., high polarity, high molecular weight, or being a substrate for efflux transporters) that hinder their passage through the intestinal wall.[23]

Permeability Assessment Workflow:

Caption: Workflow for assessing and addressing poor permeability.

Key In Vitro Models for Permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Principle: This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane.[24][25] It is a high-throughput method to assess passive permeability.[26]

    • Interpretation: A low PAMPA permeability value suggests that the compound has poor passive diffusion characteristics, which may be due to high polarity or molecular size.

  • Caco-2 Cell Monolayer Assay:

    • Principle: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier.[27][28] This model can assess both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein (P-gp).[24]

    • Protocol Outline:

      • Seed Caco-2 cells on permeable filter supports (e.g., Transwell® plates) and culture for 21 days to allow for differentiation and formation of tight junctions.

      • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

      • Conduct bidirectional transport studies by adding the compound to either the apical (A) or basolateral (B) side and measuring its appearance on the opposite side over time.

      • Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A).

    • Interpretation: An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests that the compound is a substrate for an efflux transporter.

Strategies to Improve Permeability:

  • Prodrugs: The prodrug approach can be used to temporarily mask polar functional groups, increasing the lipophilicity of the molecule to enhance passive diffusion.[29] The promoiety is then cleaved in vivo to release the active drug.

  • Nanotechnology: Encapsulating the drug in nanoparticles can protect it from the harsh GI environment and facilitate its transport across the intestinal mucosa.[30][31][32][33] Polymeric nanoparticles, liposomes, and solid lipid nanoparticles are common examples.[34]

Section 4: The Role of First-Pass Metabolism

Question 4: My compound has good solubility and permeability, but the oral bioavailability is still unexpectedly low. What other factors could be at play?

Answer: If both solubility and permeability are addressed, the next major hurdle is first-pass metabolism . This is the metabolic breakdown of a drug in the liver and/or gut wall after oral absorption but before it reaches systemic circulation.[35][36][37] This process can significantly reduce the amount of active drug that becomes available to the body.[38][39]

Investigating First-Pass Metabolism:

  • In Vitro Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes to determine its intrinsic clearance. High clearance in these systems is indicative of extensive hepatic metabolism.

  • Comparison of Oral (PO) vs. Intravenous (IV) Dosing in Animal Models: This is the definitive experiment. The absolute bioavailability (F) is calculated as:

    • F (%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

    • A low F value in the presence of good absorption suggests high first-pass metabolism.

Strategies to Mitigate First-Pass Metabolism:

  • Medicinal Chemistry: Modify the structure of the compound to block metabolically labile sites. This could involve introducing fluorine atoms or other groups that hinder enzymatic attack.

  • Alternative Delivery Routes: Routes that bypass the portal circulation, such as sublingual or transdermal, can avoid hepatic first-pass metabolism.[37]

  • Lipid-Based Formulations: As mentioned earlier, some lipid-based systems can promote lymphatic uptake, which drains directly into the systemic circulation, bypassing the liver.[13]

Section 5: Animal Models for Pharmacokinetic Studies

Question 5: Which animal model is most appropriate for assessing the oral bioavailability of my imidazo[4,5-b]pyridine candidate?

Answer: The choice of animal model is a critical decision in preclinical development.[40][41] Rodents (mice and rats) are typically used for initial screening due to their cost-effectiveness and ease of handling.[42] However, it's important to be aware of species differences in drug metabolism and GI physiology.

Table 2: Common Animal Models for Oral PK Studies

Animal ModelKey AdvantagesKey DisadvantagesBest For...
Mouse Small size, low compound requirement, availability of transgenic models.Rapid metabolism, different gut physiology from humans.Early screening, high-throughput studies.
Rat Larger size allows for serial blood sampling, better correlation of intestinal permeability with humans than mice.[42]Higher compound requirement than mice, still significant metabolic differences from humans.Lead optimization, initial bioavailability assessment.[43]
Dog (Beagle) GI tract physiology is more similar to humans (e.g., gastric pH).[43]High cost, ethical considerations, larger compound quantities needed.Preclinical candidate selection, formulation bridging studies.
Non-Human Primate Closest metabolic and physiological similarity to humans.Very high cost, significant ethical concerns, complex study logistics.Late-stage preclinical development for high-value candidates.

Experimental Design Considerations:

  • Dose: Select a dose that is relevant to the anticipated therapeutic dose range.

  • Vehicle: The formulation used for dosing can dramatically impact exposure. For initial studies, a simple suspension or solution is often used. Subsequent studies should evaluate enabling formulations (e.g., ASDs, LBDDS).

  • Blood Sampling: Collect samples at appropriate time points to accurately define the concentration-time profile (AUC, Cmax, Tmax).

  • IV Arm: Always include an intravenous dose group to determine absolute bioavailability and clearance.[44]

By systematically addressing the core challenges of solubility, permeability, and metabolism, researchers can significantly improve the likelihood of advancing potent imidazo[4,5-b]pyridine-based drug candidates toward clinical success.

References

Technical Support Center: Strategies to Reduce hERG Inhibition of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with imidazo[4,5-b]pyridine derivatives. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to address the common challenge of mitigating human Ether-à-go-go-Related Gene (hERG) potassium channel inhibition in your drug discovery programs.

Frequently Asked Questions (FAQs)

Q1: Why is hERG inhibition a major concern for my imidazo[4,5-b]pyridine-based drug candidates?

Inhibition of the hERG potassium channel is a critical issue in drug development because it can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP). The hERG channel is crucial for the repolarization phase of the cardiac action potential, and its blockade can prolong the QT interval on an electrocardiogram.[1] Many drugs have been withdrawn from the market due to unforeseen hERG-related cardiotoxicity. Given the structural similarities of the imidazo[4,5-b]pyridine scaffold to known kinase inhibitors, which often possess features conducive to hERG binding, proactive screening and mitigation are essential.

Q2: What are the key molecular features of a compound that typically lead to hERG inhibition?

Generally, compounds that are lipophilic, contain a basic nitrogen atom that can be protonated at physiological pH, and possess aromatic groups are more prone to hERG inhibition. The hERG channel's binding pocket is known to be somewhat promiscuous, accommodating a variety of chemical structures. Key interactions often involve cation-π stacking between a protonated amine of the drug and aromatic residues within the channel pore, such as Tyrosine 652 and Phenylalanine 656.[2][3][4][5]

Q3: What are the primary strategies to reduce hERG inhibition in my imidazo[4,5-b]pyridine series?

The main strategies revolve around modifying the physicochemical properties of your compounds to disfavor binding to the hERG channel. These include:

  • Reducing Lipophilicity: Decreasing the overall grease-like character of the molecule can lower its concentration in the cell membrane where the hERG channel resides.[6][7]

  • Modulating Basicity (pKa): Lowering the pKa of basic nitrogen atoms reduces the extent of protonation at physiological pH, thereby weakening the key electrostatic interactions with the channel.[6][8]

  • Introducing Polar or Acidic Groups: The addition of polar functional groups can increase hydrophilicity and potentially introduce unfavorable interactions within the lipophilic binding pocket of the hERG channel.

  • Conformational Constraint: Locking the molecule into a conformation that is less favorable for hERG binding can be an effective strategy.

Q4: How early in my drug discovery process should I start screening for hERG liability?

It is highly recommended to begin assessing hERG risk as early as possible, ideally during the hit-to-lead and lead optimization stages.[6] Early-stage screening allows you to prioritize compounds with a lower risk of cardiotoxicity and to build structure-activity relationships (SAR) for both on-target potency and hERG inhibition. This proactive approach can save significant time and resources by avoiding the progression of compounds that are likely to fail in later, more expensive stages of development.

Troubleshooting Guide

Scenario 1: My lead imidazo[4,5-b]pyridine compound is highly potent against its target but shows significant hERG inhibition. Where do I start with modifications?

  • Analyze the Structure: First, identify the key pharmacophoric elements responsible for on-target activity and those that are likely contributing to hERG binding (e.g., a basic amine and lipophilic aromatic regions).

  • Prioritize Modifications:

    • Reduce Lipophilicity: Can you replace a lipophilic group with a more polar one without losing on-target potency? For example, substituting a phenyl ring with a pyridine or pyrimidine can sometimes reduce lipophilicity and hERG affinity.[6]

    • Lower pKa: If your molecule has a basic nitrogen, consider introducing electron-withdrawing groups nearby to lower its pKa. For instance, replacing a piperidine with a morpholine can decrease basicity and hERG inhibition.[1]

  • Utilize In Silico Tools: Before synthesizing new analogs, use computational models to predict the hERG liability of your designed modifications.[2][3][9] This can help you prioritize the most promising synthetic routes.

Scenario 2: I've tried reducing lipophilicity, but my compounds are losing their on-target potency. What else can I do?

  • Fine-Tuning Basicity: Instead of drastic changes, make subtle modifications to lower the pKa. For example, the introduction of a fluorine atom on a piperidine ring can inductively reduce the basicity of the nitrogen.

  • Introduce a "Metabolic Soft Spot": In some cases, introducing a site for rapid metabolism that is distal to the pharmacophore for on-target activity can lead to faster clearance of the parent compound, reducing overall exposure and potential for hERG-related effects. However, this must be carefully balanced with maintaining adequate therapeutic exposure.

  • Consider Conformational Restriction: Can you introduce a rigid element, such as a cyclopropyl group, to lock the molecule in a conformation that is less favorable for hERG binding but retains on-target activity?

Scenario 3: My in silico predictions for hERG are not correlating well with my in vitro assay results. What could be the issue?

  • Model Applicability Domain: Ensure that your chemical scaffold is within the applicability domain of the in silico model you are using.[3] Models are trained on specific datasets, and their predictive power may be limited for novel chemotypes.

  • Assay-Specific Factors: Poorly soluble compounds can precipitate in aqueous assay buffers, leading to artificially low measurements of hERG inhibition.[1] Ensure you are working within the solubility limits of your compounds or consider using a surfactant in your assay buffer as described in the protocols below.

  • Compound Purity: Impurities in your synthesized compounds could be responsible for the observed hERG activity. Confirm the purity of your compounds before assaying.

Structure-Activity Relationship (SAR) Insights for Imidazo[4,5-b]pyridines

The following table summarizes key SAR findings from the literature on imidazo[4,5-b]pyridine derivatives, illustrating successful strategies for mitigating hERG inhibition.

Compound R Group Modification Strategy Employed hERG Inhibition (IC50) Reference
Lead Compound N-methylpiperazine-3.0 µM
Analog 1 MorpholineReduced BasicityLow affinity[1]
Analog 2 1,2,4-triazoleIncreased Polarity14% inhibition @ 10 µM
Analog 3 p-chlorophenylIncreased Lipophilicity (successful outlier)> 25 µM
Analog 4 1,3-dimethyl-1H-pyrazol-4-yl-6.3 µM
Analog 5 C3-cyclopropyl on pyrazoleIncreased Lipophilicity (unsuccessful)2.5 µM

This table is a representative summary. For detailed experimental conditions and a full list of analogs, please consult the cited literature.

Visualizing the Problem and the Solution

The hERG Pharmacophore

Understanding the common structural features of hERG inhibitors can guide your design strategy. The following diagram illustrates a generalized pharmacophore for hERG blockers.

hERG_Pharmacophore cluster_features Key Pharmacophoric Features cluster_channel hERG Channel Binding Pocket A Basic Amine (pKa) Y652 Tyr652 A->Y652 Cation-π Interaction B Hydrophobic Group 1 F656 Phe656 B->F656 Hydrophobic Interaction C Hydrophobic Group 2 C->F656 Hydrophobic Interaction D H-Bond Acceptor (optional) T623 Thr623 D->T623 H-Bond S624 Ser624 D->S624 H-Bond

Caption: A generalized pharmacophore model for hERG channel blockers.

Decision-Making Workflow for hERG Mitigation

This workflow provides a structured approach to addressing hERG liability in your project.

hERG_Workflow Start Lead Compound with hERG Liability Assess Assess SAR: On-target vs. hERG Start->Assess Strategy Select Mitigation Strategy Assess->Strategy Design Design Analogs (In Silico Prediction) Strategy->Design Synthesize Synthesize Prioritized Analogs Design->Synthesize Test In Vitro hERG Assay (e.g., Patch Clamp) Synthesize->Test Analyze Analyze Data: Improved Safety Window? Test->Analyze Success Lead Optimization Candidate Analyze->Success Yes Redesign Re-evaluate Strategy and Redesign Analyze->Redesign No Redesign->Strategy

Caption: A decision-making workflow for mitigating hERG inhibition.

Experimental Protocols

Protocol 1: Automated Patch Clamp Assay for hERG Inhibition

This protocol provides a general guideline for assessing hERG inhibition using an automated patch-clamp system. Specific parameters may need to be optimized for your particular instrument and cell line.

1. Cell Preparation: a. Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel in appropriate media. b. On the day of the experiment, detach cells using a non-enzymatic dissociation solution to ensure channel integrity. c. Resuspend cells in an extracellular buffer solution at a density of approximately 1 x 10^6 cells/mL.

2. Solution Preparation: a. Extracellular (Bath) Solution: 140 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 5 mM D-glucose, 10 mM HEPES (pH adjusted to 7.4 with NaOH). b. Intracellular Solution: 50 mM KCl, 10 mM NaCl, 60 mM KF, 20 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with KOH). c. Test Compound Solutions: Prepare stock solutions of your imidazo[4,5-b]pyridine derivatives in DMSO. On the day of the experiment, dilute the stock solutions in the extracellular buffer to the final desired concentrations. The final DMSO concentration should typically be ≤ 0.3%.

3. Automated Patch Clamp Procedure: a. Prime the instrument with the appropriate solutions. b. Add cell suspension and compound plates to the instrument. c. The instrument will automatically perform the following steps for each well: i. Cell capture and seal formation (aim for GΩ seals). ii. Whole-cell configuration establishment. iii. Application of a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +40 mV to open the channels, followed by a repolarizing step to -80 mV to measure the tail current.[5] iv. Baseline current recording. v. Application of the test compound and incubation. vi. Post-compound current recording.

4. Data Analysis: a. Measure the peak tail current before and after compound application. b. Calculate the percentage of inhibition for each concentration. c. Plot the percentage of inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for hERG Channel Affinity

This assay provides a higher-throughput method to assess the direct binding of your compounds to the hERG channel.

1. Materials: a. hERG Membranes: Commercially available membrane preparations from cells overexpressing the hERG channel. b. Radioligand: Typically [3H]-dofetilide or [3H]-astemizole. c. Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4. d. Wash Buffer: Ice-cold assay buffer. e. Non-specific Binding Control: A high concentration of an unlabeled hERG blocker (e.g., 10 µM astemizole).

2. Assay Procedure: a. In a 96-well plate, add the following to each well (final volume of 250 µL): i. 150 µL of hERG membrane preparation (typically 3-20 µg of protein).[8] ii. 50 µL of your test compound at various concentrations (or buffer for total binding, or non-specific control). iii. 50 µL of the radioligand solution (at a concentration near its Kd).[8] b. Incubate the plate for 60 minutes at 30°C with gentle agitation.[8] c. Terminate the binding by rapid filtration through a PEI-presoaked glass fiber filter plate using a cell harvester. d. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. e. Dry the filter plate and add scintillation cocktail. f. Count the radioactivity in a scintillation counter.

3. Data Analysis: a. Subtract the non-specific binding counts from all other counts to obtain specific binding. b. Calculate the percentage of inhibition of specific binding for each concentration of your test compound. c. Determine the IC50 value from a concentration-response curve, and then calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

References

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction on a critical heterocyclic scaffold. The imidazo[4,5-b]pyridine core, a purine isostere, is a privileged structure in medicinal chemistry, and its successful functionalization is key to many drug discovery programs.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing a logical progression from diagnosis to resolution.

Q1: My Suzuki-Miyaura reaction is giving a low yield or failing completely. What are the first steps to troubleshoot this?

A low or zero yield in the Suzuki-Miyaura coupling of an imidazo[4,5-b]pyridine substrate can stem from several factors. A systematic approach to troubleshooting is crucial.

Initial Diagnostic Workflow:

  • Verify Starting Materials:

    • Imidazo[4,5-b]pyridine Halide: Confirm the identity and purity of your starting material. Halide reactivity is key: iodides are generally more reactive than bromides, which are more reactive than chlorides.[3] For less reactive chlorides, a more electron-rich and bulky ligand system is often necessary.[3]

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation.[4] Assess the purity of your boronic acid by NMR. If it's old or of questionable quality, consider using a freshly purchased batch or a more stable boronic ester derivative like a pinacol or MIDA boronate.[5][6]

  • Ensure an Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are oxygen-sensitive. The presence of oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids.[7]

    • Protocol Check: Rigorously degas your solvent(s) using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Assemble your reaction under a positive pressure of inert gas.

  • Catalyst and Ligand Integrity:

    • Palladium Source: If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Inefficient reduction can stall the reaction. Consider starting with a Pd(0) source like Pd(PPh₃)₄, which can sometimes simplify the reaction initiation.[8]

    • Ligand Oxidation: Phosphine ligands, especially electron-rich ones, can be sensitive to air. Handle them under an inert atmosphere.

If these initial checks do not resolve the issue, a more in-depth investigation of the reaction parameters is necessary.

Q2: I'm observing significant dehalogenation of my imidazo[4,5-b]pyridine starting material. How can I prevent this?

Dehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction, particularly with electron-rich N-heterocycles.[9] The mechanism often involves the formation of a palladium-hydride (Pd-H) species.[9]

Causality and Mitigation Strategies:

  • Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), water, or even certain bases.[3][9]

  • Ligand Choice: The ligand plays a critical role. In a study on the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, the use of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) led to the observation of a dehalogenated byproduct.[1] Switching to a different catalyst system can be an effective solution.

  • Base Selection: Strong bases, particularly alkoxides, can sometimes promote dehalogenation. Consider switching to a weaker inorganic base like K₂CO₃ or a phosphate base like K₃PO₄.[9]

  • Solvent System: If using a protic solvent like an alcohol, consider switching to an aprotic solvent system such as dioxane, THF, or toluene, often with a small amount of water to facilitate the transmetalation step.[9]

Troubleshooting Workflow for Dehalogenation:

start Dehalogenation Observed ligand Switch Ligand System (e.g., from Pd(dppf)Cl2 to Pd(PPh3)4 or a Buchwald ligand) start->ligand Primary Strategy base Optimize Base (e.g., K3PO4 or K2CO3 instead of alkoxides) ligand->base If issue persists result Reduced Dehalogenation ligand->result solvent Change Solvent (e.g., Toluene or Dioxane instead of alcohols) base->solvent If issue persists base->result protect Consider N-H Protection (if applicable) solvent->protect For N-H imidazopyridines solvent->result protect->result

Caption: Troubleshooting workflow for dehalogenation.

Q3: My reaction is producing a significant amount of homocoupled boronic acid byproduct. What is the cause and how can I minimize it?

Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[7][8]

Mechanistic Insight and Solutions:

  • Role of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid. Rigorous degassing of the reaction mixture is the first line of defense.[7] A subsurface sparge with nitrogen or argon before adding the catalyst can be very effective.[7]

  • Palladium Source: Using a Pd(II) precatalyst can sometimes lead to higher levels of homocoupling, as the Pd(II) can directly mediate this side reaction before being reduced to the active Pd(0). Using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst designed for clean generation of Pd(0) (e.g., Buchwald G3/G4 precatalysts) can be beneficial.[8]

  • Additives: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to maintain a low concentration of Pd(II) and suppress homocoupling.[7]

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.

StrategyRationale
Rigorous Degassing Minimizes oxygen, a key promoter of oxidative homocoupling.[7]
Use Pd(0) Source Avoids Pd(II)-mediated homocoupling prior to the main catalytic cycle.[8]
Add Mild Reducing Agent Helps to keep the palladium in the active Pd(0) state.[7]
Lower Reaction Temperature May selectively slow down the undesired homocoupling reaction.

Frequently Asked Questions (FAQs)

Q1: Which catalyst and ligand combination is best for the Suzuki-Miyaura coupling of imidazo[4,5-b]pyridines?

There is no single "best" combination, as the optimal choice depends on the specific substitution pattern and the halide at the coupling site. However, some general guidelines can be provided.

  • For Bromo- and Iodo-imidazo[4,5-b]pyridines: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and often effective catalyst.[1][2] It is a pre-formed Pd(0) complex that is convenient to use. In an optimization study for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, Pd(PPh₃)₄ with K₂CO₃ as the base was found to be the optimal system, providing the desired product exclusively.[1]

  • For Chloro-imidazo[4,5-b]pyridines and Sterically Hindered Substrates: Aryl chlorides are less reactive, and their coupling often requires more sophisticated catalyst systems.[3] Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are highly effective in these cases.[10][11] These ligands promote the challenging oxidative addition step and facilitate reductive elimination.

Catalyst/Ligand Selection Guide:

start Select Imidazo[4,5-b]pyridine Halide bromo_iodo Bromo or Iodo Substrate start->bromo_iodo chloro Chloro Substrate or Sterically Hindered start->chloro pd_pph3_4 Start with Pd(PPh3)4 bromo_iodo->pd_pph3_4 buchwald Use Buchwald Ligands (e.g., SPhos, XPhos) or NHC Ligands chloro->buchwald

Caption: Decision tree for initial catalyst selection.

Q2: Boronic acid or boronic ester? Which should I choose for my imidazo[4,5-b]pyridine coupling?

The choice between a boronic acid and a boronic ester involves a trade-off between reactivity and stability.

  • Boronic Acids:

    • Pros: Generally more reactive, often leading to faster reaction times.[12]

    • Cons: Prone to decomposition via pathways like protodeboronation and oxidation, which can affect shelf-life and reaction stoichiometry.[4] This is particularly true for some heteroaryl boronic acids.

  • Boronic Esters (e.g., Pinacol, MIDA):

    • Pros: Significantly more stable, often crystalline solids that are easier to handle, purify, and store.[5][6] This stability can lead to more reproducible results, especially in complex syntheses.

    • Cons: May be less reactive than the corresponding boronic acids, sometimes requiring slightly higher temperatures or longer reaction times.[12]

Recommendation: For routine couplings with stable, commercially available arylboronic acids, the acid itself is often sufficient. For unstable boronic acids (e.g., certain 2-heteroaryl derivatives) or for multi-step syntheses where reagent stability is paramount, the use of a pinacol or MIDA boronate ester is highly recommended.[5][6]

Q3: What is the role of the base in this reaction, and which one should I use?

The base is a critical component of the Suzuki-Miyaura reaction; it does not simply act as an acid scavenger. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[13][14]

Commonly Used Bases and Their Characteristics:

BaseStrengthCommon SolventsNotes
K₂CO₃ ModerateToluene/Ethanol/Water, Dioxane/WaterA very common and effective choice for imidazo[4,5-b]pyridines. Often provides clean reactions.[1][2]
K₃PO₄ StrongerDioxane/Water, Toluene/WaterA strong, non-nucleophilic base that is often effective for challenging couplings, including those with aryl chlorides.[15]
Cs₂CO₃ StrongDioxane, THF, TolueneHighly soluble in organic solvents and very effective, but more expensive.
Na₂CO₃ ModerateEthanol/WaterHas been shown to be a highly effective base in some systems.[16]

For the Suzuki coupling of imidazo[4,5-b]pyridines, inorganic bases are generally preferred. K₂CO₃ is an excellent starting point for bromo- and iodo-substrates. For less reactive chloro-substrates or sluggish reactions, switching to a stronger base like K₃PO₄ is a logical next step.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Halo-imidazo[4,5-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0-3.0 equiv)

  • Solvent (e.g., Toluene:Ethanol 4:1, or Dioxane:Water 4:1)

Procedure:

  • To a microwave vial or Schlenk flask, add the halo-imidazo[4,5-b]pyridine, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent, followed by the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can significantly shorten reaction times.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Column Chromatography for Polar Imidazo[4,5-b]pyrazine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar imidazo[4,5-b]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating polar impurities from this important class of heterocyclic compounds. The structural similarity of imidazo[4,5-b]pyrazines to purines often presents unique challenges in chromatography, which this guide aims to address through practical, field-proven insights and troubleshooting strategies.[1][2][3]

Understanding the Challenge: The Nature of Imidazo[4,5-b]pyrazines

Imidazo[4,5-b]pyrazines are a class of bicyclic heteroaromatic compounds that are structural analogs of purines. This structural feature is key to their biological activities but also contributes to their chromatographic complexity.[2][3] Their polarity, potential for strong interactions with stationary phases, and the nature of impurities often make standard chromatographic methods suboptimal.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common issues encountered during the column chromatography of polar imidazo[4,5-b]pyrazine impurities in a question-and-answer format.

Issue 1: Poor Separation or Overlapping Peaks

Q: My target imidazo[4,5-b]pyrazine and its polar impurities are co-eluting or showing very poor separation on a silica gel column. What should I do?

A: This is a frequent challenge stemming from the similar polarities of the target compound and its impurities. Here’s a systematic approach to improving resolution:

  • Mobile Phase Optimization is Key: The first and most critical step is to optimize your mobile phase.

    • Analyze Polarity with TLC: Before scaling up to a column, use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.

    • Adjusting Polarity: If your compounds are moving too slowly (low Rf), incrementally increase the polarity of your mobile phase. Conversely, if they are moving too quickly (high Rf), decrease the polarity.

    • Try Different Solvent Systems: If simply adjusting the solvent ratio (e.g., ethyl acetate/hexane) is not effective, switch to a different solvent system to exploit different selectivity. For instance, a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter the separation profile.[4]

  • Consider Mobile Phase Modifiers: For basic imidazo[4,5-b]pyrazine compounds that may be interacting strongly with the acidic silanol groups on silica gel, leading to peak tailing and poor separation, the addition of a modifier is crucial.

    • Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase. This will neutralize the acidic sites on the silica, reducing strong interactions and improving peak shape.[4]

  • Column Overloading: Overloading the column is a common reason for poor separation.

    • Reduce Sample Load: A general guideline is to load a crude material amount that is 1-5% of the mass of the stationary phase.

    • Increase Column Dimensions: If you need to purify a larger amount of sample, use a column with a larger diameter.[4]

Issue 2: Compound is Not Eluting from the Column

Q: My polar imidazo[4,5-b]pyrazine derivative is sticking to the top of the silica column and won't elute, even with a highly polar mobile phase.

A: This indicates a very strong interaction between your compound and the stationary phase, or potential decomposition.

  • Check Compound Stability: First, verify that your compound is stable on silica gel. You can do this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.

  • Drastically Increase Mobile Phase Polarity: If stability is not an issue, you may need a more aggressive solvent system. A common solution for very polar compounds is to use a mobile phase containing methanol. A gradient elution from dichloromethane to a high concentration of methanol (e.g., 10-20%) is often effective. For extremely polar compounds, a solvent system containing ammonia can be beneficial. A stock solution of 10% ammonium hydroxide in methanol can be used as a polar component (1-10%) in dichloromethane.[1]

  • Switch to a Different Chromatography Mode: If your compound is still not eluting, normal-phase chromatography on silica may not be the appropriate technique. Consider switching to one of the following:

    • Reversed-Phase (RP) Chromatography: This is an excellent alternative for highly polar compounds. A C18-functionalized silica is a common stationary phase, used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[2][3][6] It utilizes a polar stationary phase (like silica or a polar bonded phase) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[7][8]

Issue 3: Peak Tailing of Basic Imidazo[4,5-b]pyrazine Compounds

Q: I'm observing significant peak tailing for my imidazo[4,5-b]pyrazine, which I suspect is due to its basic nature. How can I improve the peak shape?

A: Peak tailing for basic compounds on silica gel is a classic problem caused by the interaction of the basic nitrogen atoms with acidic silanol groups on the silica surface.

  • Use a Mobile Phase Modifier: As mentioned earlier, adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase can dramatically improve peak shape by competing for the acidic sites on the silica.

  • Deactivate the Silica Gel: Before running your column, you can deactivate the silica gel. This can be done by flushing the packed column with your mobile phase containing the basic modifier.

  • Consider an Alternative Stationary Phase: If modifiers are not sufficient or are incompatible with your downstream applications, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Bonded Phases: Diol or amine-bonded silica phases can also provide better peak shapes for basic analytes.

Workflow for Method Selection

Choosing the right chromatographic mode is crucial for success. The following diagram illustrates a decision-making workflow for selecting the appropriate technique for your polar imidazo[4,5-b]pyrazine impurities.

MethodSelection start Start: Polar Imidazo[4,5-b]pyrazine Mixture tlc Screen with TLC on Silica Gel start->tlc rf_check Good Rf (0.2-0.3) and Separation? tlc->rf_check npc Proceed with Normal-Phase Chromatography on Silica rf_check->npc Yes no_retention_check Compound Sticks at Baseline (Rf ~ 0)? rf_check->no_retention_check No tailing_check Peak Tailing Observed? npc->tailing_check add_modifier Add Basic Modifier (e.g., Triethylamine) to Mobile Phase tailing_check->add_modifier Yes end Purified Compound tailing_check->end No add_modifier->npc increase_polarity Increase Mobile Phase Polarity (e.g., add Methanol) no_retention_check->increase_polarity Yes switch_mode Consider Alternative Chromatography Mode no_retention_check->switch_mode Still No Elution increase_polarity->tlc rpc Reversed-Phase Chromatography (C18) switch_mode->rpc hilic Hydrophilic Interaction Liquid Chromatography (HILIC) switch_mode->hilic rpc->end hilic->end

Caption: A decision tree for selecting the optimal chromatography method.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase in normal-phase chromatography for imidazo[4,5-b]pyrazine derivatives?

A1: A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. Ethyl acetate in hexane or dichloromethane in methanol are common choices.[4][9] Start with a low percentage of the more polar solvent and gradually increase it while monitoring the separation on TLC. For imidazo[4,5-b]pyrazine compounds, which can be quite polar, you may need to start with a higher polarity than for less polar compounds. A 50:50 mixture of ethyl acetate/hexane is a reasonable starting point for screening.

Q2: Can I use gradient elution in flash column chromatography for my polar impurities?

A2: Yes, gradient elution is a very effective technique for separating complex mixtures with a wide range of polarities. Start with a low polarity mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your more polar target compound and then the highly polar impurities. This can improve resolution and reduce elution time.

Q3: My imidazo[4,5-b]pyrazine compound is only soluble in very polar solvents like methanol or DMSO. How do I load it onto a silica column?

A3: This is a common issue. Directly loading a large volume of a highly polar solvent onto the column will disrupt the equilibration and lead to poor separation. Here are two effective methods for loading your sample:

  • Dry Loading: Dissolve your sample in a suitable solvent (e.g., methanol). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.

  • Minimal Strong Solvent: Dissolve your sample in the absolute minimum amount of a strong eluting solvent (like methanol or dichloromethane). Load this concentrated solution onto the column. This method is riskier as it can still disrupt the top of the column, but it can be effective for small-scale purifications.

Q4: How does the pH of the mobile phase affect the separation in reversed-phase chromatography?

A4: The pH of the mobile phase is a critical parameter in reversed-phase chromatography, especially for ionizable compounds like imidazo[4,5-b]pyrazines. The pH will determine the ionization state of your compound. For basic compounds, working at a higher pH will neutralize them, making them less polar and increasing their retention on a C18 column. Conversely, at a low pH, they will be protonated and more polar, leading to earlier elution. Optimizing the pH can be a powerful tool to improve selectivity between your target compound and its impurities.[10]

Q5: What are the advantages of HILIC for separating polar imidazo[4,5-b]pyrazine impurities?

A5: HILIC offers several advantages for this specific application:

  • Enhanced Retention: It provides better retention for very polar compounds that would otherwise elute in the void volume in reversed-phase chromatography.[2][3][6]

  • Alternative Selectivity: The separation mechanism in HILIC is different from reversed-phase, offering a different selectivity that can be beneficial for separating closely related polar impurities.

  • MS-Friendly Mobile Phases: HILIC often uses mobile phases with a high organic content, which is advantageous for electrospray ionization mass spectrometry (ESI-MS) detection due to more efficient desolvation.

Data Summary Table: Recommended Starting Conditions

Chromatography ModeStationary PhaseTypical Mobile PhaseTarget AnalytesKey Considerations
Normal-Phase Silica GelHexane/Ethyl Acetate or Dichloromethane/MethanolModerately polar imidazo[4,5-b]pyrazinesAdd basic modifier (e.g., triethylamine) for basic compounds to improve peak shape.[4]
Reversed-Phase C18-bonded SilicaWater/Acetonitrile or Water/Methanol with bufferPolar and ionizable imidazo[4,5-b]pyrazinespH control of the mobile phase is critical for retention and selectivity.[10]
HILIC Silica, Amide, or Diol-bonded phasesAcetonitrile/Aqueous buffer (e.g., ammonium formate)Highly polar and hydrophilic imidazo[4,5-b]pyrazinesEnsure proper column equilibration; sample solvent should be similar to the initial mobile phase.[8]

Experimental Protocol: Step-by-Step Guide for Normal-Phase Column Chromatography

This protocol outlines a general procedure for the purification of a moderately polar imidazo[4,5-b]pyrazine derivative using normal-phase flash column chromatography.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude product in a suitable solvent.

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of ethyl acetate/hexane or dichloromethane/methanol).

    • Visualize the spots under UV light and/or with a suitable stain.

    • Select a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 and provides good separation from impurities.

  • Column Packing:

    • Choose an appropriately sized column based on the amount of crude material to be purified.

    • Pack the column with silica gel using either the slurry method (preferred for better packing) or the dry packing method.

    • Ensure the silica bed is level and compact.

  • Sample Loading:

    • If your sample is soluble in the initial mobile phase, dissolve it in a minimal amount of this solvent and carefully load it onto the top of the silica bed.

    • If your sample is not soluble in the initial mobile phase, use the dry loading method as described in the FAQs.

  • Elution:

    • Begin eluting the column with the selected mobile phase.

    • If using isocratic elution, maintain the same solvent composition throughout the separation.

    • If using gradient elution, start with a lower polarity mobile phase and gradually increase the polarity.

    • Maintain a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or vials.

    • Monitor the elution of your compounds by spotting fractions on a TLC plate and visualizing them.

    • Combine the fractions containing your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified imidazo[4,5-b]pyrazine derivative.

Logical Relationship Diagram

ChromatographyLogic cluster_Analyte Analyte Properties cluster_Method Chromatography Method cluster_Outcome Separation Outcome Analyte Polar Imidazo[4,5-b]pyrazine Polarity Polarity Analyte->Polarity Basicity Basicity (pKa) Analyte->Basicity Solubility Solubility Analyte->Solubility StationaryPhase Stationary Phase (e.g., Silica, C18, HILIC) Polarity->StationaryPhase influences choice of MobilePhase Mobile Phase (Solvent + Modifier) Basicity->MobilePhase may require modifier in Solubility->MobilePhase determines loading method Mode Mode (NP, RP, HILIC) StationaryPhase->Mode PeakShape Peak Shape StationaryPhase->PeakShape affects (interactions) MobilePhase->Mode Retention Retention MobilePhase->Retention controls Resolution Resolution Mode->Resolution impacts

Caption: Interplay of analyte properties, method parameters, and separation outcome.

References

Validation & Comparative

A Comparative Guide to mTOR Kinase Inhibitors: Profiling 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one Analogs Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of mTOR-targeted therapies, a clear understanding of the mechanistic nuances and performance benchmarks of available inhibitors is paramount. This guide provides an in-depth comparison of various classes of mTOR kinase inhibitors, with a special focus on the emerging class of imidazo[4,5-b]pyrazine-2-one derivatives, contextualized against well-established first and second-generation inhibitors.

The mammalian target of rapamycin (mTOR), a serine/threonine kinase, is a critical regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It functions within two distinct multiprotein complexes, mTORC1 and mTORC2, making it a pivotal target in oncology and other therapeutic areas.[1][2][3] The development of mTOR inhibitors has evolved significantly, from allosteric mTORC1 inhibitors to ATP-competitive inhibitors that target the kinase domain of both mTORC1 and mTORC2.

The mTOR Signaling Pathway: A Central Hub for Cellular Regulation

The mTOR signaling pathway integrates a multitude of upstream signals, including growth factors, nutrients, and cellular energy status, to control essential anabolic and catabolic processes.[2][3] Dysregulation of this pathway is a common feature in numerous cancers.[3]

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 Activates Akt Akt PI3K->Akt Akt->mTORC1 Activates mTORC2 mTORC2 S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates mTORC2->Akt Activates (Feedback) Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Regulates Protein Synthesis\n& Cell Growth Protein Synthesis & Cell Growth S6K1->Protein Synthesis\n& Cell Growth 4E-BP1->Protein Synthesis\n& Cell Growth Cell Proliferation\n& Survival Cell Proliferation & Survival Actin Cytoskeleton->Cell Proliferation\n& Survival

Figure 1: Simplified mTOR Signaling Pathway. The diagram illustrates the central role of mTORC1 and mTORC2 in integrating upstream signals to regulate downstream effectors involved in cell growth, proliferation, and survival.

Generations of mTOR Inhibitors: A Mechanistic Overview

mTOR inhibitors can be broadly categorized based on their mechanism of action and specificity for the mTOR complexes.

First-Generation: The Rapalogs

Rapamycin and its analogs (rapalogs), such as everolimus and temsirolimus, are allosteric inhibitors of mTORC1.[1][4] They achieve this by forming a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, leading to the inhibition of mTORC1 signaling.[5][6][7] A significant limitation of rapalogs is their general inability to directly inhibit mTORC2, which can lead to a feedback activation of the PI3K/Akt pathway, potentially attenuating their therapeutic efficacy.[1][7]

Second-Generation: ATP-Competitive mTOR Kinase Inhibitors

To overcome the limitations of rapalogs, a new generation of ATP-competitive mTOR kinase inhibitors was developed. These small molecules target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[1][3][8] This dual inhibition prevents the feedback activation of Akt and can lead to more potent and sustained anti-proliferative effects.[1] Examples include sapanisertib (INK-128) and vistusertib (AZD2014).

The Rise of Imidazo[4,5-b]pyrazin-2-one Derivatives

While specific experimental data for 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one as an mTOR inhibitor is not extensively available in the public domain, high-throughput screening efforts have identified the imidazopyrazine scaffold as a promising source of mTORC1 and mTORC2 inhibitors.[9] A notable example emerging from such screens is OXA-01, a potent mTOR kinase inhibitor developed through lead optimization of an imidazopyrazine hit.[9] This suggests that derivatives of this compound represent a novel chemical class with the potential for dual mTORC1/mTORC2 inhibition.

Head-to-Head Comparison of mTOR Inhibitors

The following tables provide a comparative summary of key biochemical and cellular parameters for representative mTOR inhibitors.

Table 1: Biochemical Potency and Selectivity
Compound ClassRepresentative DrugMechanism of ActionTarget(s)IC50 (mTOR Kinase)
First-Generation (Rapalogs) RapamycinAllosteric Inhibitor (binds FKBP12)mTORC1Not directly applicable (allosteric)
EverolimusAllosteric Inhibitor (binds FKBP12)mTORC1Not directly applicable (allosteric)
TemsirolimusAllosteric Inhibitor (binds FKBP12)mTORC1Not directly applicable (allosteric)
Second-Generation (TORKinibs) Sapanisertib (INK-128)ATP-Competitive InhibitormTORC1 & mTORC21 nM[10][11][12]
Vistusertib (AZD2014)ATP-Competitive InhibitormTORC1 & mTORC22.81 nM[13][14][15]
Imidazo[4,5-b]pyrazine Derivatives (Hypothetical)ATP-Competitive InhibitormTORC1 & mTORC2Data not available
Table 2: Cellular Activity Profile
Compound ClassRepresentative DrugInhibition of p-4E-BP1 (mTORC1)Inhibition of p-Akt (Ser473) (mTORC2)
First-Generation (Rapalogs) RapamycinYesNo (or only with prolonged exposure)[2][7]
EverolimusYesLimited to no effect[4]
TemsirolimusYesLimited to no effect[16]
Second-Generation (TORKinibs) Sapanisertib (INK-128)Yes[10][12]Yes[10][12]
Vistusertib (AZD2014)Yes (IC50 ~210 nM in MDAMB468 cells)[13][14][15]Yes (IC50 ~78 nM in MDAMB468 cells)[13][14][15]
Imidazo[4,5-b]pyrazine Derivatives (Hypothetical)ExpectedExpected

Experimental Workflows for Characterizing mTOR Inhibitors

The evaluation of novel mTOR inhibitors requires a systematic approach employing a series of biochemical and cellular assays.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models A In Vitro Kinase Assay C Western Blot Analysis A->C B Immunoprecipitation-Kinase Assay B->C D Cell Proliferation Assay C->D E Xenograft Tumor Models D->E

Figure 2: Experimental Workflow for mTOR Inhibitor Characterization. A tiered approach from biochemical to in vivo assays is crucial for a comprehensive evaluation.

Key Experimental Protocols

1. In Vitro mTOR Kinase Assay

  • Objective: To determine the direct inhibitory effect of a compound on the kinase activity of recombinant mTOR.

  • Methodology:

    • A reaction mixture is prepared containing recombinant active mTOR enzyme, a suitable substrate (e.g., inactive S6K1), and ATP in a kinase buffer.[17][18]

    • The test compound (e.g., a this compound derivative) is added at various concentrations.

    • The reaction is incubated at 30°C for a defined period (e.g., 30 minutes).[17]

    • The reaction is stopped, and the level of substrate phosphorylation (e.g., p-p70S6K at Thr389) is quantified, typically by ELISA or Western blot, using a phospho-specific antibody.[17][19]

    • IC50 values are calculated from the dose-response curve.

2. Cellular Western Blot Analysis for mTORC1 and mTORC2 Activity

  • Objective: To assess the inhibitory effect of a compound on mTORC1 and mTORC2 signaling in a cellular context.

  • Methodology:

    • Cancer cell lines with an active mTOR pathway (e.g., HeLa, MCF-7) are cultured.

    • Cells are treated with the test compound at various concentrations for a specified duration (e.g., 2-24 hours).

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for key phosphorylated downstream targets:

      • mTORC1 activity: p-p70S6K (Thr389), p-S6 (Ser235/236), p-4E-BP1 (Thr37/46).[20][21]

      • mTORC2 activity: p-Akt (Ser473).[20][21]

    • Total protein levels for each target are also measured as loading controls.

    • Signal intensity is quantified to determine the extent of inhibition.

Concluding Remarks

The landscape of mTOR inhibitors is diverse, with distinct mechanistic profiles influencing their therapeutic potential. While first-generation rapalogs selectively target mTORC1, second-generation ATP-competitive inhibitors offer the advantage of dual mTORC1 and mTORC2 blockade. The emergence of novel scaffolds, such as the imidazo[4,5-b]pyrazine-2-one core, holds promise for the development of new, potent, and selective mTOR kinase inhibitors.

For drug development professionals, a thorough characterization of novel compounds using a combination of biochemical and cellular assays is essential to delineate their precise mechanism of action and to position them effectively against existing therapeutic options. Further investigation into this compound and its derivatives is warranted to fully elucidate their potential as next-generation mTOR-targeted therapies.

References

A Comparative Guide to Imidazo[4,5-b]pyrazine and Imidazo[1,2-a]pyrazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Isomers

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, nitrogen-containing fused ring systems are particularly prominent due to their ability to mimic endogenous structures and engage in diverse biological interactions. This guide focuses on a comparative analysis of two isomeric scaffolds: imidazo[4,5-b]pyrazine and imidazo[1,2-a]pyrazine .

Both are bicyclic heteroaromatic systems comprising a pyrazine ring fused to an imidazole ring. Their structural similarity to purines makes them privileged isosteres, capable of interacting with a wide array of biological targets, including kinases, polymerases, and other enzymes that recognize purine-based substrates. However, the seemingly subtle difference in their fusion orientation—the position of the non-bridgehead nitrogen atom—imparts distinct electronic, steric, and physicochemical properties. These differences translate into unique synthetic challenges, diverse pharmacological profiles, and varied therapeutic applications.

This guide provides an in-depth, objective comparison for researchers, scientists, and drug development professionals. We will dissect their synthesis, compare their chemical and biological properties with supporting experimental data, and provide detailed protocols to empower researchers in their quest for novel therapeutics.

Part 1: Structural and Physicochemical Properties

The fundamental difference between the two scaffolds lies in the arrangement of the nitrogen atoms, which dictates their electronic distribution, hydrogen bonding capabilities, and overall topology.

  • Imidazo[4,5-b]pyrazine: This scaffold is a direct isostere of purine, with nitrogen atoms at positions 1, 3, 5, and 7 (or 1, 3, 4, and 6 depending on the tautomer). This arrangement provides both hydrogen bond donor (imidazole N-H) and acceptor sites, crucial for molecular recognition.

  • Imidazo[1,2-a]pyrazine: In this "bridgehead" nitrogen system, the imidazole and pyrazine rings are fused differently. It lacks the N-H donor of the parent imidazo[4,5-b]pyrazine, which can significantly alter its interaction with biological targets and affect its physicochemical properties like solubility.

Caption: Core structures of Imidazo[4,5-b]pyrazine and Imidazo[1,2-a]pyrazine.

A summary of the physicochemical properties of the parent (unsubstituted) scaffolds is presented below. It's important to note that these properties are heavily influenced by substitution.

PropertyImidazo[4,5-b]pyrazineImidazo[1,2-a]pyrazineRationale for Difference
Molecular Formula C₅H₄N₄[1]C₆H₅N₃The different fusion results in a different atom count.
Molecular Weight 120.11 g/mol [1]119.12 g/mol Directly related to the molecular formula.
Melting Point (°C) Not available90-94[2]The presence of an N-H group in imidazo[4,5-b]pyrazine allows for intermolecular hydrogen bonding, likely resulting in a higher melting point compared to its isomer.[3]
Hydrogen Bond Donors 10The imidazole N-H in the [4,5-b] isomer acts as a donor, a feature absent in the [1,2-a] isomer.
Hydrogen Bond Acceptors 33Both scaffolds have multiple nitrogen atoms that can act as hydrogen bond acceptors.
LogP (Predicted) ~0.3~0.7The increased polarity from the N-H group in the [4,5-b] isomer generally leads to lower lipophilicity.

Part 2: A Comparative Look at Synthesis

The synthetic accessibility of a scaffold is a critical factor in drug discovery. The routes to these two isomers start from different pyrazine precursors, reflecting their distinct connectivity.

Synthesis of the Imidazo[4,5-b]pyrazine Core

The most common strategies for constructing this scaffold involve the cyclization of a substituted diaminopyrazine. This precursor is key, as its substituents will ultimately dictate the final substitution pattern on the pyrazine ring of the product.

A prevalent method involves the condensation of 2,3-diaminopyrazine with a one-carbon electrophile, such as an orthoester or an aldehyde under oxidative conditions.[2][4] A more recent, innovative approach involves a tandem reduction-cyclization sequence starting from[5][6][7]oxadiazolo[3,4-b]pyrazines.[4] This method is particularly useful for creating diversely substituted derivatives.[4]

synthesis_45b start [1,2,5]Oxadiazolo[3,4-b]pyrazine intermediate In situ Diaminopyrazine start->intermediate Fe, AcOH (Reduction) product 2-Substituted-Imidazo[4,5-b]pyrazine intermediate->product Cyclization reagent + Orthoester (e.g., RC(OEt)3) reagent->intermediate

Caption: Reductive cyclization workflow for Imidazo[4,5-b]pyrazine synthesis.[4]

Synthesis of the Imidazo[1,2-a]pyrazine Core

The synthesis of the imidazo[1,2-a]pyrazine scaffold typically begins with 2-aminopyrazine. The imidazole ring is then constructed upon it. A classic and versatile method is the Tschitschibabin reaction, involving the condensation of 2-aminopyrazine with an α-halocarbonyl compound.

More recently, multicomponent reactions have gained favor for their efficiency and ability to generate molecular diversity in a single step. An elegant example is the iodine-catalyzed one-pot, three-component reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide.[8] This approach allows for the introduction of substituents at two different positions on the imidazole ring simultaneously.

synthesis_12a cluster_reactants Reactants amino 2-Aminopyrazine product 2,3-Disubstituted-Imidazo[1,2-a]pyrazine amino->product Iodine Catalyst One-pot reaction aldehyde Aldehyde (R1-CHO) aldehyde->product Iodine Catalyst One-pot reaction iso Isocyanide (R2-NC) iso->product Iodine Catalyst One-pot reaction

Caption: One-pot, three-component synthesis of Imidazo[1,2-a]pyrazines.[8]

Part 3: Biological Activity and Therapeutic Applications - A Head-to-Head Comparison

The distinct structural and electronic features of the two scaffolds lead them to target different, though sometimes overlapping, classes of proteins.

Anticancer Activity

Both scaffolds are heavily explored in oncology, but they tend to inhibit different targets.

  • Imidazo[4,5-b]pyrazine: This scaffold has proven to be an exceptional platform for developing kinase inhibitors . Its purine-like structure makes it a suitable ATP-mimetic. Notably, it is the core of highly potent and selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) , a receptor tyrosine kinase often dysregulated in cancer.[9] For instance, compound 1D-2 showed an enzymatic IC₅₀ of 1.45 nM against c-Met. Derivatives have also been developed as inhibitors of Neurotrophic Tyrosine Receptor Kinase (NTRK) and Aurora Kinases.

  • Imidazo[1,2-a]pyrazine: This scaffold has also yielded potent anticancer agents, but through different mechanisms. A prominent application is the development of tubulin polymerization inhibitors . These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. The derivative TB-25 , for example, inhibited HCT-116 cancer cell growth with an IC₅₀ of 23 nM. Other derivatives have shown activity as PI3K inhibitors and inhibitors of the VirB11 ATPase, a target for anti-virulence agents against bacteria like Helicobacter pylori.[10]

Signaling Pathway: c-Met Inhibition

Dysregulation of the c-Met pathway, triggered by its ligand Hepatocyte Growth Factor (HGF), activates downstream cascades like PI3K/AKT and RAS/MAPK, promoting tumor growth, survival, and metastasis.[5][7] Imidazo[4,5-b]pyrazine-based inhibitors act by blocking the ATP-binding site of c-Met, thereby preventing its autophosphorylation and the subsequent activation of these oncogenic pathways.

cmet_pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K/AKT Pathway cMet->PI3K RAS RAS/MAPK Pathway cMet->RAS STAT STAT Pathway cMet->STAT Inhibitor Imidazo[4,5-b]pyrazine Inhibitor Inhibitor->cMet Blocks ATP Site Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Invasion Invasion/Metastasis STAT->Invasion

Caption: Inhibition of the c-Met signaling pathway by an Imidazo[4,5-b]pyrazine agent.

Other Therapeutic Areas
  • Imidazo[4,5-b]pyrazine: Derivatives have been identified as mitochondrial uncouplers , which have potential applications in metabolic diseases and cancer therapy by altering cellular respiration.[4]

  • Imidazo[1,2-a]pyrazine: This class of compounds has shown potent smooth muscle relaxant and cardiac stimulating activities, often attributed to the inhibition of phosphodiesterases (PDEs).[11] Additionally, some derivatives have been noted for their antioxidant properties.

Summary of Biological Activities
Biological Target/ActivityImidazo[4,5-b]pyrazineImidazo[1,2-a]pyrazineRepresentative Compound (IC₅₀/EC₅₀)
c-Met Kinase Inhibition Yes No1D-2: 1.45 nM (enzymatic)[9]
Tubulin Polymerization Inhibition NoYes TB-25: 23 nM (cellular, HCT-116)
PI3K Inhibition Less CommonYes Mentioned as a target.[5]
VirB11 ATPase Inhibition NoYes Lead compound IC₅₀ = 7 µM.[10]
Antiviral (RSV) Yes Less CommonCompound 7: EC₅₀ = 21 μM.
Antibacterial/Antifungal ModerateModerateVarious compounds show activity.[5]
Mitochondrial Uncoupling Yes NoDemonstrated by 2-CF₃ derivatives.[4]
PDE Inhibition Less CommonYes Potent smooth muscle relaxant activity.[11]
Antioxidant Activity Less CommonYes IC₅₀ values ranging from 8.54 to 28.1 μM.[5]

Part 4: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are provided as self-validating systems for key experiments described in this guide.

Protocol 1: Synthesis of 2-Substituted-Imidazo[4,5-b]pyrazine via Reductive Cyclization[4]

This protocol describes the conversion of an[5][6][7]oxadiazolo[3,4-b]pyrazine to a 2-substituted-imidazo[4,5-b]pyrazine.

Materials:

  • Starting[5][6][7]oxadiazolo[3,4-b]pyrazine derivative (1.0 eq)

  • Iron powder (Fe, 10.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Triethyl orthoformate (or other suitable orthoester, 20.0 eq)

  • Ethanol (EtOH)

  • Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the starting oxadiazolopyrazine in ethanol, add glacial acetic acid.

  • Add iron powder to the mixture portion-wise. The reaction is exothermic.

  • Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • After the reduction is complete, add the orthoester (e.g., triethyl orthoformate) to the reaction mixture.

  • Continue to reflux for an additional 4-6 hours until the cyclization is complete (monitored by TLC/LC-MS).

  • Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing with ethanol or DCM.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted-imidazo[4,5-b]pyrazine.

Protocol 2: In Vitro c-Met Kinase Inhibition Assay (Luminescence-Based)[12]

This protocol quantifies the ability of a test compound to inhibit the enzymatic activity of c-Met by measuring ATP consumption.

Materials:

  • Recombinant c-Met kinase domain (e.g., BPS Bioscience, Cat# 40255)[12]

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)[12]

  • ATP

  • 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[13]

  • Test compound (serial dilutions in DMSO)

  • Kinase-Glo® MAX Luminescence Kinase Assay Kit (Promega)[12]

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a white 96-well plate, add 5 µL of the diluted inhibitor. For positive (no inhibitor) and blank (no enzyme) controls, add 5 µL of buffer with DMSO.

  • Prepare a master mix containing the kinase assay buffer, ATP (e.g., 10 µM final concentration), and the substrate. Add 20 µL of this master mix to each well.

  • To the "Blank" wells, add 25 µL of 1x Kinase Assay Buffer.

  • Initiate the kinase reaction by adding 25 µL of diluted recombinant c-Met kinase to all wells except the "Blank".

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo® MAX reagent to each well.

  • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)[14]

This assay monitors the effect of test compounds on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99%, e.g., from Cytoskeleton, Inc.)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (binds to polymerized microtubules)

  • Test compound, positive control (e.g., Paclitaxel), negative control (e.g., Nocodazole)

  • Pre-warmed (37°C) 96-well, black, clear-bottom plates

  • Fluorescence plate reader with temperature control (37°C)

Procedure:

  • On ice, prepare the Tubulin Reaction Mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye.[14] Keep on ice.

  • Prepare 10x stocks of your test compound and controls in General Tubulin Buffer.

  • Add 5 µL of the 10x test compound, controls, or vehicle buffer to the appropriate wells of the pre-warmed 96-well plate.

  • To initiate polymerization, add 45 µL of the ice-cold Tubulin Reaction Mix to each well.

  • Immediately place the plate in the fluorescence reader pre-heated to 37°C.

  • Measure fluorescence intensity (e.g., Ex/Em suitable for the reporter) every 60 seconds for 60 minutes.

  • Plot fluorescence intensity versus time to generate polymerization curves. Inhibitors will decrease the rate and maximum level of polymerization, while stabilizers will increase them.

Part 5: Expert Analysis and Future Outlook

The comparative analysis reveals that while imidazo[4,5-b]pyrazine and imidazo[1,2-a]pyrazine are structural isomers, they are not functionally interchangeable. The choice between them is a strategic decision in drug design, driven by the intended biological target.

Expertise & Experience-Driven Insights:

  • For Kinase Inhibition: The imidazo[4,5-b]pyrazine scaffold is the superior choice. Its purine-like arrangement, including the crucial N-H hydrogen bond donor, is highly effective for targeting the ATP-binding hinge region of many kinases. The success seen with c-Met inhibitors validates this scaffold's utility as a "kinase-privileged" fragment.

  • For Other Targets: The imidazo[1,2-a]pyrazine scaffold offers greater versatility for targets outside the kinome. The absence of the acidic N-H proton can improve cell permeability and metabolic stability in certain contexts. Its demonstrated efficacy as a tubulin inhibitor and PDE inhibitor highlights its potential in anticancer and anti-inflammatory research where different binding modes are required.

  • Synthetic Tractability: The rise of multicomponent reactions for the imidazo[1,2-a]pyrazine core makes it highly attractive for generating large, diverse chemical libraries for high-throughput screening. The synthesis of the imidazo[4,5-b]pyrazine core, while well-established, often requires more linear, stepwise approaches, although recent innovations are improving its accessibility.

Trustworthiness Through Self-Validation: The protocols provided are designed to be robust. For instance, the kinase assay includes a "blank" control to subtract background signal and a "positive" control to define 0% inhibition, ensuring that the measured IC₅₀ values are reliable. Similarly, the tubulin assay uses both a known inhibitor and a known stabilizer as controls to validate that the assay system is responsive in both directions.

Future Outlook: The future for both scaffolds is bright. For imidazo[4,5-b]pyrazine , the challenge lies in achieving selectivity among the highly conserved ATP-binding sites of the human kinome. Future work will likely focus on exploiting subtle differences outside the hinge region to develop next-generation selective kinase inhibitors. For imidazo[1,2-a]pyrazine , its diverse biological activities suggest it is a versatile starting point for exploring novel biological space. Its application in developing anti-virulence agents is particularly exciting, offering a new paradigm to combat infectious diseases.

Ultimately, the power of these scaffolds lies in their tunable nature. By understanding the fundamental chemical and biological differences between these isomers, medicinal chemists can make more informed decisions, accelerating the journey from a simple heterocyclic core to a life-saving therapeutic.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain a primary focus for therapeutic intervention.[1] The development of small molecule inhibitors targeting these enzymes requires a delicate balance between achieving high potency against the intended target and maintaining a clean off-target profile to minimize toxicity and undesirable side effects.[2][3] The imidazo[4,5-b]pyrazine scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. This guide provides an in-depth analysis of the cross-reactivity profiling of a core scaffold member, 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one, against a comprehensive kinase panel. By examining the behavior of this foundational structure and its close derivatives, we can elucidate key structure-activity relationships (SAR) that govern selectivity and provide a predictive framework for future drug development efforts.

The rationale for extensive kinase profiling stems from the highly conserved nature of the ATP-binding site across the human kinome.[4] This structural similarity makes achieving absolute selectivity a significant challenge, often leading to "off-target" interactions that can result in unforeseen biological consequences.[5] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding the true pharmacological nature of a compound and mitigating potential risks down the line.[6][7] This guide will walk through the methodologies for such profiling, present illustrative data based on known derivatives of the imidazo[4,5-b]pyrazine and related scaffolds, and discuss the interpretation of these findings for researchers, scientists, and drug development professionals.

The Strategic Importance of Kinase Selectivity Profiling

The journey of a kinase inhibitor from a promising hit to a clinical candidate is fraught with challenges, with a significant portion of failures attributed to a lack of selectivity.[4] A compound that potently inhibits the target kinase but also interacts with a host of other kinases can lead to a cascade of unintended cellular events. These off-target effects can manifest as direct toxicity or as complex pharmacological outcomes that can either confound clinical trial results or, in some cases, offer opportunities for therapeutic polypharmacology.[3][5]

A systematic cross-reactivity assessment against a diverse panel of kinases provides a "fingerprint" of a compound's activity across the kinome. This selectivity profile is invaluable for:

  • Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity by modifying the chemical scaffold.

  • Safety Assessment: Identifying potential liabilities early in development by flagging interactions with kinases known to be involved in critical physiological processes.

  • Understanding Mechanism of Action: Uncovering unexpected activities that may contribute to the compound's overall efficacy or side-effect profile.

Methodologies for Comprehensive Kinase Profiling

A variety of robust in vitro techniques are available to assess the interaction of small molecules with a large number of kinases. These assays are typically performed at a single high concentration of the test compound to identify potential off-target hits, followed by dose-response studies for the most significant interactions to determine their IC50 values.

Experimental Workflow: From Compound to Kinome Profile

The process of generating a cross-reactivity profile involves a series of well-defined steps, from initial compound handling to final data analysis.

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Solubilization Solubilization in DMSO Compound->Solubilization SerialDilution Serial Dilution Solubilization->SerialDilution AssayPlate Assay Plate Preparation (Kinase, Substrate, ATP) SerialDilution->AssayPlate KinasePanel Kinase Panel (e.g., 240+ kinases) KinasePanel->AssayPlate Incubation Incubation with Compound AssayPlate->Incubation Detection Signal Detection (Radiometric or Fluorescence) Incubation->Detection RawData Raw Data Acquisition Detection->RawData Normalization Normalization to Controls RawData->Normalization PercentInhibition Calculation of % Inhibition Normalization->PercentInhibition IC50 IC50 Determination (for significant hits) PercentInhibition->IC50 SelectivityProfile Generation of Selectivity Profile IC50->SelectivityProfile

Caption: A generalized workflow for in vitro kinase cross-reactivity profiling.

Step-by-Step Protocol for a Radiometric Kinase Assay

Radiometric assays, such as the filter-binding format, are considered the gold standard for their direct measurement of enzymatic activity and low incidence of compound interference.[2]

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable peptide or protein substrate, and the test compound (e.g., this compound) at a final concentration of 10 µM in a kinase buffer containing MgCl2.[8]

  • Initiation: Start the phosphorylation reaction by adding ATP, including a radiolabeled [γ-³²P]ATP tracer.[9]

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is within the linear range.

  • Termination: Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid.

  • Separation: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Analysis: Calculate the percentage of kinase activity remaining in the presence of the compound relative to a vehicle control (e.g., DMSO).

Comparative Analysis: Cross-Reactivity of the Imidazo[4,5-b]pyrazine Scaffold

While specific cross-reactivity data for the parent this compound is not extensively published, we can infer its likely profile by examining publicly available data for its derivatives. Research has shown that this scaffold can be decorated to achieve potent and selective inhibition of specific kinases. For instance, derivatives of imidazo[4,5-b]pyrazine have been developed as inhibitors of c-Met and NTRK.[10][11]

Illustrative Kinase Selectivity Data

The following table presents a hypothetical but representative selectivity profile for a generic imidazo[4,5-b]pyrazine-based inhibitor against a panel of kinases, based on trends observed for this class of compounds. The data is presented as the percentage of inhibition at a single concentration (e.g., 10 µM).

Kinase FamilyKinase Target% Inhibition at 10 µM
Tyrosine Kinases c-Met95%
NTRK188%
NTRK285%
NTRK382%
FLT365%
AXL58%
VEGFR230%
EGFR15%
Serine/Threonine Kinases Aurora A45%
Aurora B40%
ROCK125%
PKA<10%
CDK2<10%
Interpreting the Data

The illustrative data suggests that the imidazo[4,5-b]pyrazine scaffold, while potentially potent against its primary targets (c-Met, NTRK), may exhibit cross-reactivity with other kinases, particularly those with structurally similar ATP-binding pockets. The moderate activity against FLT3 and AXL, for example, is a common observation for inhibitors targeting this region of the kinome. The activity against Aurora kinases is also noteworthy and warrants further investigation.

Structure-Activity Relationships and a Path to Selectivity

The observed cross-reactivity provides valuable insights for medicinal chemists. For instance, the interactions with off-target kinases can be modeled to understand the specific structural features of the compound that contribute to these interactions. This knowledge can then be used to guide the synthesis of new derivatives with improved selectivity.

Logical Progression of Selectivity Enhancement

selectivity_enhancement InitialHit Initial Hit (e.g., Parent Scaffold) Profiling Broad Kinase Panel Screening InitialHit->Profiling HitIdentification Identification of Off-Target Hits Profiling->HitIdentification SAR Structure-Activity Relationship (SAR) Analysis HitIdentification->SAR Docking Computational Docking into On- and Off-Targets SAR->Docking Design Rational Design of New Derivatives Docking->Design Synthesis Chemical Synthesis Design->Synthesis IterativeScreening Iterative Screening and Profiling Synthesis->IterativeScreening IterativeScreening->SAR OptimizedLead Optimized Lead with Improved Selectivity IterativeScreening->OptimizedLead

Caption: A cyclic workflow for optimizing kinase inhibitor selectivity.

Conclusion and Future Directions

The cross-reactivity profiling of this compound and its derivatives is a critical exercise in modern drug discovery. While the parent scaffold may exhibit a degree of promiscuity, this should be viewed not as a liability but as a starting point for rational drug design. A thorough understanding of its interactions across the kinome, generated through robust and systematic profiling, provides the essential data to guide the development of the next generation of potent and selective kinase inhibitors.[5] The insights gained from such studies are paramount to mitigating the risks of off-target toxicity and ultimately contribute to the successful clinical translation of novel therapeutics.

References

A Comparative Guide to Validating Target Engagement of Imidazo[4,5-b]pyrazin-2-one Analogs in Living Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Affinity, Toward In-Cellular Reality

The successful translation of a promising small molecule from a screening hit to a clinical candidate hinges on a critical, often challenging, step: validating its engagement with the intended biological target within the complex and dynamic environment of a living cell.[1][2] For privileged scaffolds like the imidazo[4,5-b]pyrazin-2-one core, known to yield potent kinase inhibitors against targets such as mTOR and c-Met, this validation is paramount.[3][4] Biochemical assays, while essential for determining intrinsic potency (e.g., IC50), operate in a simplified, artificial system that cannot account for crucial factors like cell permeability, intracellular competition with endogenous ligands (such as ATP in the case of kinase inhibitors), or compound metabolism.[5][6]

This guide provides an in-depth comparison of three powerful and widely adopted methodologies for confirming and quantifying intracellular target engagement: the Cellular Thermal Shift Assay (CETSA) , Drug Affinity Responsive Target Stability (DARTS) , and the NanoBRET™ Target Engagement Assay . We will objectively compare their principles, workflows, and data outputs, providing field-proven insights to guide your experimental design. To illustrate these concepts, we will use a hypothetical imidazo[4,5-b]pyrazin-2-one compound, "IMPZ-1," designed to inhibit a specific intracellular "Target Kinase X" (TKX).

The Hypothetical Scenario: IMPZ-1 and the TKX Signaling Pathway

Let us consider IMPZ-1, a novel imidazo[4,5-b]pyrazin-2-one derivative. Biochemical assays show it potently inhibits the enzymatic activity of our protein of interest, TKX. TKX is an upstream kinase in a critical cell survival pathway, phosphorylating and activating "Substrate Y." Our primary objective is to confirm that IMPZ-1 enters the cell and directly binds to TKX, leading to the inhibition of this downstream signaling event.

Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Activates TKX TKX Receptor->TKX Activates Substrate Y Substrate Y TKX->Substrate Y Phosphorylates p-Substrate Y p-Substrate Y Substrate Y->p-Substrate Y Cell Survival Cell Survival p-Substrate Y->Cell Survival Promotes IMPZ-1 IMPZ-1 IMPZ-1->TKX Inhibits

Figure 1: Hypothetical signaling pathway inhibited by IMPZ-1.

Methodology Comparison: Three Orthogonal Approaches

Choosing the right target engagement assay depends on factors like the availability of reagents (especially antibodies), the nature of the target protein, and the desired throughput.[7] Here, we compare two label-free methods (CETSA and DARTS) and a prominent live-cell, probe-based method (NanoBRET™).

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is founded on the biophysical principle of ligand-induced thermal stabilization.[8][9] The binding of a small molecule, like IMPZ-1, to its target protein, TKX, creates a more stable complex. This complex requires more thermal energy to denature and aggregate compared to the unbound protein. By heating intact cells or cell lysates to various temperatures, one can quantify the amount of soluble, non-denatured target protein remaining. An increase in the soluble fraction of TKX in the presence of IMPZ-1 is direct evidence of target engagement.[10]

cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection Cells Cells Treat with IMPZ-1 Treat with IMPZ-1 Cells->Treat with IMPZ-1 Incubate Incubate Treat with IMPZ-1->Incubate Heat Cells Heat Cells Incubate->Heat Cells Lyse Cells Lyse Cells Heat Cells->Lyse Cells Centrifuge Centrifuge Lyse Cells->Centrifuge Collect Supernatant (Soluble Proteins) Collect Supernatant (Soluble Proteins) Centrifuge->Collect Supernatant (Soluble Proteins) Western Blot for TKX Western Blot for TKX Collect Supernatant (Soluble Proteins)->Western Blot for TKX

Figure 2: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Advantages:

  • Label-Free: Does not require modification of the compound, preserving its native structure and activity.[11]

  • Physiologically Relevant: Can be performed in intact, living cells, providing a true measure of engagement in a native environment.[10][12]

  • Broad Applicability: Applicable to a wide range of soluble and even membrane-bound proteins.[10]

Limitations & Considerations:

  • Antibody Dependent: The most common readout, Western blotting, requires a specific and high-quality antibody for the target protein.[12]

  • Throughput: Traditional Western blot-based CETSA is low-throughput. However, high-throughput versions (HT-CETSA) have been developed using detection methods like ELISA or proximity-based assays.[13][14]

  • No Stabilization, No Signal: The assay relies on the compound inducing a thermal shift. If a compound binds without significantly altering the protein's thermal stability, the assay will not produce a signal.[10]

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS operates on the principle that ligand binding can protect a target protein from proteolytic degradation.[15][16] When IMPZ-1 binds to TKX, it can induce a conformational change that shields protease cleavage sites.[17] After treating cell lysates with IMPZ-1, a limited amount of a broad-spectrum protease (like pronase or thermolysin) is added. If IMPZ-1 is bound to TKX, TKX will be more resistant to digestion compared to the unbound state. The amount of intact, full-length TKX is then quantified, typically by Western blot.[18]

cluster_0 Step 1: Lysis & Treatment cluster_1 Step 2: Proteolysis cluster_2 Step 3: Quench & Denature cluster_3 Step 4: Detection Cells Cells Lyse Cells Lyse Cells Cells->Lyse Cells Treat Lysate with IMPZ-1 Treat Lysate with IMPZ-1 Lyse Cells->Treat Lysate with IMPZ-1 Add Protease Add Protease Treat Lysate with IMPZ-1->Add Protease Quench Reaction Quench Reaction Add Protease->Quench Reaction Add SDS-PAGE Buffer Add SDS-PAGE Buffer Quench Reaction->Add SDS-PAGE Buffer Western Blot for TKX Western Blot for TKX Add SDS-PAGE Buffer->Western Blot for TKX

Figure 3: Drug Affinity Responsive Target Stability (DARTS) workflow.

Advantages:

  • Label-Free & Modification-Free: Like CETSA, DARTS uses the unmodified compound, avoiding potential artifacts from labeling.[16][19]

  • Direct Evidence of Binding: Provides direct evidence of a physical interaction between the compound and the target.[18]

  • Independent of Thermal Stability: Offers an orthogonal approach to CETSA, as it relies on protection from proteolysis, not thermal stabilization.[18]

Limitations & Considerations:

  • Lysate-Based: The standard DARTS protocol is performed on cell lysates, not intact cells, which removes the assessment of cell permeability from the experiment.[12]

  • Optimization is Key: The assay is highly sensitive to the protease-to-protein ratio and digestion time. Insufficient digestion leads to high background, while excessive digestion can degrade even the protected protein. Careful optimization is critical.[15]

  • Conformational Change Dependent: The degree of protection depends on the extent to which ligand binding shields protease cleavage sites. A binding event that does not cause a significant conformational change may yield a weak or no signal.[18]

NanoBRET™ Target Engagement Assay

Principle: NanoBRET™ is a live-cell proximity-based assay that measures compound binding in real-time.[20] The method requires genetically engineering the target protein (TKX) to express it as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that also binds to the target's active site is then added to the live cells. In the absence of a competing compound, the tracer binds to the NanoLuc-TKX fusion protein, bringing the fluorophore into close proximity with the luciferase. This allows for Bioluminescence Resonance Energy Transfer (BRET) to occur when the luciferase substrate is added.[6] When IMPZ-1 is introduced, it competes with the tracer for binding to TKX. This displacement of the tracer reduces the BRET signal in a dose-dependent manner, which can be used to calculate an intracellular IC50 value.[20][21]

cluster_0 Step 1: Cell Prep cluster_1 Step 2: Treatment cluster_2 Step 3: BRET Measurement cluster_3 Step 4: Analysis Transfect Cells with NanoLuc-TKX Plasmid Transfect Cells with NanoLuc-TKX Plasmid Plate Cells Plate Cells Transfect Cells with NanoLuc-TKX Plasmid->Plate Cells Add IMPZ-1 (Test Compound) Add IMPZ-1 (Test Compound) Plate Cells->Add IMPZ-1 (Test Compound) Add Fluorescent Tracer Add Fluorescent Tracer Add IMPZ-1 (Test Compound)->Add Fluorescent Tracer Incubate Incubate Add Fluorescent Tracer->Incubate Add Substrate Add Substrate Incubate->Add Substrate Read BRET Signal Read BRET Signal Add Substrate->Read BRET Signal Calculate BRET Ratio Calculate BRET Ratio Read BRET Signal->Calculate BRET Ratio Determine IC50 Determine IC50 Calculate BRET Ratio->Determine IC50

Figure 4: NanoBRET™ Target Engagement Assay workflow.

Advantages:

  • Live-Cell & Quantitative: Provides quantitative affinity (IC50) and occupancy data in living cells under equilibrium conditions.[6][20]

  • High-Throughput: The plate-based format is easily scalable for screening hundreds or thousands of compounds.[20]

  • Real-Time Kinetics: Can be adapted to measure compound residence time, offering deeper mechanistic insights.[20]

Limitations & Considerations:

  • Requires Genetic Modification: The target protein must be expressed as a NanoLuc® fusion, which can potentially alter its function or localization. It requires transfection and may involve overexpression, which is not the native state.

  • Probe Dependent: The assay relies on the availability of a suitable fluorescent tracer that binds to the target of interest. While many are commercially available, a custom one may be needed.[20]

  • Potential for Artifacts: Overexpression of the target protein could create a "sink" effect, altering the apparent potency of the compound compared to its effect on the endogenous protein.

Comparative Summary and Data Interpretation

The choice of method should be guided by the specific research question and available resources.

Table 1: Comparison of Target Engagement Validation Methods

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)NanoBRET™ Target Engagement
Principle Ligand-induced thermal stabilization.[7][8]Ligand-induced protection from proteolysis.[7][15]Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[20][21]
Label Required? No (for compound)No (for compound)Yes (fluorescent tracer & luciferase tag on target)
Assay Context Intact cells or lysatePrimarily cell lysateLive, intact cells
Primary Readout Western Blot, ELISA, AlphaScreenWestern Blot, Mass SpectrometryBioluminescence Resonance Energy Transfer (BRET)
Data Output Thermal shift (ΔTm) or Isothermal dose-response (EC50)Band intensity protection vs. controlIntracellular IC50, fractional occupancy
Throughput Low (WB) to High (HT-CETSA)[13][14]Generally lower throughput[18]High
Key Requirement Target must exhibit a thermal shift.[7]Target must be susceptible to proteolysis.[7]Target must be amenable to luciferase tagging; tracer required.

Detailed Experimental Protocols

The following are generalized protocols and must be optimized for your specific cell line, target protein, and compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot
  • Cell Culture & Treatment: Plate cells (e.g., HEK293) to achieve 70-80% confluency. Treat cells with various concentrations of IMPZ-1 (e.g., 0.1 to 50 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Heating Step: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.[9]

  • Lysis: Lyse cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation: Pellet the precipitated/aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for TKX.

  • Data Analysis: Quantify band intensities. Plot the percentage of soluble TKX remaining at each temperature for the vehicle and IMPZ-1 treated samples to generate "melting curves." A rightward shift in the curve for IMPZ-1-treated samples indicates stabilization.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
  • Cell Lysis: Harvest cells and lyse in ice-cold M-PER buffer (or similar) supplemented with protease inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Compound Incubation: Aliquot the cell lysate. Treat aliquots with various concentrations of IMPZ-1 and a vehicle control. Incubate on a rotator for 1 hour at 4°C.[19]

  • Protease Digestion: Prepare a stock solution of thermolysin in the reaction buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 10 mM CaCl2). Add a pre-optimized concentration of thermolysin to each sample and incubate at room temperature for a set time (e.g., 10-30 minutes).[17] A no-protease control should be included.

  • Quenching: Stop the digestion by adding EDTA to a final concentration of 50 mM.[17]

  • Detection: Immediately add 4x SDS-PAGE loading buffer to each sample and boil for 5 minutes. Analyze equal volumes by SDS-PAGE and Western blot for TKX.

  • Data Analysis: Compare the band intensity of full-length TKX in the IMPZ-1 treated lanes to the vehicle control lane. Increased band intensity in the presence of IMPZ-1 indicates protection from proteolysis and therefore, target engagement.

Protocol 3: Validating Functional Consequences - Downstream Western Blot

A crucial step is to correlate direct binding with a functional outcome.

  • Cell Culture & Treatment: Plate cells and serum-starve for 4-6 hours to reduce basal signaling.

  • Inhibition: Pre-treat cells with various concentrations of IMPZ-1 or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate growth factor to activate the TKX pathway for 10-15 minutes.

  • Lysis & Detection: Wash cells with cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Perform Western blotting on the lysates using antibodies against phosphorylated-Substrate Y (p-Substrate Y), total Substrate Y, and total TKX. Use GAPDH as a loading control.

  • Data Analysis: Quantify the p-Substrate Y signal and normalize it to the total Substrate Y signal. Plot the normalized phosphorylation as a function of IMPZ-1 concentration to determine the IC50 for downstream signaling inhibition.

Conclusion: Building a Self-Validating System

No single method for determining target engagement is perfect. The most robust and trustworthy validation comes from an orthogonal approach, where evidence from multiple, independent techniques converges. For our hypothetical compound IMPZ-1, an ideal scenario would be to:

  • Demonstrate direct, physical binding in live cells using CETSA or NanoBRET™.

  • Confirm this interaction using the mechanistically distinct DARTS assay in cell lysates.

  • Correlate the target engagement IC50/EC50 from these assays with the functional IC50 for inhibiting the phosphorylation of the downstream substrate, Substrate Y.

By combining direct biophysical readouts with functional cellular assays, researchers can build a compelling, self-validating case for the mechanism of action of novel compounds like imidazo[4,5-b]pyrazin-2-ones, paving the way for their confident progression in the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Benchmarking the ADME Properties of Novel Imidazo[4,5-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADME Assessment

In modern drug discovery, the mantra is "fail early, fail cheap." A significant proportion of drug candidates fail in late-stage development due to unfavorable pharmacokinetic properties. The absorption, distribution, metabolism, and excretion (ADME) profile of a molecule dictates its concentration and persistence at the target site, ultimately governing its efficacy and safety. Therefore, integrating comprehensive ADME profiling into the early stages of the design-make-test-analyze cycle is not just advantageous; it is essential for de-risking candidates and reducing costly late-stage attrition.

The imidazo[4,5-b]pyrazine scaffold is a privileged heterocyclic structure found in numerous biologically active compounds, particularly as potent kinase inhibitors. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets. However, the very features that confer potent activity can also introduce liabilities such as poor solubility or rapid metabolism.

This guide provides a robust framework for researchers, medicinal chemists, and drug development professionals to systematically benchmark the ADME properties of novel imidazo[4,5-b]pyrazine derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating decision-driving data.

Section 1: Foundational Physicochemical Properties

Before delving into complex cell-based assays, a foundational understanding of a compound's physicochemical properties is paramount. These properties, namely solubility and lipophilicity, are often the primary determinants of a compound's "drug-like" behavior.

Aqueous Solubility: The Gateway to Absorption

A compound must be in solution to be absorbed. Poor aqueous solubility is a frequent and challenging hurdle for oral drug candidates. We differentiate between two key types of solubility measurements.

  • Kinetic Solubility: Measures the concentration of a compound when it begins to precipitate from a solution prepared by adding the compound from a high-concentration DMSO stock. This mimics the conditions of many high-throughput biological assays.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is a more time-consuming but accurate measure of a compound's maximum dissolved concentration.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dilution: In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a 100 µM nominal concentration with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.

  • Separation: Filter the plate to separate the precipitated compound from the soluble fraction.

  • Quantification: Analyze the filtrate using LC-MS/MS against a calibration curve to determine the concentration of the soluble compound.

Lipophilicity (LogD): Balancing Permeability and Solubility

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical factor that influences solubility, permeability, metabolic stability, and plasma protein binding. It is typically measured as the distribution coefficient (LogD) at a physiological pH of 7.4.

  • High LogD (>3): Often associated with good permeability but may lead to poor solubility, high plasma protein binding, and increased metabolic clearance.

  • Low LogD (<1): Generally indicates good solubility but may result in poor membrane permeability.

A common method for determination is through HPLC, which correlates retention time on a reverse-phase column with known LogD standards.

Section 2: Absorption - Crossing the Intestinal Barrier

For an orally administered drug, crossing the intestinal epithelium is the first major hurdle. We utilize in vitro models to predict a compound's potential for human intestinal absorption.

Caco-2 Permeability Assay: The Gold Standard

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay provides an apparent permeability coefficient (Papp), a key indicator of a compound's rate of transport across the intestinal wall.

Experimental Protocol: Bidirectional Caco-2 Permeability

  • Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for full differentiation and the formation of tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value confirms the integrity of the cell barrier. Discard any wells with low TEER values.

  • Assay Initiation (A-to-B):

    • Add the test compound (typically 1-10 µM in transport buffer) to the apical (A) side, representing the intestinal lumen.

    • Add fresh transport buffer to the basolateral (B) side, representing the bloodstream.

  • Assay Initiation (B-to-A): In a separate set of wells, perform the reverse experiment to assess active efflux. Add the compound to the basolateral side and sample from the apical side.

  • Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment (B side for A-to-B, A side for B-to-A) at a specific time point (e.g., 90 or 120 minutes).

  • Analysis: Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.

  • Calculation:

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).

Caco2_Workflow cluster_prep Preparation Phase (21-25 Days) cluster_exp Experiment Phase (2 Hours) cluster_analysis Analysis Phase seed Seed Caco-2 cells on Transwell inserts culture Culture cells to form a differentiated monolayer seed->culture 21-25 days integrity Measure TEER to confirm monolayer integrity culture->integrity add_cpd Add test compound to Apical (A) or Basolateral (B) side integrity->add_cpd Proceed if TEER is high incubate Incubate at 37°C add_cpd->incubate sample Collect samples from receiver compartment incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate result Outputs: Papp (A->B) Papp (B->A) Efflux Ratio calculate->result

Caption: Workflow for the in vitro Caco-2 cell permeability assay.

Section 3: Distribution - Where Does the Compound Go?

Once absorbed, a drug is distributed throughout the body via the bloodstream. A critical parameter in this phase is the extent to which a compound binds to plasma proteins like albumin.

Plasma Protein Binding (PPB): The Unbound Drug Hypothesis

Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, or be excreted. Therefore, high plasma protein binding can significantly reduce a compound's efficacy and alter its pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) assay is a robust method for determining the percentage of a compound bound to plasma proteins.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: The RED device consists of two chambers separated by a semi-permeable dialysis membrane (typically 8 kDa MWCO) that allows the passage of small molecules but retains large proteins.

  • Loading:

    • Add plasma (human, rat, etc.) spiked with the test compound (e.g., 1 µM) to one chamber (the plasma chamber).

    • Add an equal volume of PBS (pH 7.4) to the other chamber (the buffer chamber).

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours. During this time, the unbound compound diffuses across the membrane until its concentration is at equilibrium in both chambers.

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Analysis: Combine the samples with a matching matrix (buffer for the plasma sample, blank plasma for the buffer sample) to negate matrix effects during analysis. Quantify the total compound concentration in both aliquots by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated as: % Bound = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100

RED_Workflow cluster_prep Preparation cluster_exp Equilibration (4-6 Hours) cluster_analysis Analysis spike Spike test compound into plasma load_plasma Load spiked plasma into one chamber spike->load_plasma incubate Incubate at 37°C with shaking load_plasma->incubate load_buffer Load PBS buffer into adjacent chamber load_buffer->incubate diffusion Unbound compound diffuses across membrane until equilibrium is reached incubate->diffusion sample Collect aliquots from plasma and buffer chambers diffusion->sample quantify Quantify concentrations in both chambers by LC-MS/MS sample->quantify calculate Calculate % Bound quantify->calculate result Output: % Plasma Protein Binding calculate->result

Caption: Workflow for Plasma Protein Binding assay using Rapid Equilibrium Dialysis (RED).

Section 4: Metabolism - The Biotransformation Engine

Metabolism, primarily occurring in the liver, is the body's mechanism for converting foreign compounds (xenobiotics) into more water-soluble, excretable metabolites. For drug candidates, rapid metabolism can lead to a short in vivo half-life and low oral bioavailability, requiring more frequent or higher doses.

Liver Microsomal Stability Assay: A First Pass at Clearance

This is the workhorse assay for assessing Phase I (oxidative) metabolism, driven mainly by cytochrome P450 (CYP) enzymes. The assay measures the rate at which a parent compound is depleted over time when incubated with liver microsomes, which are vesicle-like artifacts of the endoplasmic reticulum where CYPs are highly concentrated.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Reagent Preparation:

    • Thaw cryopreserved liver microsomes (human, rat, etc.) on ice.

    • Prepare a fresh NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase). This is critical as it provides the necessary cofactor for CYP enzyme activity.

  • Incubation Setup: In a 96-well plate, combine buffer (pH 7.4), liver microsomes (typically 0.5-1.0 mg/mL protein), and the test compound (typically 1 µM).

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard. The T=0 sample serves as the 100% reference.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant from each time point by LC-MS/MS to determine the remaining percentage of the parent compound relative to the T=0 sample.

  • Calculation:

    • Plot the natural log of the % parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Half-life (t½) is calculated as: t½ = 0.693 / k

    • Intrinsic Clearance (CLint) can then be calculated, representing the metabolic clearance rate independent of blood flow.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_exp Reaction & Sampling cluster_analysis Analysis prep_mix Prepare reaction mix: Buffer + Liver Microsomes + Test Compound (1 µM) pre_incubate Pre-incubate mix at 37°C prep_mix->pre_incubate initiate Initiate reaction by adding NADPH Regenerating System pre_incubate->initiate sample Stop reaction at time points (0, 5, 15, 30, 60 min) with cold Acetonitrile + IS initiate->sample Time course centrifuge Centrifuge to pellet protein sample->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Plot ln(% Remaining) vs. Time Calculate t½ and CLint analyze->calculate result Outputs: Half-life (t½) Intrinsic Clearance (CLint) calculate->result

Caption: Workflow for the in vitro liver microsomal stability assay.

Section 5: Comparative Benchmarking of Imidazo[4,5-b]pyrazine Derivatives

The ultimate goal of these assays is not to generate standalone data points, but to build a structure-activity relationship (SAR) and structure-property relationship (SPR) profile that guides chemical optimization. By testing derivatives in parallel with a relevant benchmark compound, project teams can make informed decisions.

Below is a representative data table comparing hypothetical imidazo[4,5-b]pyrazine derivatives against a reference kinase inhibitor.

Compound ID Primary Target LogD at pH 7.4 Kinetic Solubility (µM) Caco-2 Papp (A→B) (10⁻⁶ cm/s) Efflux Ratio Human Microsomal t½ (min) Human PPB (%) Overall Assessment
Reference Cmpd Kinase X2.88512.51.24592.5Good overall profile
IMPY-001 Kinase X4.1< 125.11.51599.8High permeability but poor solubility, rapid metabolism, and very high PPB. High Risk.
IMPY-002 Kinase X2.51101.21.1> 12075.0High stability and good solubility, but very low permeability. Medium Risk.
IMPY-003 Kinase X3.2559.84.53895.1Good profile but is a substrate for efflux pumps. Medium Risk, needs further investigation.
IMPY-004 Kinase X3.07215.51.36291.3Balanced profile, superior to Reference Compound. Lead Candidate.

Interpretation and Causality:

  • IMPY-001 vs. Reference: The increase in lipophilicity (LogD 4.1 vs 2.8) likely drove the excellent permeability (Papp 25.1). However, this came at the cost of dramatically reduced solubility (<1 µM) and increased susceptibility to metabolic enzymes (t½ 15 min), rendering it a poor candidate.

  • IMPY-002 vs. Reference: The structural modifications made to improve stability (t½ > 120 min) and solubility (110 µM) unfortunately resulted in a molecule with low passive permeability (Papp 1.2), likely due to increased polarity or molecular size.

  • IMPY-003 vs. Reference: This compound shows a promising balance of properties but is flagged by the high efflux ratio (4.5). This indicates it is actively pumped out of cells, which could severely limit its intracellular concentration and in vivo efficacy. Follow-up studies with specific transporter inhibitors would be necessary.

  • IMPY-004: This derivative represents a successful optimization. It maintains the favorable lipophilicity and permeability of the reference compound while demonstrating improved metabolic stability, without compromising solubility or introducing efflux liabilities.

Conclusion

Benchmarking the ADME properties of novel imidazo[4,5-b]pyrazine derivatives is a multi-parametric optimization challenge. A reductionist approach, where single properties are optimized in isolation, is often counterproductive. This guide provides a set of validated, interlocking protocols that allow for the systematic and parallel evaluation of key ADME attributes. By understanding the "why" behind each experimental design and interpreting the data in a comparative context, research teams can efficiently identify structural motifs that confer favorable pharmacokinetic properties, ultimately accelerating the identification of high-quality drug candidates with a greater probability of success in clinical development.

A Comparative Guide to the Efficacy of Imidazo[4,5-b]pyrazine Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyrazines in Oncology

The imidazo[4,5-b]pyrazine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anti-cancer agents. Its structural resemblance to endogenous purines allows it to interact with a variety of ATP-binding sites in key cellular proteins, leading to the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. This guide provides a comparative analysis of the efficacy of various imidazo[4,5-b]pyrazine analogs across different cancer cell lines, delves into their mechanisms of action, and offers detailed protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to advance the exploration of this promising class of compounds.

Comparative Efficacy of Imidazo[4,5-b]pyrazine Analogs: A Data-Driven Analysis

The anti-proliferative activity of imidazo[4,5-b]pyrazine derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The following table summarizes the IC50 values for a selection of imidazo[4,5-b]pyrazine and structurally related imidazo[4,5-b]pyridine analogs, highlighting their differential efficacy.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridine Analogues
Compound 28cAurora-AHCT116 (Colon)2.30 (GI50)[1]
Compound 51 (CCT137690)Aurora-A, -B, -CSW620 (Colon)Potent Inhibition (in vivo)[2]
Series I, Compound IXCDK9MCF-7 (Breast)Significant Activity[3]
Series I, Compound IXCDK9HCT116 (Colon)Remarkable Activity[3]
Imidazo[1,2-a]pyrazine Analogues
Compound 12bUnknownHep-2 (Laryngeal)11[4]
Compound 12bUnknownHepG2 (Liver)13[4]
Compound 12bUnknownMCF-7 (Breast)11[4]
Compound 12bUnknownA375 (Melanoma)11[4]
Compound 10bUnknownHep-2 (Laryngeal)20[4]
Compound 10bUnknownHepG2 (Liver)18[4]
Compound 10bUnknownMCF-7 (Breast)21[4]
Compound 10bUnknownA375 (Melanoma)16[4]
Compound 42PI3Kα/mTOR-0.00006 (PI3Kα) / 0.00312 (mTOR)[5]
Imidazo[4,5-b]pyrazine Analogues
Compound 1D-2c-MetH1993 (Lung)0.0247[6]
Compound 17-21TRK A, B, CMK12 (Colon)Single-digit nM[7]

Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.

Mechanisms of Action: Targeting Key Cancer-Associated Pathways

The anticancer effects of imidazo[4,5-b]pyrazine analogs are attributed to their ability to inhibit key proteins that drive oncogenesis. The primary molecular targets identified to date include Aurora kinases, Cyclin-Dependent Kinases (CDKs), and components of the PI3K/AKT/mTOR signaling pathway.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[8] Their overexpression is a common feature in many cancers and is associated with genomic instability. Imidazo[4,5-b]pyridine derivatives have been designed as potent inhibitors of Aurora kinases.[1][2] By binding to the ATP-binding pocket of these enzymes, they disrupt the mitotic process, leading to cell cycle arrest and apoptosis. The design of these inhibitors often exploits the subtle differences in the ATP-binding sites between Aurora kinase isoforms to achieve selectivity.[1]

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are critical regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of cancer. Certain imidazo[4,5-b]pyridine derivatives have been shown to exhibit potent inhibitory activity against CDK9.[3] Inhibition of CDK9, a key regulator of transcription, leads to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.

PI3K/AKT/mTOR Pathway Modulation

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[9][10] Hyperactivation of this pathway is one of the most common events in human cancers.[10] Imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of PI3K and mTOR.[5] By blocking the activity of these kinases, these compounds can effectively shut down this pro-survival pathway, leading to the inhibition of cancer cell growth and proliferation.

Below is a diagram illustrating the central role of the PI3K/AKT/mTOR pathway in cancer and the points of intervention for imidazo[4,5-b]pyrazine-related inhibitors.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[4,5-b]pyrazine Analogs Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition caption PI3K/AKT/mTOR Signaling Pathway Inhibition

Caption: PI3K/AKT/mTOR pathway and points of inhibition.

Experimental Protocols: A Guide to In Vitro Evaluation

The robust evaluation of the anticancer efficacy of imidazo[4,5-b]pyrazine analogs requires standardized and well-controlled in vitro assays. The following protocols provide a step-by-step guide for assessing cytotoxicity, and for conducting cell cycle and apoptosis analyses.

General Experimental Workflow

The initial assessment of a novel compound's anticancer potential typically follows a structured workflow to ensure comprehensive and reproducible data generation.

experimental_workflow cluster_setup Initial Setup cluster_assay Primary Screening cluster_mechanistic Mechanistic Studies cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Test Compound Stock Solution Prep. treatment Treatment with Serial Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation cytotoxicity_assay Cytotoxicity Assay (MTT or SRB) incubation->cytotoxicity_assay data_analysis IC50 Determination cytotoxicity_assay->data_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) data_analysis->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) data_analysis->apoptosis pathway_analysis Target Pathway Analysis (e.g., Western Blot) cell_cycle->pathway_analysis apoptosis->pathway_analysis caption In Vitro Evaluation Workflow

Caption: General workflow for in vitro evaluation.

Cytotoxicity Assays: MTT and SRB

Cytotoxicity assays are fundamental for determining the concentration at which a compound inhibits cancer cell growth. The MTT and Sulforhodamine B (SRB) assays are two commonly used colorimetric methods.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of the cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of the imidazo[4,5-b]pyrazine analog and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) Sulforhodamine B (SRB) Assay

The SRB assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

    • Washing: Wash the plates five times with deionized water and allow them to air dry.

    • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

    • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well.

    • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Cell Treatment: Culture and treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Cell Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Washing: Centrifuge the fixed cells and wash twice with PBS.

    • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.

Apoptosis Assay by Annexin V-FITC and PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

  • Protocol:

    • Cell Treatment: Treat cells with the imidazo[4,5-b]pyrazine analog for a predetermined time.

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

    • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Conclusion and Future Directions

Imidazo[4,5-b]pyrazine analogs represent a versatile and potent class of anticancer agents with the ability to target multiple key oncogenic pathways. The comparative efficacy data, while highlighting their potential, also underscores the need for standardized testing protocols to enable more direct comparisons between different studies. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Furthermore, in-depth mechanistic studies are crucial to fully elucidate their modes of action and to identify predictive biomarkers for patient stratification in future clinical trials. The experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this promising class of therapeutic agents.

References

Bridging the Gap: A Guide to In Vitro and In Vivo Correlation of 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a strong correlation between in vitro activity and in vivo efficacy is a cornerstone of successful therapeutic development. This guide provides a comprehensive framework for understanding and evaluating the in vitro-in vivo correlation (IVIVC) of compounds based on the 1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one scaffold. While direct experimental data for this specific parent compound is limited in publicly accessible literature, its structural similarity to a well-established class of phosphodiesterase (PDE) inhibitors, particularly PDE5 inhibitors, provides a robust foundation for predicting its biological activity and for designing a comprehensive evaluation strategy.

This guide will therefore use a representative pyridopyrazinone analog, Compound 11b from a scaffold repurposing study, as a practical case study to illustrate the principles and methodologies of establishing an IVIVC for this chemical class.[1] Insights from studies on related imidazo[4,5-b]pyridines will also be integrated to provide a broader context.[2][3][4][5]

The Central Hypothesis: Phosphodiesterase Inhibition

The imidazo[4,5-b]pyrazin-2-one core is a bioisostere of the purine ring system found in cyclic guanosine monophosphate (cGMP). This structural mimicry is a strong indicator that compounds of this class are likely to interact with enzymes that regulate cGMP levels, such as phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, playing a critical role in various signaling pathways.[6] Inhibition of PDE5, in particular, leads to an accumulation of cGMP, resulting in vasodilation and smooth muscle relaxation.[1][6] This mechanism is the basis for blockbuster drugs used in the treatment of erectile dysfunction and pulmonary hypertension.[1][6]

Our exploration of the in vitro and in vivo correlation will be grounded in the hypothesis that this compound and its analogs are potent PDE5 inhibitors.

Signaling Pathway of PDE5 Inhibition

NitricOxide Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NitricOxide->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Induces GMP Inactive GMP PDE5->GMP Hydrolyzes Compound Imidazo[4,5-b]pyrazin-2-one (Compound 11b) Compound->PDE5 Inhibits

Caption: Mechanism of action for PDE5 inhibitors.

Part 1: In Vitro Characterization - Quantifying Potency and Selectivity

The initial step in evaluating a potential drug candidate is to determine its activity and selectivity in a controlled, cell-free environment. For a putative PDE5 inhibitor, this involves enzymatic assays to measure its potency (typically as an IC50 value) and selectivity against other PDE isoforms.

Key In Vitro Experiments
  • PDE5 Enzyme Inhibition Assay: This is the primary assay to determine the compound's potency. A common method is the fluorescence polarization (FP) assay.[1]

  • PDE Isoform Selectivity Panel: To assess off-target effects, the compound should be tested against a panel of other PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11).[6] High selectivity for PDE5 over other isoforms, especially PDE6 (found in the retina) and PDE3 (involved in cardiac function), is a critical determinant of a favorable safety profile.[6]

  • Cell-Based cGMP Assay: To confirm that the compound can penetrate cell membranes and exert its effect in a cellular context, a cell-based assay measuring intracellular cGMP levels is essential.

Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a typical fluorescence polarization-based assay to determine the IC50 of a test compound against PDE5.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescein-labeled cGMP (FAM-cGMP) substrate

  • PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)

  • Binding agent (e.g., anti-GMP antibody or phosphate-binding nanoparticles)

  • Test compound (e.g., Compound 11b) and reference standard (e.g., Sildenafil)

  • DMSO for compound dilution

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and reference standard in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination.

  • Enzyme Preparation: Dilute the recombinant PDE5A1 enzyme to the desired working concentration in cold assay buffer.

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted compounds or DMSO (for control wells) to the microplate wells.

  • Enzyme Addition: Add the diluted PDE5 enzyme solution (e.g., 10 µL) to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Add the FAM-cGMP substrate solution (e.g., 5 µL) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination: Add the binding agent to stop the reaction.

  • Data Acquisition: Read the fluorescence polarization on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Compound Serial Dilutions AddCompound Add Compound/DMSO to Plate CompoundPrep->AddCompound EnzymePrep Prepare PDE5 Enzyme Solution AddEnzyme Add Enzyme EnzymePrep->AddEnzyme SubstratePrep Prepare FAM-cGMP Substrate AddSubstrate Add Substrate SubstratePrep->AddSubstrate AddCompound->AddEnzyme Incubate1 Incubate (15 min, RT) AddEnzyme->Incubate1 Incubate1->AddSubstrate Incubate2 Incubate (60 min, 37°C) AddSubstrate->Incubate2 AddBinder Add Binding Agent Incubate2->AddBinder ReadFP Read Fluorescence Polarization AddBinder->ReadFP CalcInhibition % Inhibition Calculation ReadFP->CalcInhibition IC50 IC50 Determination CalcInhibition->IC50

Caption: Workflow for the in vitro PDE5 inhibition FP assay.

Representative In Vitro Data

The following table presents representative in vitro data for Compound 11b and established PDE5 inhibitors.

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity (PDE6/PDE5)
Compound 11b 18.13>10,000>550
Sildenafil3.535~10
Tadalafil1.8>10,000>5,500
Vardenafil0.710~14

Data for Compound 11b is hypothetical but based on reported potency. Data for other compounds are from published literature.

Part 2: In Vivo Evaluation - Assessing Efficacy and Pharmacokinetics

Positive in vitro results are the gateway to in vivo studies, where the compound's performance is evaluated in a complex biological system. For a PDE5 inhibitor targeting erectile dysfunction, a key in vivo model is the anesthetized rat.

Key In Vivo Experiments
  • Efficacy in a Rat Model of Erectile Dysfunction: This experiment directly assesses the compound's ability to enhance erectile function.

  • Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Key parameters include bioavailability (F), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life (t1/2).[7][8]

  • Toxicology Studies: Preliminary toxicology studies are necessary to establish a safe dose range for efficacy studies.

Experimental Protocol: In Vivo Efficacy in a Rat Model of Erectile Dysfunction

This protocol outlines a common procedure to evaluate the pro-erectile effects of a test compound in anesthetized male rats.

Animals:

  • Male Sprague-Dawley rats (250-300g)

Procedure:

  • Acclimation: Animals are acclimated to the housing facility for at least one week before the experiment.

  • Anesthesia and Surgery: Rats are anesthetized (e.g., with an intraperitoneal injection of ketamine/xylazine). The carotid artery is cannulated for blood pressure monitoring (Mean Arterial Pressure - MAP). The corpus cavernosum is cannulated with a needle connected to a pressure transducer to measure intracavernosal pressure (ICP). The cavernous nerve is isolated for electrical stimulation.

  • Compound Administration: The test compound (e.g., Compound 11b), vehicle, or a positive control (e.g., sildenafil) is administered, typically via oral gavage or intravenous injection.

  • Electrical Stimulation: After a set period following compound administration, the cavernous nerve is electrically stimulated to induce an erection.

  • Data Acquisition: ICP and MAP are recorded continuously throughout the experiment.

  • Data Analysis: The primary efficacy endpoint is the ratio of the maximum ICP to the MAP (ICP/MAP), which normalizes the erectile response to systemic blood pressure. This ratio is compared between the different treatment groups.

cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimation Acclimation Anesthesia Anesthesia Acclimation->Anesthesia Surgery Surgical Cannulation (Carotid Artery & Corpus Cavernosum) Anesthesia->Surgery Dosing Compound Administration (Oral or IV) Surgery->Dosing Stimulation Cavernous Nerve Electrical Stimulation Dosing->Stimulation Record Record ICP and MAP Stimulation->Record Calculate Calculate ICP/MAP Ratio Record->Calculate Compare Compare Treatment Groups Calculate->Compare

Caption: Workflow for the in vivo erectile dysfunction rat model.

Representative In Vivo Data

The following tables show representative efficacy and pharmacokinetic data for a hypothetical compound with properties similar to Compound 11b.

Table 2: Efficacy in Rat Model of Erectile Dysfunction

Treatment GroupDose (mg/kg, p.o.)Max ICP/MAP
Vehicle-0.35 ± 0.05
Compound 11b Analog 100.78 ± 0.08
Sildenafil50.82 ± 0.07

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 3: Pharmacokinetic Parameters in Rats

CompoundDose (mg/kg, p.o.)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)F (%)
Compound 11b Analog 101.085042503.535
Sildenafil50.855022002.825

Data are hypothetical and for illustrative purposes.

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. A successful IVIVC can reduce the need for extensive animal testing for formulation changes and aid in setting meaningful product specifications.

For a PDE5 inhibitor, a Level A IVIVC, which represents a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate, is the gold standard. However, for immediate-release dosage forms where dissolution is rapid, a simpler correlation between an in vitro parameter (like IC50) and an in vivo efficacy endpoint (like the increase in ICP/MAP) can be highly informative.

Correlating In Vitro Potency with In Vivo Efficacy

A strong correlation would be expected between the in vitro potency (IC50) and the in vivo efficacy (the dose required to achieve a significant pro-erectile effect). For instance, a compound with a lower IC50 in the enzymatic assay would be expected to be more potent in the animal model.

When comparing our representative Compound 11b analog to sildenafil:

  • In Vitro: The IC50 of the Compound 11b analog (hypothetically similar to the 18.13 nM of the parent compound) is higher than that of sildenafil (3.5 nM), suggesting lower in vitro potency.

  • In Vivo: This is reflected in the in vivo efficacy, where a higher dose of the Compound 11b analog (10 mg/kg) is required to achieve a similar effect to a lower dose of sildenafil (5 mg/kg).

The Role of Pharmacokinetics

Pharmacokinetics plays a crucial role in modulating the IVIVC. A potent compound in vitro may show poor efficacy in vivo if it has low oral bioavailability (F), a short half-life (t1/2), or rapid metabolism. In our example, the Compound 11b analog has a slightly better bioavailability (35%) compared to sildenafil (25%), which partially compensates for its lower in vitro potency.

Conclusion

This guide outlines a systematic approach to evaluating the in vitro and in vivo correlation for compounds based on the this compound scaffold, using a representative PDE5 inhibitor as a case study. By combining robust in vitro characterization of potency and selectivity with well-designed in vivo studies of efficacy and pharmacokinetics, researchers can build a comprehensive understanding of a compound's therapeutic potential. A strong IVIVC is not merely an academic exercise; it is a critical tool that can accelerate drug development, reduce costs, and ultimately lead to the successful translation of promising molecules from the laboratory to the clinic.

References

Selectivity profile of imidazo[4,5-b]pyridine derivatives against Aurora A vs Aurora B kinase

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular division, the Aurora kinase family stands as a critical regulator, ensuring the faithful segregation of genetic material. Comprising three serine/threonine kinases—Aurora A, B, and C—this family orchestrates key mitotic events. Their dysregulation is a hallmark of numerous cancers, making them prime targets for therapeutic intervention.[1][2] However, the high degree of homology between Aurora A and Aurora B presents a significant challenge in developing isoform-selective inhibitors, a crucial factor for minimizing off-target effects and enhancing therapeutic efficacy.

This guide provides an in-depth comparison of the selectivity profiles of imidazo[4,5-b]pyridine derivatives against Aurora A and Aurora B kinases. We will delve into the structural nuances that govern selectivity, present supporting experimental data for lead compounds, and provide detailed protocols for assessing kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the subtle differences between these two important oncological targets.

The Distinct Roles of Aurora A and Aurora B in Mitosis

While structurally similar, Aurora A and Aurora B have distinct localization and functions during cell division.[1][3] Aurora A is primarily associated with the centrosomes and spindle poles, where it governs centrosome maturation and separation, as well as the assembly of a bipolar mitotic spindle.[2] In contrast, Aurora B is a component of the chromosomal passenger complex (CPC), which localizes to the centromeres in early mitosis and relocates to the spindle midzone during anaphase.[1] This dynamic localization is critical for its roles in correcting improper microtubule-kinetochore attachments, ensuring proper chromosome alignment, and regulating cytokinesis.[4]

Given their distinct and essential roles, the selective inhibition of Aurora A or Aurora B is hypothesized to yield different therapeutic outcomes. This has driven the quest for selective inhibitors, with the imidazo[4,5-b]pyridine scaffold emerging as a promising chemotype.

The Structural Basis of Selectivity: A Tale of Three Residues

The key to unlocking selectivity lies within the ATP-binding pocket of the kinases. Aurora A and Aurora B differ at three key positions within this pocket: L215, T217, and R220 in Aurora A correspond to V156, E158, and K161 in Aurora B.[5][6] Of these, the threonine residue at position 217 in Aurora A (T217) has been identified as a critical determinant for achieving selectivity over Aurora B, which possesses a glutamate (Glu) at the equivalent position.[5][7][8]

Computational modeling and X-ray crystallography have revealed that strategic derivatization of the imidazo[4,5-b]pyridine core can exploit these subtle differences.[5][9] By designing moieties that favorably interact with or are sterically accommodated by the unique environment of the Aurora A ATP-binding pocket, particularly around T217, researchers have successfully engineered compounds with remarkable selectivity.

Comparative Selectivity Profiles of Lead Imidazo[4,5-b]pyridine Derivatives

Through a structure-guided design approach, several imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against Aurora A and Aurora B. The following table summarizes the biochemical and cellular potency of two lead compounds, 28c and 40f, which demonstrate significant selectivity for Aurora A.

CompoundTargetBiochemical IC50 (μM)Cellular IC50 (μM) (p-Aurora A T288)Cellular IC50 (μM) (p-Histone H3 S10)Selectivity Fold (Biochemical)Selectivity Fold (Cellular)
28c Aurora A0.067[10]0.095 (HCT116)[10]4.93 (HCT116)[10]190x52x
Aurora B12.71[10]
40f Aurora A0.015[10]0.070 (HeLa)[10]24.24 (HeLa)[10]203x346x
Aurora B3.05[10]

IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50%. Cellular IC50 for Aurora A is measured by the inhibition of its autophosphorylation at Threonine 288, while for Aurora B, it's measured by the inhibition of phosphorylation of its substrate, Histone H3 at Serine 10.

These data clearly illustrate the successful implementation of a structure-based design strategy to achieve high selectivity for Aurora A. Compound 40f, in particular, exhibits over 200-fold selectivity in biochemical assays and over 300-fold selectivity in a cellular context.[10]

Visualizing the Path to Inhibition

To better understand the context of this research, the following diagrams illustrate the Aurora kinase signaling pathway and the general workflow for determining inhibitor selectivity.

Aurora_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Centrosome_Maturation Centrosome Maturation Mitotic_Entry Mitotic Entry Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Spindle_Assembly Spindle Assembly Chromosome_Alignment Chromosome Alignment Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora_A Aurora_A->Centrosome_Maturation Regulates Aurora_A->Mitotic_Entry Promotes Aurora_A->Spindle_Assembly Regulates Aurora_B_CPC Aurora B / CPC Aurora_B_CPC->Chromosome_Alignment Corrects Attachments Aurora_B_CPC->Chromosome_Segregation Ensures Fidelity Aurora_B_CPC->Cytokinesis Regulates Imidazo_pyridine_A Imidazo[4,5-b]pyridine (Aurora A Selective) Imidazo_pyridine_A->Aurora_A Inhibits Imidazo_pyridine_B Imidazo[4,5-b]pyridine (Pan-Aurora) Imidazo_pyridine_B->Aurora_A Inhibits Imidazo_pyridine_B->Aurora_B_CPC Inhibits

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Kinase_Inhibitor_Workflow Start Compound Synthesis (Imidazo[4,5-b]pyridine derivative) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo, HTRF) Start->Biochemical_Assay Determine_IC50_A Determine IC50 for Aurora A Biochemical_Assay->Determine_IC50_A Determine_IC50_B Determine IC50 for Aurora B Biochemical_Assay->Determine_IC50_B Compare_IC50 Compare IC50 values (Calculate Selectivity) Determine_IC50_A->Compare_IC50 Determine_IC50_B->Compare_IC50 Cellular_Assay Cell-Based Assay (e.g., Western Blot for p-HH3) Compare_IC50->Cellular_Assay Determine_Cellular_IC50 Determine Cellular IC50 Cellular_Assay->Determine_Cellular_IC50 Phenotypic_Assay Phenotypic Assays (Mitotic Arrest, Apoptosis) Determine_Cellular_IC50->Phenotypic_Assay End Selective Inhibitor Profile Phenotypic_Assay->End

Caption: Experimental Workflow for Kinase Inhibitor Selectivity Profiling.

Experimental Protocols for Determining Kinase Inhibitor Selectivity

Accurate determination of inhibitor potency and selectivity is paramount. Below are detailed, step-by-step methodologies for key experiments cited in the evaluation of imidazo[4,5-b]pyridine derivatives.

Biochemical Kinase Assay (Luminescent-Based, e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is proportional to the amount of ADP formed.[8][11]

Objective: To determine the in vitro IC50 value of an imidazo[4,5-b]pyridine derivative against purified Aurora A and Aurora B kinases.

Materials:

  • Purified recombinant human Aurora A and Aurora B kinases

  • Kinase-specific substrate (e.g., Myelin Basic Protein or a specific peptide)

  • Imidazo[4,5-b]pyridine derivative (test compound)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP solution

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these stocks in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase, substrate, and ATP solutions in kinase buffer at the desired concentrations. The ATP concentration should ideally be at or near the Km value for each kinase to ensure sensitive detection of inhibition.

  • Assay Setup (in a 384-well plate):

    • Add 1 µL of the diluted test compound or DMSO (for control wells) to each well.

    • Add 2 µL of the kinase solution (Aurora A or Aurora B) to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase).

    • Normalize the data to the high (DMSO control) and low (no enzyme or potent inhibitor) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cellular Assay for Aurora B Inhibition (Western Blot for Phospho-Histone H3)

This assay assesses the ability of a compound to inhibit Aurora B kinase activity within a cellular context by measuring the phosphorylation of its direct substrate, Histone H3 at Serine 10 (p-HH3).[12]

Objective: To determine the cellular IC50 of an imidazo[4,5-b]pyridine derivative for Aurora B.

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • Test compound

  • Nocodazole (or other mitotic arresting agent)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10) and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Mitotic Arrest: Treat cells with nocodazole (e.g., 100 ng/mL) for 16-24 hours to enrich the population of cells in mitosis, where Aurora B is active.

  • Inhibitor Treatment: Add serial dilutions of the test compound to the media and incubate for a defined period (e.g., 1-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against p-HH3 (Ser10) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the ECL substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-HH3 and the loading control using densitometry software.

    • Normalize the p-HH3 signal to the loading control.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The imidazo[4,5-b]pyridine scaffold has proven to be a versatile and effective platform for the development of highly selective Aurora A kinase inhibitors. The ability to exploit subtle differences in the ATP-binding pockets of Aurora A and Aurora B through rational, structure-based design has led to the identification of potent and selective tool compounds like 40f.[5][10] These compounds are invaluable for dissecting the specific biological roles of Aurora A and for validating it as a therapeutic target.

The continued exploration of this and other chemical scaffolds, guided by a deep understanding of kinase structural biology and robust screening methodologies, will undoubtedly pave the way for the next generation of targeted cancer therapies. The protocols and data presented herein provide a solid foundation for researchers to build upon in this critical endeavor.

References

A Structural and Functional Comparison of Imidazo[4,5-b]pyrazine and Triazole-Based Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Scaffolds in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, but the quest for compounds with higher potency, greater selectivity, and improved pharmacokinetic profiles is perpetual. At the heart of this endeavor lies the inhibitor's core chemical structure, or scaffold. A well-chosen scaffold serves as an anchor, correctly orienting pharmacophoric elements within the ATP-binding pocket of the target kinase to achieve effective inhibition.

Among the multitude of heterocyclic systems explored, the imidazo[4,5-b]pyrazine and triazole cores have emerged as "privileged scaffolds." This guide provides an in-depth, objective comparison of these two prominent inhibitor classes. We will dissect their structural attributes, compare their performance through experimental data, and provide the technical methodologies required to validate such findings, empowering researchers to make informed decisions in their drug discovery campaigns.

The Imidazo[4,5-b]pyrazine Scaffold: A Purine Isostere

The imidazo[4,5-b]pyrazine core is a fused heterocyclic system that acts as an isostere of the natural purine scaffold, the foundation of adenine in ATP.[1] This inherent structural mimicry provides a compelling starting point for designing ATP-competitive kinase inhibitors.

Structural Features and Mechanism of Action

The defining feature of this scaffold is its ability to form critical hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. The nitrogen atoms within the pyrazine and imidazole rings act as hydrogen bond acceptors and donors, anchoring the inhibitor in a manner similar to the adenine moiety of ATP.

Structure-Activity Relationship (SAR) studies have revealed that substitutions at the C2, C6, and N7 positions are pivotal for modulating potency and selectivity.[2] Modifications at these positions can extend into different sub-pockets of the ATP-binding site, allowing for the fine-tuning of interactions with non-conserved residues, which is the key to achieving selectivity.[2][3]

Figure 1. Core chemical structures of Imidazo[4,5-b]pyrazine and Triazole isomers.
Synthetic Accessibility

The synthesis of the imidazo[4,5-b]pyrazine core is well-established. A common and effective strategy involves the condensation and subsequent cyclization of a substituted diaminopyrazine with an appropriate electrophile, such as an aldehyde or carboxylic acid equivalent.[1][4] This straightforward approach allows for the generation of diverse compound libraries for screening.

Prominent Examples and Pharmacological Profile

This scaffold is present in numerous inhibitors targeting a range of kinases. For instance, potent and selective inhibitors of c-Met and Aurora kinases have been developed using this core.[3][5] Shanghai Pharmaceuticals has developed imidazo[4,5-b]pyrazine derivatives as potent neurotrophic tyrosine receptor kinase (NTRK) inhibitors for cancer treatment.[6] Pharmacokinetic studies of some imidazo[4,5-b]pyridine-based inhibitors have demonstrated high oral bioavailability, making them attractive candidates for clinical development.[5][7]

The Triazole Scaffold: A Versatile Connector

The triazole ring, existing primarily as 1,2,3- or 1,2,4-isomers, is another cornerstone of modern medicinal chemistry.[8] Unlike the more rigid fused system of imidazo[4,5-b]pyrazine, the single triazole ring often acts as a stable, non-metabolizable linker or a key interaction hub.

Structural Features and Mechanism of Action

Triazoles are valued for their unique physicochemical properties. The nitrogen atoms can act as hydrogen bond acceptors or donors, and the ring system is metabolically stable.[9] This allows it to serve multiple roles in inhibitor design:

  • Hinge-Binding: The nitrogen atoms can form hydrogen bonds with the kinase hinge region.

  • Linker: It can connect different pharmacophoric fragments, orienting them correctly within the binding site. This is particularly evident in the synthesis of dual-target inhibitors.[10]

  • Bioisostere: The triazole ring can act as a bioisostere for other functional groups like amides or esters, often improving metabolic stability.[11]

The 1,2,3-triazole isomer, in particular, has seen a surge in use due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[12][13]

Synthetic Accessibility

The synthesis of 1,2,3-triazoles via click chemistry is exceptionally efficient, reliable, and tolerant of a wide range of functional groups.[12] This allows for the rapid and modular assembly of complex molecules from azide and alkyne precursors, significantly accelerating the drug discovery process. The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates derived from hydrazine and amides.[14]

Prominent Examples and Pharmacological Profile

Triazole-containing scaffolds are found in inhibitors targeting a wide variety of kinases, including BRAF, EGFR, and Src kinase.[12][15][16] For example, triarylimidazoles, which can be considered a subset of triazole-based structures, have been reported as potent type I BRAF inhibitors, binding to the active conformation of the kinase.[15] The triazole moiety is also a key component in several dual EGFR/BRAFV600E inhibitors.[16][17]

A critical consideration for triazole-based compounds is their potential for drug-drug interactions. Some triazoles are known to inhibit cytochrome P450 (CYP450) enzymes, which can alter the metabolism and pharmacokinetics of co-administered drugs.[18][19][20][21] This property must be carefully evaluated during preclinical development.

Head-to-Head Comparison: Imidazo[4,5-b]pyrazine vs. Triazole

The choice between these scaffolds is dictated by the specific goals of the drug discovery program. Here, we compare them across several key parameters.

Binding Modes and Structural Rigidity

The fused ring system of imidazo[4,5-b]pyrazine imparts a higher degree of structural rigidity. This can be advantageous, as it reduces the entropic penalty upon binding, potentially leading to higher affinity. However, it also offers fewer vectors for synthetic elaboration compared to the more flexible triazole linker.

G Generalized Kinase ATP-Binding Pocket Interactions cluster_hinge Hinge Region cluster_inhibitors Inhibitor Scaffolds cluster_pockets Binding Pockets hinge_residue Backbone NH...O=C imidazo Imidazo[4,5-b]pyrazine N-H...O N...H-N imidazo:f0->hinge_residue H-Bond (Donor) imidazo:f1->hinge_residue H-Bond (Acceptor) R1_imidazo R1 (C2/C6) triazole Triazole N...H-N triazole:f0->hinge_residue H-Bond (Acceptor) R2_triazole R2 R1_triazole R1 hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front R1_imidazo->hydrophobic_pocket Hydrophobic Int. R2_triazole->solvent_front Solubility/PK R1_triazole->hydrophobic_pocket Potency/Selectivity

Figure 2. Comparison of typical binding modes for Imidazo[4,5-b]pyrazine and Triazole scaffolds.
Potency and Selectivity Data

The following table summarizes publicly available inhibition data for representative compounds from each class against various kinase targets. This data is intended for comparative purposes; direct comparisons should be made with caution as assay conditions may vary between studies.

Inhibitor Class Compound Target Kinase IC50 (nM) Reference
Imidazo[4,5-b]pyrazine Compound 1D-2c-Met1.45[3]
Imidazo[4,5-b]pyrazine Compound 17TRKA0.46[6]
Imidazo[4,5-b]pyrazine Compound 17TRKB0.91[6]
Imidazo[4,5-b]pyrazine Compound 17TRKC0.58[6]
Imidazo[1][3][4]triazolo[4,5-b]pyrazine Volitinib (Compound 2)c-Met5[22]
Triazole Compound 1aV600E BRAF1600[15]
Triazole Hybrid Compound 8gEGFR57[16][17]
Triazole Hybrid Compound 8gBRAFV600E68[16][17]

Analysis: The data illustrates that both scaffolds can produce highly potent inhibitors with nanomolar IC50 values. Imidazo[4,5-b]pyrazine derivatives have shown exceptional potency against targets like c-Met and TRK kinases.[3][6] Triazole-based inhibitors, especially when hybridized with other pharmacophores like quinazolines, demonstrate potent dual-inhibitory activity against kinases like EGFR and BRAF.[16][17] Achieving selectivity is a compound-specific challenge for both classes and relies on exploiting subtle differences in the ATP-binding sites of target versus off-target kinases.[23][24][25]

Physicochemical and Pharmacokinetic Properties
Property Imidazo[4,5-b]pyrazine Triazole
Core Structure Fused, rigid bicyclic systemMonocyclic, flexible linker/pharmacophore
Metabolic Stability Generally stable; specific substitutions can introduce metabolic liabilities.Triazole ring itself is highly stable to metabolism.[9]
Solubility Can be challenging; requires optimization with solubilizing groups.Can be modulated by substituents; often used to improve properties.
Drug-Drug Interactions Compound-specific; less systematically associated with CYP inhibition.Some derivatives are known inhibitors of CYP450 enzymes (e.g., CYP3A4), posing a risk for DDIs.[18][19][21]
Synthetic Versatility Good; established routes for diversification at key positions.Excellent, especially for 1,2,3-triazoles via click chemistry, allowing modular assembly.[12]

Experimental Protocols for Inhibitor Characterization

To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. Below are step-by-step methodologies for key assays in the characterization of kinase inhibitors.

cluster_workflow Kinase Inhibitor Evaluation Workflow synthesis Scaffold Synthesis & Library Generation biochem Biochemical Assay (e.g., ADP-Glo™) Determine IC50 synthesis->biochem Primary Screen cell_prolif Cellular Proliferation Assay (e.g., MTT / CTG) Determine GI50 biochem->cell_prolif Confirm Cellular Activity cell_target Cellular Target Engagement (e.g., Western Blot for p-Kinase) cell_prolif->cell_target Validate On-Target Effect adme In Vitro ADME (e.g., Microsomal Stability, CYP Inhibition) cell_target->adme Assess Drug-like Properties in_vivo In Vivo Efficacy & PK/PD Studies (Xenograft Models) adme->in_vivo Preclinical Candidate

Figure 3. A generalized workflow for the evaluation of novel kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent-Based)

Principle: This protocol quantifies the amount of ADP produced by a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and, consequently, a higher luminescence signal. The ADP-Glo™ Kinase Assay (Promega) is a common platform for this.

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute kinase, substrate (protein or peptide), and ATP according to the supplier's instructions.

    • Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilution starting from 10 µM) in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a white, low-volume 384-well plate, add 2.5 µL of the diluted inhibitor solution.

    • Add 2.5 µL of a 2X kinase/substrate mix.

    • Initiate the reaction by adding 5 µL of 2X ATP solution. Causality Note: The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using "no kinase" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the tetrazolium salt MTT into a purple formazan product.

Methodology:

  • Cell Plating:

    • Culture cancer cells expressing the target kinase to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitor in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor. Include a "vehicle only" (DMSO) control.

    • Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂). Causality Note: A 72-hour incubation period is typically sufficient to observe the effects of cell cycle arrest or apoptosis induced by kinase inhibition.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours until purple precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells.

    • Plot the normalized viability against the logarithm of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

Both the imidazo[4,5-b]pyrazine and triazole scaffolds are powerful and validated platforms for the discovery of novel kinase inhibitors.

  • The imidazo[4,5-b]pyrazine scaffold, as a rigid purine isostere, offers a reliable starting point for potent hinge-binding inhibitors and has led to candidates with excellent drug-like properties.

  • The triazole scaffold provides exceptional synthetic versatility, particularly via click chemistry, and its utility as a stable linker has been instrumental in developing next-generation inhibitors, including multi-targeted and dual-action agents.[10]

The choice of scaffold is not mutually exclusive and ultimately depends on the specific target, the desired inhibitor modality (e.g., type I vs. type II), and the overall goals of the medicinal chemistry campaign. Future innovations will likely involve the creation of novel hybrids that combine the favorable attributes of these and other scaffolds, the development of covalent inhibitors by incorporating reactive "warheads," and the continued push towards inhibitors with exquisite selectivity profiles to minimize off-target toxicity and improve patient outcomes.

References

Safety Operating Guide

A Guide to the Safe Disposal of 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the proper disposal of 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one (CAS No. 16328-63-5), a heterocyclic compound often utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is developed for researchers, scientists, and drug development professionals.

All laboratory operations involving this compound must be governed by a comprehensive Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[2][3] The CHP is the foundational document that outlines specific safety protocols for the handling and disposal of hazardous chemicals within your facility.[2][3]

I. Hazard Identification and Risk Assessment

Before beginning any disposal procedure, a thorough risk assessment is paramount. Based on analogous compounds, the primary hazards are anticipated to be:

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[PubChem CID 6059187][1]
Skin Irritation (Category 2) Causes skin irritation.[PubChem CID 6059187][1]
Eye Irritation (Category 2A) Causes serious eye irritation.[PubChem CID 6059187][1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation May cause respiratory irritation.[PubChem CID 6059187][1]

This data is for the related compound 1H-Imidazo[4,5-b]pyrazine and should be used as a conservative estimate of the hazards of this compound.

II. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound and its waste. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: To be used in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[3]

III. Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[4] The following workflow outlines the decision-making process for segregating waste containing this compound.

References

Guardian of the Bench: A Safety Protocol for Handling 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Among these, heterocyclic compounds like 1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one and its analogs are of significant interest.[1][2] However, the promise of therapeutic innovation must be anchored in an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound, ensuring that procedural excellence and personal safety are paramount.

Hazard Assessment and the Rationale for PPE

The core principle of laboratory safety is the mitigation of risk. For compounds like this compound, where comprehensive toxicological data may be limited, we adopt the precautionary principle. This means treating the compound as potentially hazardous and implementing robust protective measures. The primary routes of exposure are inhalation, skin contact, and eye contact. Our PPE recommendations are designed to create a barrier against these routes.

Key Hazards of Structurally Similar Compounds:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[3][4]

  • Eye Irritation: The compound, if it comes into contact with the eyes, can cause serious irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3][4]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. This protocol is designed to provide head-to-toe protection.[5]

Core PPE Ensemble
PPE ComponentSpecificationRationale
Gloves Chemically resistant, powder-free nitrile or neoprene gloves. Double-gloving is required.Prevents skin contact with the compound. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[5]
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects the eyes from splashes or airborne particles of the compound.[6][7]
Face Protection Face shield, worn in conjunction with goggles.Provides a full-face barrier against splashes and is crucial when handling larger quantities or during procedures with a high risk of splashing.[7][8][9]
Lab Coat Flame-resistant lab coat with long sleeves and a fully fastened front.Protects the skin and personal clothing from contamination.[7]
Respiratory Protection A NIOSH-approved N95 respirator or higher.Minimizes the risk of inhaling airborne particles of the compound, especially when handling powders.
Protective Clothing Full-body coverage, such as a "bunny suit" or coveralls, may be necessary for large-scale operations or when there is a significant risk of contamination.[5]Provides an additional layer of protection for the entire body.
Footwear Closed-toe shoes and shoe covers.Protects the feet from spills and prevents the tracking of contaminants out of the laboratory.[5][7]
Step-by-Step Gowning and De-Gowning Procedure

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Shoe Covers: Put on shoe covers.

  • Inner Gloves: Don the first pair of gloves.

  • Gown/Coverall: Put on the lab coat or coverall, ensuring it is fully fastened.

  • Respirator: Fit the N95 respirator, ensuring a proper seal.

  • Goggles and Face Shield: Put on goggles first, followed by the face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Procedure (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside.

  • Gown/Coverall and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is removed.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield and Goggles: Remove the face shield and goggles from the back.

  • Respirator: Remove the respirator without touching the front.

  • Shoe Covers: Remove shoe covers.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include the entire workflow, from preparation to disposal.

Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather all necessary materials and PPE Donning Don PPE following the correct procedure Prep->Donning Step 1 Handling Handle compound in a chemical fume hood Donning->Handling Step 2 Weighing Weigh powder carefully to minimize dust Handling->Weighing If solid Decontamination Decontaminate work surfaces and equipment Handling->Decontamination Step 3 Weighing->Decontamination Step 3 Doffing Doff PPE following the correct procedure Decontamination->Doffing Step 4 Disposal Dispose of all waste in labeled hazardous waste containers Doffing->Disposal Step 5

Safe handling workflow from preparation to disposal.
Disposal Plan

All materials contaminated with this compound, including used PPE, are to be considered hazardous waste.

  • Solid Waste: Collect all contaminated solids (e.g., weighing paper, gloves, gowns) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all contaminated liquids in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[6]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Conclusion

The responsible handling of novel chemical compounds is the bedrock of safe and successful research. By adhering to these comprehensive PPE and handling protocols for this compound, researchers can mitigate risks and foster a culture of safety. This guide serves as a critical resource, but it is incumbent upon every scientist to remain vigilant, informed, and prepared. Always consult with your institution's EHS department for specific guidance and training.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one
Reactant of Route 2
Reactant of Route 2
1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.